Lenvatinib mesylate

Catalog No.
S548156
CAS No.
857890-39-2
M.F
C22H23ClN4O7S
M. Wt
523.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenvatinib mesylate

CAS Number

857890-39-2

Product Name

Lenvatinib mesylate

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid

Molecular Formula

C22H23ClN4O7S

Molecular Weight

523.0 g/mol

InChI

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4)

InChI Key

HWLFIUUAYLEFCT-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide, 4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, E 7080, E-7080, lenvatinib, Lenvima

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O

The exact mass of the compound Lenvatinib mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Charge-Assisted Bonding and Molecular Self-Assembly in Lenvatinib Mesylate: A Technical Guide for Pharmaceutical Scientists

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lenvatinib Mesylate and Its Gelation Phenomenon

This compound (LM) is a first-line anticancer agent approved for the treatment of unresectable hepatocellular carcinoma, thyroid cancer, and metastatic renal cell carcinoma. As a BCS Class II drug, LM exhibits low aqueous solubility, which presents significant challenges for its formulation development and bioavailability. A particularly intriguing phenomenon observed with LM is its tendency to form a viscoelastic hydrogel upon contact with aqueous media. This gelation occurs rapidly, typically within 15 minutes of exposure to water or acidic environments, creating a semi-transparent, viscous layer on the drug's surface that significantly hinders drug dissolution and potentially compromises its therapeutic efficacy [1].

The gelation of Active Pharmaceutical Ingredients (APIs) like LM represents a critical challenge in pharmaceutical development, particularly during the dissolution process. This phenomenon falls under the category of low-molecular-weight gelators (LMWGs), which have molecular weights typically below 3000 Da and form gels through molecular self-assembly processes rather than through polymeric entanglement. What makes LM particularly interesting from a scientific perspective is that its gelation is driven by a combination of charge-assisted hydrogen bonding and sophisticated molecular self-assembly processes that create a three-dimensional fibrillar network capable of entrapping water molecules. This gel structure directly impacts the intrinsic dissolution rate (IDR) of LM, causing a characteristic biphasic dissolution profile where an initial rapid release phase is followed by a significantly slowed release phase as the gel layer forms and matures [1].

Comprehensive Gelation Mechanism of this compound

The Central Role of Charge-Assisted Hydrogen Bonding

The gelation of this compound is fundamentally driven by the presence of charge-assisted hydrogen bonds that form between protonated nitrogen atoms in the LM molecule and surrounding water molecules or counterions. The mesylate salt form of lenvatinib possesses a protonated amine group (N+-H) that significantly enhances its aqueous solubility compared to the base form. This charged group serves as a powerful hydrogen bond donor, facilitating the initial dissolution of LM molecules when the solid dosage form encounters aqueous media. The presence of this charged group is absolutely essential for the gelation process, as demonstrated by the fact that the base form of lenvatinib (without the mesylate salt) fails to form gels in pure water but readily does so in various acidic solutions where the amine group becomes protonated [1] [2].

The charge-assisted bonds in LM create a hydration shell around the dissolved molecules, promoting the necessary molecular mobility and interaction for the subsequent self-assembly process. This initial dissolution phase is crucial as it provides the molecular building blocks required for gel network formation. The enhanced solubility imparted by the charged group allows for a sufficient concentration of LM molecules in solution to enable the molecular recognition and self-assembly events that culminate in gel formation. Without this charge-assisted dissolution step, the molecules would either remain as a precipitate (if insufficiently soluble) or form crystalline structures too rapidly to allow for the extended network formation characteristic of gels [1].

Molecular Self-Assembly and Non-Covalent Interactions

Following the initial dissolution phase, LM molecules undergo a sophisticated self-assembly process driven by an interplay of multiple non-covalent interactions that organize the molecules into an extended three-dimensional fibrillar network. The primary interactions identified through spectroscopic analyses include:

  • Bifurcated hydrogen bonds between adjacent urea groups in the LM molecular structure
  • NH⋯OC hydrogen bonds specifically between primary amide groups
  • π-π stacking interactions occurring between the benzene ring and quinoline ring systems
  • Hydrophobic interactions that drive the association of aromatic moieties away from aqueous regions

These cooperative interactions result in the formation of an entangled fibrillar network with interstitial spaces that effectively trap water molecules through capillary forces and surface tension, creating the characteristic viscoelastic properties observed in LM hydrogels. The mechanical strength and stability of the resulting gel are directly dependent on the cross-linking density of this fibrillar network, which in turn is influenced by factors such as LM concentration, temperature, pH, and ionic strength of the dissolution medium [1] [2].

Table 1: Key Non-Covalent Interactions in LM Gelation

Interaction Type Molecular Components Involved Relative Strength Role in Gelation
Charge-assisted H-bond Protonated amine (N+-H) and water/mesylate Strong Initial dissolution and molecular mobility
Bifurcated H-bond Urea groups between adjacent molecules Moderate Primary self-assembly driving force
NH⋯OC H-bond Primary amide groups Moderate Stabilization of fibrillar structure
π-π Stacking Benzene and quinoline rings Moderate Horizontal alignment and network extension
Hydrophobic Effects Aromatic ring systems Weak Complementary stabilization
Structural Transformation During Gelation

The gelation process involves a significant structural reorganization of LM molecules from their initial crystalline state to a new polymorphic form that constitutes the gel network. This transformation was confirmed through X-ray diffraction studies, which identified distinct crystalline patterns in the dried gel compared to the original crystalline LM. The self-assembly process follows a nucleation-growth mechanism whereby initially dissolved LM molecules form primary nucleation sites that subsequently grow into elongated fibers through the directional non-covalent interactions described above. These fibers then branch and interconnect to form the three-dimensional network that characterizes the mature gel [1].

The following diagram illustrates the sequential self-assembly process of LM gelation:

LM_Gelation LM_Molecules LM Molecules (Monomeric) Nucleation Nucleation LM_Molecules->Nucleation Charge-assisted H-bonding Protofibrils Protofibrils Nucleation->Protofibrils H-bond & π-π stacking Fibrils Fibrillar Structures Protofibrils->Fibrils Lateral association Gel_Network 3D Gel Network Fibrils->Gel_Network Entanglement & cross-linking

Figure 1: Sequential self-assembly process of LM hydrogel driven by charge-assisted hydrogen bonding and molecular interactions

Experimental Characterization and Methodologies

Rheological Analysis of LM Hydrogel

The viscoelastic properties of LM hydrogel were quantitatively characterized through oscillatory rheology measurements, which provide insights into the mechanical strength and structural integrity of the gel network. Experiments conducted using a rotational rheometer with parallel plate geometry demonstrated that LM hydrogel exhibits solid-like behavior with the storage modulus (G′) consistently exceeding the loss modulus (G′′) across a range of frequencies. This G′ > G′′ relationship is a definitive characteristic of a true gel system. The mechanical strength of the hydrogel was found to be directly dependent on the cross-linking density of the fibrillar network, with higher LM concentrations producing stronger gels with higher yield stress values [1].

The rheological protocol for characterizing LM hydrogel involves:

  • Sample Preparation: LM powder is carefully hydrated with deionized water and allowed to equilibrate for 24 hours at room temperature to ensure complete gel formation.
  • Strain Sweep Test: Conducted at constant frequency (e.g., 1 Hz) with strain increasing from 0.1% to 100% to determine the linear viscoelastic region (LVR) and critical strain point.
  • Frequency Sweep Test: Performed within the LVR (typically 0.1-100 rad/s) at constant strain to measure G′ and G′′ as functions of frequency.
  • Time Sweep Experiment: Conducted over extended periods (up to 24 hours) to monitor the gel maturation process and structural evolution.
  • Temperature Ramp Test: Measures the thermal stability of the gel network by monitoring G′ and G′′ during controlled heating/cooling cycles [1].
Microscopic and Morphological Characterization

The microstructure of LM hydrogel was visualized using scanning electron microscopy (SEM), which revealed an intricate three-dimensional network composed of entangled nanofibers with diameters ranging from 50-200 nm. Sample preparation for SEM analysis involves critical point drying to preserve the delicate gel architecture followed by gold sputtering to enhance conductivity. The images clearly show a porous network with interstitial spaces that effectively trap water molecules, confirming the fibrillar assembly mechanism proposed for LM gelation. The fiber density and branching frequency observed in SEM correlate directly with the mechanical strength measured in rheological studies [1].

Polarized light microscopy provides complementary information about the birefringent properties of the gel, indicating the presence of ordered crystalline domains within the fibrillar network. This technique is particularly useful for monitoring the early stages of gel formation and identifying the onset of nucleation events. Additional characterization using atomic force microscopy (AFM) can provide nanoscale resolution of the fibrillar structure and measurements of intermolecular forces within the gel network, though this was not specifically referenced in the available studies on LM [1].

Spectroscopic Analysis of Molecular Interactions

The specific molecular interactions driving LM gelation were elucidated through a combination of Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (ssNMR) spectroscopy. FTIR analysis revealed characteristic shifts in absorption bands associated with the urea carbonyl stretch, primary amide groups, and aromatic C=C bonds, providing direct evidence of the hydrogen bonding and π-π stacking interactions proposed in the gelation mechanism. The hydrogen bonding strength was quantified by measuring the redshift in carbonyl stretching frequencies compared to non-gelled LM [1].

ssNMR experiments provided additional atomic-level resolution of the molecular environment within the gel network, particularly through 13C and 15N cross-polarization magic angle spinning (CP/MAS) techniques. These analyses confirmed the molecular packing arrangement and identified specific carbon and nitrogen atoms involved in critical intermolecular interactions. Additionally, X-ray photoelectron spectroscopy (XPS) was employed to characterize the chemical state of nitrogen atoms in the gel compared to crystalline LM, providing further evidence for the role of charge-assisted hydrogen bonding in the gelation process [1].

Table 2: Key Experimental Techniques for Characterizing LM Gelation

Technique Parameters Measured Key Findings for LM
Rotational Rheometry G′, G′′, complex viscosity, yield stress G′ > G′′ confirms gel character; Mechanical strength depends on network density
Scanning Electron Microscopy Fiber morphology, network architecture, pore size 3D entangled fibrillar network with 50-200 nm fiber diameter
FTIR Spectroscopy Functional group vibrations, H-bonding shifts Redshift in carbonyl and amide bands confirms H-bonding involvement
ssNMR Spectroscopy Molecular environment, atomic interactions Confirms specific intermolecular contacts in gel state
X-ray Diffraction Crystalline structure, polymorphism New polymorphic form in gel versus original crystalline material

Formulation Strategies to Suppress Gelation

Co-amorphization and Complexation Approaches

One promising strategy to suppress the gelation of LM involves the formation of co-amorphous systems through combination with appropriately selected coformers. In previous studies with lurasidone hydrochloride (a drug with similar gelation tendencies), co-amorphization with L-cysteine hydrochloride successfully eliminated gelation by significantly enhancing the drug's solubility and disrupting the balance between dissolution and aggregation that is critical for gel network formation. The coformer acts through molecular complexation with the API, creating new intermolecular interactions that compete with the self-assembly pathways leading to gelation. For LM specifically, potential coformers would need to contain functional groups capable of forming strong hydrogen bonds with the protonated amine and amide groups that drive the self-assembly process [1].

The development of effective co-amorphous systems for LM requires careful coformer selection based on:

  • Complementary functional groups that can compete with LM self-interactions
  • Ionizability to interact with the charge-assisted bonding sites
  • Molecular size and flexibility to sterically hinder fibril formation
  • Toxicity and regulatory considerations for pharmaceutical applications Systematic screening approaches might include phase solubility studies, computational modeling of intermolecular interactions, and high-throughput experimental evaluation of gelation suppression efficacy [1].
Nanotechnology-Based Delivery Systems

Recent advances in nano-drug delivery systems offer promising alternatives to conventional oral formulations of LM that could potentially bypass the gelation issue entirely. These approaches include the development of polymeric nanoparticles, lipid-based nanocarriers, and biomimetic systems designed to improve the delivery efficiency of LM to tumor tissues. These nanoplatforms leverage several advantages:

  • High modifiability and loading capacity for efficient drug encapsulation
  • Active targeting capabilities through surface functionalization with targeting ligands
  • Controllable drug release profiles that can be tuned to specific therapeutic needs
  • Biomimetic strategies that use cell membranes to improve biocompatibility and targeting

While these nano-delivery systems were primarily developed to enhance the antitumor efficacy of LM and reduce its treatment-related side effects, they also inherently avoid the gelation problem by presenting the drug in a pre-dissolved or encapsulated form that does not undergo the dissolution-gelation transition encountered with solid dosage forms [3].

The following diagram illustrates the key formulation strategies to overcome LM gelation:

Formulation_Strategies Gelation_Problem LM Gelation Problem Coamorphization Co-amorphization Gelation_Problem->Coamorphization Strategy 1 Nanotechnology Nanocarrier Systems Gelation_Problem->Nanotechnology Strategy 2 Salt_Form Alternative Salt Forms Gelation_Problem->Salt_Form Strategy 3 Improved_Dissolution Improved Dissolution Coamorphization->Improved_Dissolution Disrupts self-assembly Bypass_Gelation Bypass Gelation Pathway Nanotechnology->Bypass_Gelation Encapsulation Salt_Form->Improved_Dissolution Modifies H-bonding

Figure 2: Formulation strategies to address LM gelation through co-amorphization, nanotechnology, and salt form modification

Alternative Salt Forms and Crystal Engineering

Another strategic approach to mitigating LM gelation involves the exploration of alternative salt forms or the application of crystal engineering principles to develop polymorphs or cocrystals with reduced gelation tendencies. Since the charge-assisted bond with the mesylate counterion plays a crucial role in the initial dissolution and subsequent self-assembly of LM, replacing the mesylate with alternative pharmaceutically acceptable counterions might disrupt the specific hydrogen bonding patterns that drive gelation. Potential candidates include hydrochloride, phosphate, or besylate salts, each of which would create distinct charge-assisted bonding environments [1] [2].

Crystal engineering approaches focus on designing specific intermolecular interactions in the solid state that would either inhibit dissolution or direct self-assembly along pathways that don't lead to gel network formation. This might include:

  • Cocrystal formation with complementary coformers that block key interaction sites
  • Polymorph screening to identify crystalline forms with altered dissolution profiles
  • Particle size engineering to modify dissolution kinetics and gelation onset
  • Surface modification of crystalline particles to interfere with self-assembly

These strategies require comprehensive solid-form screening and thorough characterization of dissolution behavior to identify candidates that maintain the desirable therapeutic properties of LM while minimizing the gelation effect that compromises its dissolution performance [1].

Conclusion and Future Perspectives

The gelation of this compound represents a fascinating example of how molecular-level interactions, particularly charge-assisted hydrogen bonding and directed self-assembly processes, can significantly impact pharmaceutical performance. The detailed mechanistic understanding of this phenomenon provides a solid foundation for developing innovative formulation strategies that can overcome the dissolution limitations associated with LM gelation. Future research directions should focus on computational modeling of the self-assembly process to predict gelation tendencies early in drug development, advanced delivery systems that leverage nanotechnology principles, and precision formulation approaches that tailor the solid-state properties of LM to specific clinical applications [1] [2] [3].

References

molecular self-assembly of lenvatinib mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Nanoparticle Design & Synthesis Protocol

This methodology is adapted from a recent study that developed a targeted nanoparticle system for Lenvatinib [1].

  • Polymer Synthesis via ATRP: The core of the system is an amphiphilic, brush-like copolymer synthesized using Atom Transfer Radical Polymerization (ATRP). This technique allows for precise control over the polymer's structure, which is crucial for creating uniform nanoparticles [1].

    • Backbone: Poly(2-hydroxyethyl-D,L-aspartamide) (PHEA), a hydrophilic and biocompatible polyaminoacid.
    • Grafts: Hydrophobic poly(butyl methacrylate) (pButMA) chains are grafted onto the PHEA backbone to form the drug-encapsulating core.
    • Targeting Ligand: Biotin, a vitamin, is conjugated to the polymer chain via a poly(ethylene glycol) (PEG) spacer. Biotin acts as a targeting agent for cancer cells that overexpress biotin receptors [1].
  • Nanoparticle Formation and Drug Loading: The nanoparticles are formed through a self-assembly process driven by the amphiphilic nature of the copolymer.

    • Method: A nanoprecipitation technique is used. The polymer and drug are dissolved in a water-miscible organic solvent (like dimethylacetamide) and then added dropwise to an aqueous solution under stirring.
    • Self-Assembly: Upon contact with water, the hydrophobic pButMA segments collapse inward to form the core, encapsulating the Lenvatinib. The hydrophilic PHEA backbone and PEG-Biotin form the surrounding shell, stabilizing the nanoparticle in an aqueous environment and enabling active targeting [1].

Key Experimental Data & Findings

The table below summarizes the critical quantitative data from the evaluation of the Lenvatinib-loaded nanoparticles [1].

Parameter Result / Value Significance / Implication
Drug Loading (DL) 18.4% Indicates a high capacity for Lenvatinib within the nanoparticle core.
Encapsulation Efficiency (EE) 92.0% Demonstrates highly efficient drug incorporation during the self-assembly process.
Particle Size ~120 nm Ideal size for enhanced permeability and retention (EPR) effect, promoting tumor accumulation.
Surface Charge (Zeta Potential) Approximately -25 mV Suggests good colloidal stability, preventing nanoparticle aggregation.
Biotin Conjugation 7.5% of repeating units Quantifies the density of the targeting ligands on the nanoparticle surface.
In Vitro Release (pH 7.4) ~35% over 96 hours Shows a sustained, controlled release profile under physiological conditions.
In Vitro Release (pH 5.5) ~65% over 96 hours Demonstrates accelerated drug release in the acidic tumor microenvironment.
Cytotoxicity (HEPG2 cells) Significant increase vs. free drug Confirms enhanced anti-tumor efficacy due to targeted delivery and increased cellular uptake.

Nanoparticle Self-Assembly Workflow

The diagram below illustrates the sequential experimental workflow for creating and testing the targeted Lenvatinib nanoparticles.

G start Start: Polymer Synthesis step1 ATRP of PHEA-g-pButMA start->step1 step2 Conjugate Biotin-PEG (Targeting Ligand) step1->step2 step3 Nanoprecipitation Method (Self-Assembly) step2->step3 step4 Physicochemical Characterization step3->step4 step5 In Vitro Studies: Release & Cytotoxicity step4->step5 step6 In Vivo Efficacy & Safety step5->step6 end Conclusion: Effective Targeted System step6->end

Synthesis and evaluation workflow for biotin-targeted Lenvatinib nanoparticles.

Signaling Pathways in Lenvatinib Combination Therapy

While not specific to the nanoparticle system, recent research highlights how combining Lenvatinib with Salsalate (SAL) impacts key cancer pathways, which is highly relevant for understanding the drug's mechanism in complex tumor environments [2].

Mechanism of Lenvatinib and Salsalate combination therapy targeting key oncogenic pathways [2].

Interpretation of Key Findings

  • A Targeted Delivery Solution: The nanoparticle system directly addresses major challenges with Lenvatinib, such as its poor solubility and off-target effects, by using molecular self-assembly to create a stable, targeted carrier. The high encapsulation efficiency and sustained, pH-sensitive release are key indicators of a successful design [1].
  • Synergistic Pathway Modulation: The combination therapy research suggests that improving Lenvatinib's efficacy may not only be about delivery but also about co-targeting the tumor's metabolic environment (via AMPK/mTOR) alongside its angiogenic pathways (via VEGFR/FGFR). This provides a rationale for future nanoparticle systems that could deliver combination therapies [2].

References

Comprehensive Technical Guide: Solid-State Forms of Lenvatinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lenvatinib Mesylate Solid-State Forms

This compound is a receptor tyrosine kinase (RTK) inhibitor that selectively inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3. Marketed under the trade name LENVIMA by Eisai, Inc., it is approved for the treatment of locally recurrent or metastatic, progressive, radioactive iodine-refractory differentiated thyroid cancer and unresectable hepatocellular carcinoma. As a BCS Class II drug with low aqueous solubility, its dissolution rate and bioavailability are significantly influenced by its solid-state form. The existence of multiple solid-state forms, including crystalline polymorphs, solvates, hydrates, and amorphous forms, presents both challenges and opportunities in pharmaceutical development. These forms exhibit differences in key physicochemical properties such as solubility, stability, hygroscopicity, and mechanical behavior, which directly impact processability, shelf life, and in vivo performance.

The solid-state landscape of this compound is remarkably complex, with numerous patents and scientific publications disclosing various forms. Identification and characterization of all polymorphic forms is not only scientifically valuable but also a regulatory requirement for drug manufacturing companies. This guide provides a comprehensive technical overview of known solid-state forms of this compound, their characterization, preparation methodologies, and practical implications for formulation development, specifically tailored for researchers, scientists, and drug development professionals working in this field.

Comprehensive Summary of Solid-State Forms

The solid-state forms of this compound can be broadly categorized into crystalline forms (including anhydrates, solvates, and hydrates) and amorphous forms. Each category exhibits distinct characteristics that influence their potential pharmaceutical application. Below is a systematic compilation of documented solid-state forms:

Table 1: Summary of this compound Solid-State Forms

Form Designation Form Type Key Characteristics Preparation Solvents Stability Notes
Form VN1 MIBK Solvate XRD peaks at 6.80, 15.92, 25.07, 26.41, 29.04° 2θ; 10-20% MIBK content Methyl isobutyl ketone (MIBK) [1] [2]
Form XI Dihydrate XRD peaks at 5.73, 8.03, 11.45, 16.15, 17.24° 2θ; DSC endotherms at 114°C & 159°C; ~6.94% weight loss up to 140°C Ethyl acetate/water mixtures High stability; avoids polymorph conversion issues of Forms B & I [3]
Form M Crystalline Not specified in patents Acetonitrile [1] [2]
Forms A, B, C, F, I Crystalline Known forms referenced in literature Various (not detailed in searched patents) Forms B and I can convert to Form C under different humidity [3]
DMSO-1 Hydrate/Solvate XRD peaks at 4.5, 9.0, 22.8, 25.2° 2θ DMSO with anti-solvents (esters, ethers, alcohols) Hydrate crystal form [4]
DMSO-2 Hydrate/Solvate XRD peaks at 4.6, 9.2, 15.6, 18.8, 22.1, 23.2° 2θ DMSO with anti-solvents (toluene, TBME) Hydrate crystal form; stable at 60°C/75% RH for 3 days [4]
ACA-1 Acetic Acid Solvate XRD peaks at 5.9, 7.7, 10.9, 11.9, 12.6, 19.4° 2θ; ~5% weight loss at 90-160°C Acetic acid Solvate form [4]
Amorphous Form Amorphous Halos in XRD pattern; no long-range order Various including ketones, alcohols, chlorinated hydrocarbons [1] [2]

Table 2: Alternative Salt Forms of Lenvatinib

Salt Form XRD Peaks (°2θ) Melting Point (°C) Preparation Solvents
Phosphate 8.1, 11.3, 20.3, 21.5, 25.8 178 Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures
Tartrate 4.0, 11.1, 15.2, 20.2, 22.4 169 Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures
Citrate 8.0, 12.0, 13.9, 20.0, 24.3 148 Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures
Camphorsulfonate 4.6, 12.8, 14.4, 16.4, 18.1, 18.5, 20.1, 25.8 211 Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures
Isethionate 5.1, 9.4, 14.6, 17.3, 20.1, 25.4 144 Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures
Naphthalenedisulfonate 5.8, 10.2, 13.5, 15.6, 19.9, 23.3 155 Acetone, ethyl acetate, acetonitrile, methanol, ethanol, water or mixtures

Detailed Characterization of Key Forms

Form VN1 (MIBK Solvate)

Form VN1 of this compound is a methyl isobutyl ketone (MIBK) solvate characterized by a distinctive X-ray powder diffraction (XRPD) pattern. This form demonstrates defined crystallinity with specific peaks that can be used for its identification and quantification in quality control settings. The XRPD pattern exhibits characteristic peaks at approximately 6.80, 15.92, 25.07, 26.41, and 29.04° ± 0.20° 2θ, with additional significant peaks at 8.30, 10.70, 11.64, 19.26, 19.83, 20.86, and 21.51° ± 0.20° 2θ [1] [2]. The MIBK content in this solvate typically ranges between 10-20% by weight, which can be quantified using thermogravimetric analysis (TGA). The stability profile of Form VN1 makes it suitable for further processing into pharmaceutical compositions, though the potential for desolvation under certain conditions should be considered during process development.

The formation of Form VN1 relies on the unique molecular interactions between this compound and MIBK molecules, resulting in a stable crystal lattice. From a pharmaceutical perspective, this form offers potential advantages in terms of purification efficiency and crystalline purity, as solvate formation can effectively exclude certain impurities during crystallization. However, the residual solvent content must be carefully monitored and controlled to comply with pharmaceutical regulatory guidelines for solvent limits in final drug products.

Form XI (Dihydrate)

Form XI represents a stable dihydrate form of this compound that addresses stability issues associated with some previously known forms. This crystalline hydrate exhibits a comprehensive XRPD pattern with characteristic peaks at 5.73, 8.03, 11.45, 12.75, 16.15, 17.24, 18.16, 19.69, 20.68, 22.15, 22.96, 23.76, 24.32, 25.13, 26.32, 27.00, 28.87, 29.51, and 34.90° ± 0.20° 2θ [3]. The differential scanning calorimetry (DSC) thermogram shows two endothermic peaks at approximately 114°C and 159°C, corresponding to dehydration and melting events, respectively. Thermal analysis using TGA demonstrates a weight loss of approximately 6.94% in the range of 30-140°C, consistent with the theoretical water content for a dihydrate form (approximately 6.5%).

This form offers several technological advantages for pharmaceutical development, including high purity (not an organic solvate, thus avoiding residual solvent concerns), good stability under various storage conditions, and favorable powder properties such as acceptable flowability, compressibility, and bulk density. These characteristics make Form XI particularly suitable for solid dosage form manufacturing. The stability of Form XI under accelerated storage conditions (high temperature, high humidity, and light exposure) represents a significant improvement over forms B and I, which tend to convert to form C under different humidity conditions [3].

Additional Crystalline and Amorphous Systems

Beyond the well-characterized forms VN1 and XI, several other crystalline and amorphous systems of this compound have been documented. The DMSO-derived solvates (DMSO-1 and DMSO-2) are particularly noteworthy. Form DMSO-1 shows main XRPD peaks at 4.5, 9.0, 22.8, and 25.2° 2θ, while form DMSO-2 exhibits characteristic peaks at 4.6, 9.2, 15.6, 18.8, 22.1, and 23.2° 2θ [4]. Both forms are hydrates, with DMSO-2 demonstrating stability when stored at 60°C and 75% relative humidity for three days. The ACA-1 form is an acetic acid solvate with main XRPD peaks at 5.9, 7.7, 10.9, 11.9, 12.6, 19.4, 22.6, 23.6, 24.5, 25.9, and 26.7° 2θ, showing a weight loss of approximately 5% between 90-160°C in TGA analysis [4].

The amorphous form of this compound lacks long-range molecular order, exhibiting a characteristic halo pattern in XRPD analysis [1] [2]. While amorphous forms typically offer potential solubility advantages due to their higher energy state, they may present challenges in terms of physical stability and potential gelation behavior upon contact with aqueous media. The gelation phenomenon, which can significantly impact dissolution performance, is more pronounced with the amorphous form compared to crystalline forms [5]. This behavior must be carefully evaluated during formulation development, particularly for solid dispersion systems or other amorphous-based formulations.

Analytical Characterization & Gelation Phenomenon

Comprehensive Analytical Techniques

Thorough characterization of this compound solid-state forms requires a multianalytical approach employing complementary techniques. X-ray powder diffraction (XRPD) serves as the primary method for polymorph identification, with characteristic peak positions providing unique fingerprints for each form. Thermal methods including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal information about phase transitions, dehydration/desolvation events, and melting behavior. As evidenced in the search results, the typical DSC heating rate employed is 10°C/min across a temperature range from 25°C to 250-320°C, while TGA analyses are typically conducted from 30°C to 250-450°C at the same heating rate [3] [4].

Additional characterization techniques valuable for comprehensive solid-state analysis include:

  • Dynamic vapor sorption (DVS): Used to evaluate hygroscopicity and water sorption-desorption profiles
  • FT-Raman spectroscopy: Provides information on molecular vibrations and crystal lattice environments
  • Hot-stage microscopy: Allows direct visualization of thermal events and phase transformations
  • Intrinsic dissolution rate (IDR) testing: Critical for comparing dissolution behavior between forms

The following workflow diagram illustrates the strategic approach for solid-state characterization of this compound forms:

G cluster_1 Primary Characterization cluster_2 Secondary Characterization cluster_3 Performance Evaluation Start Solid-State Form Analysis XRPD X-ray Powder Diffraction (XRPD) Start->XRPD DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Spectroscopy Spectroscopic Methods (FT-Raman, IR) XRPD->Spectroscopy Microscopy Hot-Stage Microscopy DSC->Microscopy DVS Dynamic Vapor Sorption (DVS) TGA->DVS Stability Stability Studies DVS->Stability IDR Intrinsic Dissolution Rate (IDR) Spectroscopy->IDR Gelation Gelation Behavior Assessment Microscopy->Gelation End Form Selection & Quality Control IDR->End Gelation->End Stability->End

Strategic workflow for comprehensive solid-state characterization of this compound forms

Gelation Phenomenon and Its Implications

A particularly noteworthy behavior of this compound is its tendency to form semi-transparent hydrogels upon contact with aqueous media, a phenomenon that significantly impacts its dissolution performance. Research has demonstrated that crystalline this compound undergoes biphasic dissolution behavior in both water and 0.1M HCl, characterized by an initial rapid release followed by a pronounced decrease in dissolution rate coinciding with gel formation [5]. This gelation occurs within approximately 15 minutes of exposure to aqueous media, resulting in complete transformation of the solid into a transparent, viscous gel by 90 minutes.

The gelation mechanism involves self-assembly of this compound molecules through a combination of hydrogen bonding and π-π stacking interactions, forming a three-dimensional fibrillar network structure that traps water molecules. Importantly, the charge-assisted bond formation facilitated by the mesylate anion plays a critical role in this process, as evidenced by the fact that the base form of lenvatinib does not gelate in water until contacting acidic solutions [5]. Rheological studies confirm that the resulting hydrogel exhibits typical viscoelastic solid behavior, with storage modulus (G′) exceeding loss modulus (G′′).

This gelation behavior has significant implications for formulation development, as it can substantially reduce dissolution rate and potentially limit bioavailability. Strategies to mitigate this effect include formation of co-amorphous systems with appropriate coformers, manipulation of surface properties, or development of crystalline forms with reduced gelation tendency. The finding that gelation strength decreases with increasing ionic strength provides valuable insight for the development of biorelevant dissolution media and potential formulation approaches to overcome this challenge [5].

Experimental Protocols for Form Preparation

Preparation of Form VN1

Method 1: Salt Formation and Crystallization

  • Dissolution Step: Combine lenvatinib (free base) with methyl isobutyl ketone (MIBK) at a ratio of 1g/10-30mL. Any form of lenvatinib may be used as starting material. Heat the mixture to 20-80°C (preferably 20-40°C) with stirring until complete dissolution [1].
  • Salt Formation: Add methanesulfonic acid (approximately 1.0-1.5 molar equivalents) to the solution from step 1 while maintaining the temperature at 20-80°C (preferably 20-40°C) with continuous stirring [1].
  • Crystallization: Stir the resulting mixture for 1-24 hours at 20-80°C (preferably 20-40°C) to facilitate crystallization. The product may precipitate spontaneously or require cooling or anti-solvent addition [1].
  • Isolation and Drying: Isolate the solid by filtration or centrifugation. Wash the filter cake with fresh MIBK and dry under reduced pressure (approximately 20-60°C, preferably 20-40°C) until constant weight is achieved. Monitor MIBK content to ensure appropriate solvate formation [1].

Method 2: Recrystallization of this compound

  • Dissolution: Combine pre-formed this compound with MIBK (1g/10-30mL) and heat to 20-80°C with stirring until complete dissolution [2].
  • Crystallization: Allow the solution to cool slowly to 20-40°C with optional seeding using Form VN1 crystals. Alternatively, add an anti-solvent to induce crystallization.
  • Isolation and Drying: Isolate and dry the product as described in Method 1.
Preparation of Form XI (Dihydrate)
  • Solution Preparation: Dissolve this compound (1g) in a mixed solvent system of ethyl acetate (15-25mL, preferably 20mL) and purified water (ethyl acetate:water ratio of 100mL:2-10mL, preferably 100mL:3mL) at room temperature [3].
  • Suspension Formation: Stir the solution vigorously to create a uniformly dispersed suspension. Ensure complete wetting of the solid material.
  • Seeding and Crystallization: Add Form XI seed crystals (2-6% by weight of this compound, preferably 5%) to the suspension. Maintain stirring at 15-40°C (preferably 20-25°C) for 4-24 hours (preferably 6-12 hours) to facilitate complete polymorphic transformation [3].
  • Isolation and Drying: Collect the solid by filtration under vacuum. Wash with a small volume of ethyl acetate/water mixture (maintaining the same ratio as the crystallization solvent) and dry under appropriate conditions to maintain the dihydrate structure without dehydration [3].
Preparation of Amorphous Form
  • Solution Preparation: Dissolve this compound in a suitable organic solvent such as acetone, methanol, ethanol, dichloromethane, or mixtures thereof. Use a concentration of 1g/10-100mL solvent [1] [2].
  • Rapid Solvent Removal: Employ one of the following rapid solvent removal methods:
    • Spray Drying: Use a Buchi Mini Spray Dryer or equivalent with inlet temperature 50-100°C, outlet temperature 30-60°C, and appropriate atomization settings.
    • Rotary Evaporation: Use a rotary evaporator with water bath temperature 30-50°C and reduced pressure (approximately 100-200 mbar).
    • Vacuum Drying: Spread the solution in a thin film and dry under reduced pressure at 25-40°C.
  • Collection and Storage: Collect the resulting solid and store in a desiccator or under controlled humidity conditions to prevent moisture-induced crystallization.

The relationships between different preparation methods and the resulting solid-state forms can be visualized as follows:

G cluster_1 Crystalline Forms cluster_2 Non-Crystalline Forms Start Lenvatinib Starting Material MIBK MIBK Solvent (20-80°C) Start->MIBK EthylAcetateWater Ethyl Acetate/Water (RT, Seeding) Start->EthylAcetateWater VariousSolvents Various Solvents (DMSO, Acetic Acid, etc.) Start->VariousSolvents RapidRemoval Rapid Solvent Removal (Spray Drying, etc.) Start->RapidRemoval FormVN1 Form VN1 (MIBK Solvate) FormXI Form XI (Dihydrate) OtherCrystalline Other Crystalline Forms (DMSO-1, DMSO-2, ACA-1) Amorphous Amorphous Form MIBK->FormVN1 Salt Formation or Recrystallization EthylAcetateWater->FormXI Seeded Crystallization VariousSolvents->OtherCrystalline Controlled Crystallization RapidRemoval->Amorphous Fast Phase Change

Relationship between processing methods and resulting solid-state forms of this compound

Conclusion

References

Comprehensive Technical Guide to Lenvatinib Mesylate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lenvatinib Mesylate

This compound is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of radioactive iodine-refractory differentiated thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma. [1] The drug selectively inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, in addition to other proangiogenic and oncogenic pathway-related RTKs including fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET. [1] [2] The mesylate salt form enhances the stability and solubility of the drug, making it more suitable for pharmaceutical applications. [3]

Key Synthetic Routes

Several synthetic routes have been developed for the production of Lenvatinib and its mesylate salt, each with distinct advantages in terms of yield, purity, and operational feasibility. The following sections detail the most significant approaches.

Traditional Multi-Step Synthesis

The original and widely cited synthesis involves a multi-step sequence starting from 4-chloro-7-methoxyquinoline-6-carboxamide and 4-amino-3-chlorophenol. [4]

G Start Starting Materials Step1 Step 1: Nucleophilic Aromatic Substitution Reagents: 4-Chloro-7-methoxyquinoline-6-carboxamide, 4-Amino-3-chlorophenol, KOtBu Solvent: DMSO Conditions: N₂, 65°C, 19 hours Yield: 86.3% Start->Step1 Step2 Step 2: Phenyl Chloroformate Reaction Reagents: Phenyl chloroformate, Pyridine Solvent: NMP Conditions: Ice-water bath to RT Yield: 81.3% Step1->Step2 Step3 Step 3: Cyclopropylamine Addition Reagents: Cyclopropylamine Solvent: NMP Conditions: RT, overnight Yield: 76.4% Step2->Step3 Step4 Step 4: Salt Formation Reagents: Methanesulfonic acid Solvent: Acetic acid/n-propanol/ethanol Conditions: 40°C Yield: 83.5% Step3->Step4 Final This compound Step4->Final

Synthesis workflow of the traditional four-step route to this compound.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: 4-Chloro-7-methoxyquinoline-6-carboxamide + 4-Amino-3-chlorophenol → 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide
  • Conditions: Dimethyl sulfoxide (DMSO) solvent, potassium tert-butoxide base, nitrogen atmosphere, 65°C for 19 hours
  • Yield: 86.3% [4]

Step 2: Phenyl Chloroformate Reaction

  • Reaction: Intermediate + Phenyl chloroformate → Carbamate intermediate
  • Conditions: N-methylpyrrolidone (NMP) solvent, pyridine base, ice-water bath to room temperature
  • Yield: 81.3% [4]

Step 3: Cyclopropylamine Addition

  • Reaction: Carbamate intermediate + Cyclopropylamine → Lenvatinib base
  • Conditions: NMP solvent, room temperature, overnight reaction
  • Yield: 76.4% [4]

Step 4: Salt Formation

  • Reaction: Lenvatinib base + Methanesulfonic acid → this compound
  • Conditions: Acetic acid and n-propanol/ethanol solvent system, 40°C
  • Yield: 83.5% [4]
Improved Industrial Process

An improved industrial process developed by BDR Lifesciences utilizes cyclopropane isocyanate as a key reagent, providing a shorter synthetic route with reduced processing steps and high yield. [5]

G Start 4-(4-Amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxamide Step1 Step 1: Urea Formation Reagents: Cyclopropane isocyanate Solvent: DMF Conditions: Not specified Yield: High Start->Step1 Intermediate Lenvatinib Base Crude Step1->Intermediate Step2 Step 2: Purification Method: Activated charcoal treatment Solvent: Suitable organic solvent Intermediate->Step2 PureBase Lenvatinib Base Pure Step2->PureBase Step3 Step 3: Salt Formation Reagents: Methanesulfonic acid Conditions: Standard salt formation PureBase->Step3 Final Amorphous Lenvatinib Mesylate Monohydrate Step3->Final

Workflow of the improved industrial synthesis using cyclopropane isocyanate.

This route involves:

  • Urea Formation: Reaction of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with cyclopropane isocyanate in DMF to yield Lenvatinib base
  • Purification: Treatment of crude Lenvatinib base with activated charcoal in a suitable solvent
  • Salt Formation: Reaction of pure Lenvatinib base with methanesulfonic acid to obtain amorphous this compound monohydrate [5]
Alternative Commercial Synthesis

An alternative commercial synthesis provides higher overall yield (55.9%) compared to the original route: [1]

  • Coupling reaction between 4-amino-3-chlorophenol and phenyl carbonochloridate
  • Introduction of the cyclopropylamino group to form the urea intermediate
  • Reaction of the urea intermediate with 4-chloro-7-methoxyquinolin-6-amide to obtain Lenvatinib

Further optimization of this route by Chen et al. involved N-Boc protection of 4-amino-3-chlorophenol, followed by coupling with 4-chloro-7-methoxyquinolin-6-amide, and subsequent introduction of the cyclopropylamino group, achieving a total yield of 69.8%. [1]

Comparative Analysis of Synthetic Routes

Table 1: Comparison of different synthetic routes for this compound

Synthetic Route Key Features Overall Yield Advantages Disadvantages
Traditional 4-Step [4] Sequential addition of fragments followed by salt formation ~44% (multi-step cumulative) Well-established, reliable Lower yield, multiple steps
Cyclopropane Isocyanate Route [5] Direct urea formation using isocyanate High (specific value not provided) Shorter route, reduced processing steps Requires specialized reagent
Alternative Commercial [1] Coupling followed by urea formation 55.9% Higher yield than traditional route More complex intermediate handling
Optimized Commercial [1] N-Boc protection strategy 69.8% Highest reported yield Additional protection/deprotection steps

Reaction Condition Optimization

Successful synthesis of this compound requires careful optimization of reaction parameters: [3]

Table 2: Key reaction parameters and their optimization criteria

Parameter Optimization Criteria Impact on Reaction
Temperature Specific steps may require low temperatures (0-10°C) to increase yield and reduce side reactions Affects reaction rates and product distribution
Solvent Selection DMSO, NMP, DMF, acetic acid, n-propanol, ethanol used in different steps Influences solubility, reaction rates, and selectivity
Catalyst Bases like KOtBu, pyridine used in specific steps Accelerates reaction rates and improves efficiency
Reaction Time Varies from hours to overnight for different steps Essential for complete conversion without degradation
Atmosphere Nitrogen protection in some steps Prevents oxidation and moisture sensitivity

Key Intermediates and Characterization

The synthesis involves several critical intermediates that require proper characterization and purification: [4]

  • 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide - Brown solid obtained after first step
  • Carbamate Intermediate - Brown powder formed after phenyl chloroformate reaction
  • Lenvatinib Base (LVTN-3) - White solid obtained after cyclopropylamine addition
  • This compound Acetic Acid Compound - Intermediate solvate before final conversion

Purification techniques include crystallization, column chromatography, and activated charcoal treatment, depending on the specific intermediate and synthetic route. [4] [5]

Quality Control and Analytical Methods

Stringent quality control measures are implemented throughout the synthesis: [3]

Table 3: Analytical techniques for quality control of this compound

Technique Application Purpose
NMR Spectroscopy Structural confirmation Verifies molecular structure and identifies impurities
Mass Spectrometry Molecular weight determination Confirms molecular formula and detects impurities
HPLC Purity assessment Determines purity by comparison with reference standard
X-Ray Powder Diffraction Polymorph identification Characterizes crystalline forms and detects polymorphic impurities
IR Spectroscopy Functional group analysis Confirms presence of expected functional groups
Elemental Analysis Elemental composition Verifies molecular formula and detects impurities

Solid Form Variations and Polymorphism

This compound exhibits polymorphism, with several solid-state forms reported: [4] [6] [7]

  • Polymorphs: LEM-A, LEM-C, LEM-B, Form M
  • Pseudopolymorphs: Hydrate (LEM-H), iso-structural solvates (LEM-H-EA and LEM-H-THF), acetic acid solvate
  • Amorphous Form: Amorphous this compound monohydrate

Different polymorphs can have significant differences in solubility, stability, and bioavailability, making polymorph control essential during the final salt formation and purification steps. [4] [5] [7]

Impurity Profiling and Control

Understanding and controlling process-related impurities is critical for pharmaceutical quality. Several specified impurities have been identified and synthesized for quality control purposes: [8]

  • Impurity A: 4,4'-(((Carbonylbis(ureadiyl))bis(3-chloro-4,1-phenyl))bis(oxy))bis(7-methoxyquinoline-6-formamide)
  • Impurity B: 4-(3-chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxamide
  • Impurity C: 4-ethoxy-7-methoxyquinoline-6-carboxamide

These impurities are typically controlled through optimized reaction conditions, robust purification techniques, and comprehensive analytical monitoring. [8]

Conclusion

References

Known Solid-State Forms of Lenvatinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Form Name Solid Form Type Key Characteristics / Solvent System Reference / Origin
Form DMSO DMSO Solvate Newly discovered; transforms to Form II via solvent-mediated desolvation in DMSO-water mixtures. Activity of water is a critical factor. [1] Research Article [1]
Form VN1 MIBK Solvate Methyl Isobutyl Ketone (MIBK) solvate; characterized by specific XRPD peaks. Solvent content 10-20%. [2] Patent [2]
LEM-H Hydrate One of several characterized hydrates; equilibrium solubility and stability have been studied. [3] Research Article [3]
LEM-H-EA Ethyl Acetate Solvate Iso-structural solvate; easily desolvates to Form B. [3] Research Article [3]
LEM-H-THF THF Solvate Iso-structural solvate; easily desolvates to Form B. [3] Research Article [3]
Forms A, B, C, F, I Known Unsolvated & Solvated Previously known forms listed for context (e.g., Form I is an acetic acid solvate). [1] Patent & Research [1] [2]

Mechanism of Solvent-Mediated Desolvation Transformation (SMDT)

A 2020 study provided significant insight into the transformation mechanism of the DMSO solvate to an unsolvated form (Form II). This solvent-mediated desolvation transformation is crucial for understanding and controlling the solid form during processing. [1]

  • Critical Factor: The activity of water in the solvent mixture is the most important parameter. The desolvation process only occurs when the activity of water is greater than the activity of DMSO. [1]
  • Transformation Control: The overall process is controlled by the nucleation and growth of the stable unsolvated form (Form II), rather than by the dissolution of the metastable solvate. [1]
  • Thermodynamic Driving Force: The transformation is driven by the difference in solubility between the DMSO solvate and the more stable unsolvated Form II, which can be evaluated in binary solvent mixtures. [1]

The following diagram illustrates the logical workflow and key findings for investigating this solvent-mediated desolvation process.

Start Start: LM DMSO Solvate in DMSO-Water Mixture Factor Key Parameter: Water Activity > DMSO Activity Start->Factor Process SMDT Process Initiated (Dissolution of Solvate) Factor->Process Control Rate-Limiting Step: Nucleation & Growth of Form II Process->Control Outcome Outcome: Stable Unsolvated Form II Control->Outcome

Experimental Protocols for Key Studies

The methodologies from pivotal studies provide a roadmap for researchers to characterize and work with these solid forms.

1. Protocol for Investigating SMDT (Solvent-Mediated Desolvation Transformation) [1] This protocol is used to monitor the transformation of the DMSO solvate to Form II in real-time.

  • Transformation Setup: The DMSO solvate is suspended in binary solvent mixtures of DMSO and water with varying water volume fractions at controlled temperatures (typically 293.15–323.15 K). [1]
  • *In Situ* Solid Phase Monitoring: Raman spectroscopy is used to track changes in solid-phase composition during the transformation. Results are verified using quantitative Powder X-Ray Diffraction (PXRD). [1]
  • Solution Concentration Monitoring: The solute concentration in the solution during the transformation is measured using the gravimetric method. [1]
  • Solubility Measurement: The solubilities of both the DMSO solvate and Form II in the binary solvent mixtures are measured to evaluate the thermodynamic driving force for the transformation. [1]

2. Protocol for Preparation of Crystalline Form VN1 (MIBK Solvate) [2] This patent describes a method for preparing a novel crystalline solvate.

  • Process:
    • Combine lenvatinib free base with methyl isobutyl ketone (MIBK) as the solvent.
    • Mix methanesulfonic acid (mesylating agent) into the contents.
    • Stir the mixture at a temperature between 20-80°C.
    • Isolate the crystalline product (e.g., by filtration).
    • Optionally, dry the product at a suitable temperature (e.g., 30-60°C). [2]
  • Characterization: The resulting form is characterized by its unique X-Ray Powder Diffraction (XRPD) pattern. [2]

Implications for Drug Development

The solid form of an API profoundly impacts its developability and final product performance.

  • Purification and New Polymorph Access: Desolvation of specific solvates is a recognized strategy to purify substances or obtain new polymorphs that are otherwise difficult to access. [1]
  • Property Optimization: Different solid forms can have vastly different physicochemical properties, including solubility, dissolution rate, and physical/chemical stability, which directly affect the bioavailability and shelf-life of the drug product. [1]
  • Formulation Considerations: Some solvates face development limitations. For instance, the chloroform solvate is restricted due to solvent toxicity, and the acetic acid solvate is hygroscopic and unstable, making them unsuitable for pharmaceutical products. [1] Research into oral liquid formulations aims to overcome challenges like stability and palatability. [4]

The study of lenvatinib mesylate solvates and hydrates is a dynamic field. The continuous discovery of new forms and deeper understanding of transformation mechanisms provide valuable tools for optimizing the manufacturing process and final quality of this important anticancer therapy.

References

Crystalline Forms of Lenvatinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key crystalline forms described in the patent literature. Please note that this information is for technical reference and does not constitute a full atomic coordinate set.

Form Identifier Key Characteristics (from Patents) Preparation Highlights
Crystalline Form A [1] Characteristic PXRD peaks at approximately: 6.2, 12.5, 13.2, 15.2, 18.6, 21.4, 23.2, 24.8, 25.5, and 26.6 ± 0.2° 2θ [1]. Crystallized from a mixture of Lenvatinib free base and methanesulfonic acid in a solvent system like acetonitrile. The solution is typically stirred, heated, cooled, and the solid is isolated [1].
Crystalline Form B [2] Characteristic PXRD peaks at approximately: 6.4, 9.5, 12.8, 16.1, 19.2, 20.1, 21.0, 22.5, 23.1, and 25.9 ± 0.2° 2θ [2]. Prepared by a solvent-mediated transformation. Form A is suspended in a solvent like methanol and stirred at a controlled temperature (e.g., 20-30°C) for a period (e.g., 3-7 days) to convert to Form B [2].

Experimental Protocols for Form Preparation

Here are the detailed methodologies for preparing the crystalline forms, as cited in the patents.

Synthesis of Crystalline Form A [1]
  • Charging: Add Lenvatinib free base and a solvent (e.g., acetonitrile) into a reaction vessel.
  • Acid Addition: Add methanesulfonic acid to the mixture.
  • Heating & Dissolution: Heat the mixture to a temperature between 50°C and the reflux temperature of the solvent with stirring until a clear solution is obtained.
  • Carbon Treatment (Optional): Add a carbon adsorbent to the hot solution and stir, followed by filtration to remove the adsorbent.
  • Crystallization: Cool the filtrate, optionally with seeding using Form A crystals, and stir for a period (e.g., 1-2 hours).
  • Isolation & Drying: Filter the resulting solid, wash with a solvent (e.g., acetonitrile), and dry under vacuum, potentially with nitrogen purging, to obtain the final product.
Synthesis of Crystalline Form B [2]
  • Suspension: Suspend Crystalline Form A of Lenvatinib Mesylate in a solvent (e.g., methanol).
  • Aging: Stir the suspension at a controlled temperature (e.g., 20-30°C) for an extended period (e.g., 3 to 7 days) to allow for a solvent-mediated transformation from Form A to Form B.
  • Isolation & Drying: Filter the solid, wash with the same solvent, and dry it to obtain Crystalline Form B.

Standard Characterization Techniques

The crystalline forms are typically identified and characterized using a suite of analytical techniques, which you would need to employ to verify your own products [1] [2].

  • Powder X-Ray Diffraction (PXRD): The primary method for identifying a crystalline phase and distinguishing between polymorphs by providing a unique "fingerprint" diffraction pattern [1] [2].
  • Differential Scanning Calorimetry (DSC): Used to study thermal events like melting point and decomposition, providing information on purity and polymorphic stability [1] [2].
  • Thermogravimetric Analysis (TGA): Measures weight changes as a function of temperature, used to determine solvent/water content and thermal stability [1] [2].
  • Other Techniques: Fourier Transform Infrared (FT-IR) spectroscopy and Proton Nuclear Magnetic Resonance (1H NMR) are also used for further structural confirmation [1] [2].

Mechanism of Action & Signaling Pathways

While not directly related to the crystal structure, the biological activity of this compound is rooted in its function as a multi-targeted tyrosine kinase inhibitor. The following diagram illustrates the key signaling pathways it inhibits.

G Lenvatinib Inhibits Key Cancer Pathways Lenvatinib Lenvatinib VEGFR VEGFR-1/2/3 Lenvatinib->VEGFR Inhibits FGFR FGFR-1/2/3/4 Lenvatinib->FGFR Inhibits PDGFR PDGFRα Lenvatinib->PDGFR Inhibits RET RET Lenvatinib->RET Inhibits KIT c-KIT Lenvatinib->KIT Inhibits Angiogenesis Tumor Angiogenesis (New Blood Vessel Formation) VEGFR->Angiogenesis Blocks Proliferation Cancer Cell Proliferation FGFR->Proliferation Blocks PDGFR->Proliferation Blocks RET->Proliferation Blocks Survival Cell Survival KIT->Survival Blocks Metastasis Metastasis

Lenvatinib's multi-targeted inhibition disrupts key cancer pathways.

This mechanism underpins its clinical efficacy in treating radioactive iodine-refractory differentiated thyroid cancer, unresectable hepatocellular carcinoma, advanced renal cell carcinoma, and advanced endometrial carcinoma [3] [4].

Conclusion for Researchers

The patent literature provides clear evidence for at least two distinct crystalline forms of this compound (Forms A and B), characterized by their unique PXRD patterns and preparation methods.

  • For formulation scientists, this data is crucial for ensuring consistent quality, stability, and bioavailability of the drug product, as different solid forms can have different physical and chemical properties.
  • For future research, while the search results confirm the existence of these forms, they do not contain the full atomic-level crystallographic data (e.g., CIF files). Obtaining such detailed structural information would likely require access to proprietary databases or successful crystallization and X-ray diffraction studies in a dedicated laboratory setting.

References

lenvatinib mesylate equilibrium solubility

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings on Solubility and Gelation

The core insight from the research is that lenvatinib mesylate's solubility is critically affected by its tendency to form a viscoelastic hydrogel in aqueous environments, which can significantly hinder its in vitro dissolution [1].

The following diagram illustrates the self-assembly process driven by non-covalent interactions that leads to gel formation.

G LM This compound (LM) Solvation Contact with Aqueous Medium LM->Solvation NewPolymorph Formation of a New Crystalline Polymorph Solvation->NewPolymorph FibrillarNetwork Fibrillar Network Structure NewPolymorph->FibrillarNetwork Hydrogel Viscoelastic Hydrogel FibrillarNetwork->Hydrogel Cross-linking degree determines mechanical strength int1 Intermolecular Hydrogen Bonds: - Bifurcated H-bond (urea groups) - NH⋯OC H-bond (primary amide groups) int1->NewPolymorph int2 π-π Stacking Interactions: (benzene ring & quinoline ring) int2->NewPolymorph

Diagram of the gelation mechanism of this compound.

Summary of Quantitative Data and Properties

The table below summarizes the available quantitative data related to the solubility and physicochemical properties of this compound from the search results.

Property Reported Data / Observation Source / Context
General Solubility Slightly soluble in DMSO (2 mg/mL) and Methanol. [2] [3]
Equilibrium Solubility Not explicitly provided as numerical value in pure solvents. [4] [1]
Gelation Forms a viscoelastic hydrogel in aqueous media, hindering dissolution. Composed of a new crystalline polymorph. [1]
Melting Point >220°C (with decomposition) [2]
Driving Forces for Self-Assembly Intermolecular hydrogen bonds (bifurcated between urea groups & NH⋯OC between amide groups) and π-π stacking. [1]
Critical Factor for Gelation Presence of the charge-assisted bond N+-H in the mesylate salt form, which increases solubility and promotes the dissolution-aggregation balance. [1]
Key Comparison The base form of lenvatinib does not gel in water but can form gels in various acidic solutions. [1]

Experimental Insights and Protocols

While the search results do not contain step-by-step laboratory protocols for measuring equilibrium solubility, they provide valuable methodological insights from the studies on polymorphism and gelation.

  • Polymorph & Solubility Study [4]: The study on polymorphs and pseudopolymorphs involved crystal structure analysis (likely via X-ray diffraction), equilibrium solubility measurements, and stability studies. The specific methodologies are not detailed in the abstract, but the results would include comparative equilibrium solubility data for the different solid forms identified.
  • Gelation Mechanism Study [1]: The gelation mechanism was systematically explored using:
    • Thermal Analysis: Likely Differential Scanning Calorimetry (DSC) to study thermal transitions.
    • Rheology: To measure the mechanical strength and viscoelastic properties of the formed hydrogel.
    • Morphology Studies: Techniques such as Scanning Electron Microscopy (SEM) to visualize the fibrillar network structure.
    • Spectroscopy Analyses: Used to identify the specific intermolecular interactions (hydrogen bonding and π-π stacking) driving the self-assembly.

Research Implications and Pathways

The gelation behavior of this compound is a major consideration for your formulation development. The key is that the salt form (LM) is essential for adequate solubility but also triggers the gelation.

  • Formulation Challenge: The gel layer can act as a barrier, slowing down further dissolution and potentially affecting drug absorption.
  • Potential Strategies: The study [1] suggests that understanding this mechanism paves the way for strategies to eliminate gelation, potentially through the use of specific excipients that inhibit the self-assembly, crystal engineering to target non-gelling polymorphs, or formulation in a non-aqueous vehicle.

References

Comprehensive HPLC Method for Analysis of Lenvatinib Mesylate Impurities: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Requirements

Lenvatinib mesylate is an oral multi-targeted tyrosine kinase inhibitor used primarily in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. As a complex organic molecule with specific therapeutic applications, ensuring its pharmaceutical purity is critical for patient safety and efficacy. The presence of impurities in drug substances can significantly impact the quality attributes and therapeutic performance of pharmaceutical products. Impurity profiling has therefore become an essential component of pharmaceutical analysis during drug development and quality control.

The analysis of this compound presents particular challenges due to the presence of process-related impurities and degradation products that may form during synthesis or storage. These impurities can originate from various sources, including starting materials, intermediates, by-products, and degradation products formed under stress conditions. Modern analytical approaches, particularly High-Performance Liquid Chromatography (HPLC), have been developed to separate, identify, and quantify these impurities to ensure drug safety and quality. This document provides detailed application notes and protocols for the HPLC analysis of this compound impurities, supporting researchers and drug development professionals in implementing robust analytical methods.

HPLC Method Selection and Development

Method Summary and Conditions

The development of a reliable HPLC method for this compound impurity analysis requires careful optimization of chromatographic parameters to achieve adequate separation of all potential impurities. Based on current research and patent literature, the following method has been demonstrated to provide effective separation of this compound and its related substances [1] [2].

Table 1: Optimized HPLC Conditions for this compound Impurity Analysis

Parameter Specification Alternative/Notes
Column Inertsil ODS-3V (250 × 4.6 mm, 5 μm) C18 equivalent columns may be used with verification
Column Temperature 30°C 25-35°C acceptable range
Detection Wavelength 250 nm PDA detection recommended for peak purity
Flow Rate 1.0 mL/min ±0.1 mL/min tolerance
Injection Volume 10 μL 5-20 μL depending on concentration
Mobile Phase A 0.01 M Ammonium acetate (pH 4.20 with acetic acid) pH adjustment critical ±0.05
Mobile Phase B Buffer:MeOH (30:70% v/v) Acetonitrile may substitute MeOH with verification
Gradient Program Time (min) %B
0 40
20 75
25 90
35 90
36 40
45 40

The method employs a gradient elution approach to achieve optimal separation of this compound from its impurities, which may exhibit varying polarities. The use of ammonium acetate buffer at pH 4.20 helps to suppress silanol interactions and improve peak shape, while the methanol-containing mobile phase provides adequate elution strength for the relatively hydrophobic compounds. The total run time of 45 minutes includes a sufficient equilibration period to ensure retention time reproducibility between injections [2].

Sample and Standard Preparation

2.2.1 Reference Standard Solution

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Add about 7 mL of diluent (typically a mixture of water and methanol in a 50:50 ratio) and sonicate to dissolve. Make up to volume with diluent and mix well. This stock solution should be further diluted to obtain a working standard solution of 10 μg/mL concentration [1].

2.2.2 Test Sample Solution

Transfer an appropriate amount of this compound test sample (equivalent to about 10 mg of this compound) into a 10 mL volumetric flask. Add about 7 mL of diluent and sonicate to dissolve. Make up to volume with diluent and mix well. Filter through a 0.45 μm PVDF or nylon membrane filter before injection [1].

2.2.3 System Suitability Solution

Prepare a solution containing this compound and specific impurities at appropriate levels to verify system performance before analysis. The system suitability criteria typically include requirements for resolution between critical pairs (>2.0), tailing factor (<2.0 for main peak), and theoretical plates (>2000) [2].

Forced Degradation and Impurity Profiling Protocol

Forced Degradation Studies

Forced degradation studies are essential for understanding the inherent stability of this compound and identifying potential degradation products that may form under various stress conditions. These studies provide critical information for developing stability-indicating methods and determining appropriate storage conditions [3].

Table 2: Forced Degradation Conditions for this compound

Stress Condition Procedure Significant Findings
Acidic Hydrolysis Expose to 0.1N HCl at room temperature for 24 hours or 60°C for 1 hour Significant degradation observed; multiple degradation products formed
Alkaline Hydrolysis Expose to 0.1N NaOH at room temperature for 24 hours or 60°C for 1 hour Moderate to significant degradation depending on temperature
Oxidative Stress Treat with 3% H₂O₂ at room temperature for 24 hours Moderate degradation observed
Thermal Stress Solid state: Heat at 105°C for 1-2 weeks Minimal degradation in solid state
Photolytic Stress Expose to UV light (Option 2 of ICH Q1B) for 1-2 weeks Minimal degradation observed

Recent studies using UPLC-QTof-MS have revealed that this compound is particularly labile under hydrolytic stress conditions compared to dry heat and photolytic conditions. A total of nine degradation products have been identified and characterized through these forced degradation studies. The structural elucidation of these degradation products was achieved through accurate mass measurement and MS/MS fragmentation patterns, providing insight into the degradation pathways of this compound [3].

Identification of Critical Impurities

The synthesis of this compound involves multiple steps, each potentially introducing process-related impurities. The key impurities that must be monitored include [1] [4]:

  • 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide: Intermediate in the synthesis process
  • 4-[3-Chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid: Hydrolysis product
  • 7-Methoxy-4-oxo-1H-quinoline-6-carboxamide: Quinoline derivative impurity
  • 4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide: Des-chloro analog
  • Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate: Ester derivative

These impurities represent potential starting materials, intermediates, by-products, and degradation products that may be present in the drug substance. The developed HPLC method should adequately separate all these impurities from the main peak and from each other, with resolution not less than 2.0 between any two adjacent peaks [1].

Method Validation Protocol

The HPLC method for this compound impurity analysis must be validated according to ICH guidelines Q2(R1) to demonstrate its suitability for intended use. The following validation characteristics should be established [2].

Validation Parameters and Acceptance Criteria

Table 3: Method Validation Parameters for this compound Impurity Method

Parameter Protocol Acceptance Criteria
Specificity Inject individual impurities and forced degradation samples No interference with main peak; Peak purity > 0.999
Linearity Prepare impurity standards at 5 concentration levels from LOQ to 150% of specification Correlation coefficient (r²) > 0.99
Accuracy Spike impurities at 3 levels (50%, 100%, 150% of specification) Recovery 80-120% for each impurity
Precision Repeatability: 6 injections of standard solution RSD ≤ 5.0%
LOQ Signal-to-noise ratio of 10:1 S/N ≥ 10; RSD ≤ 10.0% for precision at LOQ
LOD Signal-to-noise ratio of 3:1 S/N ≥ 3
Robustness Deliberate variations in flow rate, temperature, pH, and mobile phase composition Method remains unaffected by small variations

The method has been demonstrated to be specific through peak purity assessments using photodiode array detection, confirming that the this compound peak is homogenous and free from co-eluting impurities. Linearity has been established for impurities in the range of 0.12-0.90 μg/mL with correlation coefficients greater than 0.99. Accuracy has been verified between 80-120% across the specified range, and precision data shows relative standard deviation of ≤5.0% for system precision and ≤10.0% for method precision [2].

Troubleshooting and Method Optimization

Common Issues and Solutions

During method implementation, analysts may encounter various challenges that affect chromatographic performance. The following troubleshooting guide addresses common issues:

  • Poor Peak Shape: If tailing peaks are observed, check mobile phase pH and consider adding 0.1% triethylamine as a tailing suppressor. Ensure the column is properly conditioned and not overloaded.
  • Retention Time Drift: Verify mobile phase preparation consistency and column temperature stability. Ensure adequate equilibration time between runs.
  • Baseline Noise: Degas mobile phases thoroughly and check for contamination in the flow cell. Ensure the reference wavelength is properly set on the detector.
  • Inadequate Resolution: Adjust gradient profile or consider alternative column chemistry if critical pairs are not resolved. Temperature optimization may also improve separation.
Method Transfer Considerations

When transferring the method between laboratories or instruments, a comparative study should be conducted to verify equivalent performance. Key parameters to compare include retention times, resolution between critical pairs, tailing factors, and impurity quantification in representative samples. Any significant differences should be investigated and addressed through minor method adjustments or additional training.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the HPLC analysis of this compound impurities, from sample preparation to data analysis:

G Start Start Analysis Prep Prepare Mobile Phase and System Setup Start->Prep Standard Prepare Standard and Sample Solutions Prep->Standard Suitability System Suitability Test Standard->Suitability Suitability->Prep Fail Analysis Sample Analysis Suitability->Analysis Pass Data Data Analysis and Reporting Analysis->Data End End Process Data->End

Conclusion

The HPLC method described in this document provides a robust, specific, and accurate approach for the analysis of this compound impurities. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics for the separation and quantification of process-related impurities and degradation products. The forced degradation studies provide insight into the stability characteristics of this compound and confirm the stability-indicating nature of the method.

Implementation of this method in quality control laboratories will support the ongoing monitoring and control of this compound quality, ensuring the safety and efficacy of pharmaceutical products containing this important anticancer agent. Regular monitoring of method performance and adherence to the described protocols will ensure consistent and reliable results throughout the product lifecycle.

References

Comprehensive Application Notes and Protocols for LC-MS/MS Quantification of Lenvatinib in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lenvatinib is an orally available multi-targeted tyrosine kinase inhibitor that suppresses vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT, thereby inhibiting tumor angiogenesis and cancer cell proliferation [1]. The drug has received FDA approval for treating radioactive iodine-refractory differentiated thyroid cancer (DTC), unresectable hepatocellular carcinoma (HCC), advanced renal cell carcinoma (RCC), and advanced endometrial carcinoma [1]. Therapeutic Drug Monitoring (TDM) of lenvatinib is clinically significant as studies have demonstrated correlations between plasma concentrations and both efficacy and toxicity. For instance, the optimal trough concentration for thyroid cancer patients is expected to be between 42 and 88 ng/mL for optimal response, with potential toxicity above 88 ng/mL [2]. Similarly, for hepatocellular carcinoma, the target trough concentration range of 36.8–71.4 ng/mL is associated with maintained disease control and reduced toxicity [2]. This document provides detailed application notes and protocols for the reliable quantification of lenvatinib in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is essential for supporting clinical trials, pharmacokinetic studies, and TDM.

Method Summary and Inter-Laboratory Validation

A significant inter-laboratory cross-validation study was conducted to support global clinical trials of lenvatinib. In this study, seven distinct LC-MS/MS bioanalytical methods were developed and validated across five independent laboratories [3] [4]. Each method was validated according to established bioanalytical guidelines before the cross-validation phase. The cross-validation demonstrated that all methods produced comparable results, with the accuracy of quality control (QC) samples within ±15.3% and the percentage bias for clinical study samples within ±11.6% [3] [4]. These findings confirm that lenvatinib concentrations in human plasma can be accurately compared across different laboratories and clinical studies, ensuring data consistency in multi-center trials [3] [4].

The following table summarizes the key parameters of the different methods used in the cross-validation study:

Table 1: Summary of LC-MS/MS Methods for Lenvatinib Quantification from Inter-Laboratory Study

Laboratory (Region) Method Code Assay Range (ng/mL) Internal Standard (IS) Sample Extraction Method & Volume Extraction Volume Chromatography Column
Asia A 0.1–500 ER-227326 Liquid-Liquid Extraction (LLE) by diethyl ether 2.5 mL Symmetry Shield RP8
US B 0.25–250 13C6 lenvatinib Protein Precipitation (PP) by ACN-MeOH (2:1) 0.3 mL Hypersil Gold
US C 0.25–250 13C6 lenvatinib LLE by MTBE-IPA(7:3) with 0.1% AA 0.75 mL Synergi Polar-RP
EU D 0.1–100 ER-227326 LLE by diethyl ether 1.5 mL Symmetry Shield RP8
Asia E1 0.25–500 ER-227326 Solid Phase Extraction (SPE) by HLB plate 0.4 mL Synergi Polar-RP
Asia E2 0.25–250 13C6 lenvatinib LLE by MTBE-IPA (7:3) with 0.1% AA 0.75 mL Synergi Polar-RP
Asia E3 0.25–250 ER-227326 SPE by MCX plate 0.4 mL Luna C18(2)

Detailed Experimental Protocols

Sample Preparation Techniques

Three primary sample preparation techniques have been successfully employed for extracting lenvatinib from plasma, each with its own protocol [4].

3.1.1 Liquid-Liquid Extraction (LLE)

Protocol: For a 0.2 mL plasma sample, add the internal standard (e.g., ER-227326 or 13C6-lenvatinib). For extraction, add 2.5 mL of diethyl ether [4]. Vortex mix the samples thoroughly, then centrifuge to separate the phases. Transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dry residue with 1.0 mL of a methanol-water (1:1, v/v) mixture [4] prior to LC-MS/MS analysis.

3.1.2 Protein Precipitation (PP)

Protocol: For a 0.05 mL plasma sample, add the internal standard. Precipitate proteins by adding 0.3 mL of a chilled acetonitrile-methanol (2:1, v/v) mixture [4]. Vortex vigorously for several minutes and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins. Carefully collect the clear supernatant and proceed with injection, or optionally evaporate and reconstitute in a mobile phase-compatible solvent.

3.1.3 Solid Phase Extraction (SPE)

Protocol: For a 0.1 mL plasma sample, add the internal standard and load onto a preconditioned OASIS HLB or MCX µElution plate [5] [4]. Wash the sorbent with 200 µL of a 2% aqueous formic acid solution followed by 200 µL of 100% methanol to remove impurities [5]. Elute lenvatinib with 100 µL of a 1.25% ammonium solution (prepared from 25% aqueous ammonia and 100% methanol in a 5:95 ratio) into a collection plate [5]. The eluate can be directly injected or diluted with mobile phase.

LC-MS/MS Instrumental Analysis

The instrumental analysis provides the separation and detection steps critical for accurate quantification.

Liquid Chromatography Conditions:

  • Column: Reverse-phase columns such as Symmetry Shield RP8 (150 mm × 2.1 mm, 3.5 µm) or Synergi Polar-RP (50 mm × 2.0 mm, 4 µm) are commonly used [4].
  • Mobile Phase: Varies by method. Examples include an isocratic mixture of 2 mM ammonium acetate (pH 4.0) and acetonitrile (3:2) or a gradient using (A) 0.1% formic acid in water and (B) methanol with 0.1% formic acid [4].
  • Flow Rate: 0.70 mL/min [6].
  • Injection Volume: Typically between 5–20 µL [4].
  • Run Time: Approximately 3.5 minutes per sample [6].

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI+) [3] [6].
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Transitions: The specific MRM transitions for lenvatinib and its internal standard should be optimized on the specific instrument being used. The published method for lenvatinib-D4 (IS) uses a transition of m/z 427.2 → 370.2 [5].
  • Source Parameters: Parameters like desolvation temperature, gas flows, and capillary voltage should be optimized for maximum sensitivity.

The following diagram illustrates the workflow from sample preparation to data analysis:

G cluster_extraction Extraction Method Options Start Start Sample Preparation SP1 Aliquot Plasma Sample (0.05 - 0.2 mL) Start->SP1 SP2 Add Internal Standard (ER-227326 or ¹³C₆-lenvatinib) SP1->SP2 SP3 Extract Analyte SP2->SP3 LLE Liquid-Liquid Extraction (e.g., Diethyl Ether) SP3->LLE PP Protein Precipitation (e.g., ACN-MeOH) SP3->PP SPE Solid Phase Extraction (e.g., OASIS HLB) SP3->SPE SP4 Evaporate & Reconstitute LLE->SP4 PP->SP4 SPE->SP4 LC LC Separation RP Column, 3.5 min SP4->LC MS MS/MS Detection ESI+ MRM Mode LC->MS Data Data Analysis & Quantification MS->Data

Protocol for Protein Binding Studies using Equilibrium Dialysis

Determining the unbound (free) fraction of lenvatinib is critical as it is pharmacologically active.

Protocol:

  • Equilibrium Dialysis: Use an equilibrium dialysis device. Add human serum (or plasma) containing lenvatinib to one chamber (matrix chamber) and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (buffer chamber). Separate the chambers with a semi-permeable membrane.
  • Incubation: Incubate the device at 37°C with gentle agitation for a predetermined time (e.g., 4-24 hours) to allow for equilibrium.
  • Sample Collection: After incubation, collect samples from both the matrix and buffer chambers.
  • Sample Analysis: Analyze the lenvatinib concentration in the serum sample (total concentration) and the PBS buffer sample (unbound concentration) using the validated LC-MS/MS method. The unbound fraction (f~u~) is calculated as f~u~ = C~buffer~ / C~serum~, where C is the concentration [7].

This method has been validated with an LLOQ of 0.08 ng/mL in serum and 0.04 ng/mL in PBS, demonstrating high recovery and minimal non-specific binding [7].

Validation Data and Analytical Parameters

The developed methods have been rigorously validated according to regulatory guidelines. The following table summarizes the typical validation parameters and performance data for lenvatinib LC-MS/MS assays:

Table 2: Method Validation Parameters and Performance Data

Validation Parameter Result / Acceptance Criteria Reference
Linearity Range 0.1 to 500 ng/mL (varies by method) [3] [4]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (0.04 ng/mL for unbound in PBS) [4] [7]
Accuracy (Cross-Validation) Within ±15.3% for QC samples [3]
Precision Within acceptance criteria (±15% for accuracy and precision, ±20% at LLOQ) [3] [6]
Extraction Recovery High recovery achieved with LLE and SPE [7]
Carry-over Evaluated and found within acceptable limits [6]
Stability Stable under various conditions (bench-top, freeze-thaw) [6]

Clinical Applications and Pharmacokinetic Data

The validated LC-MS/MS methods have been successfully applied in various clinical and research settings:

  • Therapeutic Drug Monitoring (TDM): A study on hepatocellular carcinoma patients found a strong correlation between the maximum plasma concentration (C~max~) of lenvatinib and the rate of platelet count decrease (thrombocytopenia), a major adverse event [5]. This suggests that monitoring plasma levels can help predict and manage toxicity. The C~max~ could be predicted using a formula based on the starting dose and serum albumin concentration, which is useful for hospitals without access to concentration monitoring [5].
  • Pharmacokinetic Studies: A population PK analysis using data from 779 subjects determined that lenvatinib's pharmacokinetics are best described by a three-compartment model with linear elimination and simultaneous first- and zero-order absorption [8]. The population mean value for apparent clearance (CL/F) was 6.56 L/h [8].
  • Drug-Drug Interactions: Lenvatinib is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) [2]. Therefore, co-administration with strong CYP3A4 inducers or inhibitors may require dose adjustments. Research is ongoing to find biomarkers for predicting CYP3A4 activity and personalizing doses, though endogenous urinary biomarkers have so far shown limited utility [2].

The diagram below summarizes the key pharmacokinetic and pharmacodynamic relationships of lenvatinib:

G PK Lenvatinib PK in Plasma Three-Compartment Model CL/F = 6.56 L/h Cmax Cₘₐₓ PK->Cmax Cmin Cₘᵢₙ (Trough) PK->Cmin Toxicity Toxicity (e.g., Thrombocytopenia) Cmax->Toxicity Correlated Efficacy Efficacy Tumor Response Cmin->Efficacy Target: 42-88 ng/mL ProtBind High Protein Binding (97-99%) ProtBind->PK Determines Free Drug CYP3A4 Metabolism by CYP3A4 CYP3A4->PK Major Metabolic Pathway DoseAdj Potential Dose Adjustment CYP3A4->DoseAdj With Inducers/Inhibitors

Troubleshooting and Best Practices

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (e.g., 13C6-lenvatinib or lenvatinib-d4) is highly recommended to correct for variability in sample preparation and ionization efficiency in the mass spectrometer [4] [5].
  • Matrix Effects: Evaluate matrix effects during method validation. While LLE and SPE generally provide cleaner extracts and reduce matrix effects compared to protein precipitation, the use of a stable isotope IS is the most effective way to compensate for them.
  • Carry-over: To minimize carry-over, include a wash step in the autosampler protocol using a strong solvent (e.g., a mixture of acetonitrile and water) and monitor blank samples injected after high-concentration calibrators or QC samples [6].
  • Specificity: Ensure that the method is specific for lenvatinib and that there is no interference from metabolites or other co-administered drugs. This is confirmed during method validation by analyzing blank plasma samples from at least six different sources.

Conclusion

The LC-MS/MS protocols detailed herein provide robust, sensitive, and reproducible methods for the quantification of lenvatinib in human plasma. The successful cross-validation across multiple laboratories confirms that these methods are fit-for-purpose for global clinical trials and therapeutic drug monitoring. Applying these protocols can aid in optimizing lenvatinib therapy by establishing exposure-response and exposure-toxicity relationships, ultimately contributing to improved patient outcomes.

References

Comprehensive Bioanalytical Method Validation and Application Protocols for Lenvatinib Mesylate in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Importance of Bioanalysis

Lenvatinib mesylate is an orally administered multikinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor α (PDGFRα), RET, and KIT signaling pathways. This broad-spectrum molecular targeting approach enables the compound to exert potent anti-angiogenic and anti-tumor activity across multiple cancer types, including differentiated thyroid cancer, hepatocellular carcinoma, renal cell carcinoma, and endometrial carcinoma. The drug was initially approved by the U.S. Food and Drug Administration in 2015 for the treatment of radioactive iodine-refractory differentiated thyroid cancer and has since received additional indications for hepatocellular carcinoma (in 2018) and advanced endometrial carcinoma (in 2021).

The pharmacokinetic profile of lenvatinib demonstrates relatively rapid absorption with a time to maximum concentration (T~max~) of 1-4 hours, extensive distribution with high plasma protein binding (97.9-98.6%), and a terminal half-life of approximately 28 hours, supporting once-daily dosing. Lenvatinib undergoes hepatic metabolism primarily via CYP3A4 enzymes and aldehyde oxidase, producing several metabolites including the active metabolites descyclopropyl lenvatinib (M1) and O-demethyl lenvatinib hydrochloride (M2), and the inactive metabolite lenvatinib N-oxide (M3). Understanding the disposition characteristics of both the parent drug and its metabolites is essential for comprehending the pharmacological activity and potential toxicities associated with lenvatinib therapy [1] [2].

Therapeutic drug monitoring (TDM) of lenvatinib has emerged as a valuable strategy for optimizing clinical outcomes, particularly given the established exposure-response relationships and narrow therapeutic index of the drug. Recent studies have identified potential therapeutic thresholds, with Hata and colleagues reporting that hepatocellular carcinoma patients achieving trough concentrations (C~min~) above 42.68 ng/mL demonstrated significantly improved objective response rates compared to those with lower drug exposure. Additionally, Nagahama et al. identified a potential toxicity threshold of 88 ng/mL in Japanese patients with differentiated thyroid cancer, highlighting the importance of maintaining drug concentrations within an optimal therapeutic range [3]. These findings underscore the critical need for robust, sensitive, and validated bioanalytical methods to support both clinical therapeutics and drug development programs.

Analytical Methodologies and Techniques

LC-MS/MS Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the predominant analytical technique for the quantification of lenvatinib in biological matrices due to its superior sensitivity, selectivity, and throughput capabilities. The development of bioanalytical methods for lenvatinib presents several technical challenges, including the need for efficient extraction from biological matrices, chromatographic resolution from potentially interfering substances, and sensitive detection despite extensive protein binding. Multiple research groups have developed and validated LC-MS/MS methods addressing these challenges through various approaches to sample preparation, chromatographic separation, and mass spectrometric detection [4] [3].

The mass spectrometric detection of lenvatinib typically employs positive electrospray ionization (ESI+) followed by multiple reaction monitoring (MRM) to enhance specificity. The most commonly monitored transition for lenvatinib is from the precursor ion m/z 427.2 to the product ion m/z 370.2, though alternative fragments may be used to confirm identity or avoid interference. Internal standardization represents a critical component of reliable quantification, with methods utilizing either structural analogs (e.g., ER-227326) or stable isotope-labeled compounds (e.g., ^13^C~6~-lenvatinib or LENVA-D4) to correct for variability in sample preparation and ionization efficiency. The use of stable isotope-labeled internal standards generally provides superior analytical performance due to nearly identical physicochemical properties and extraction efficiencies compared to the analyte of interest [4] [3].

Sample Extraction Techniques
  • Protein Precipitation: Protein precipitation (PP) represents the simplest and fastest approach for sample clean-up, typically employing organic solvents such as acetonitrile or methanol, sometimes in combination. Zanchetta et al. developed a PP method using acidified methanol with 0.1% formic acid containing the internal standard LENVA-D4, achieving high recovery (≥95.6%) with minimal matrix effects (CV% ≤2.8%). This approach offers advantages in throughput and simplicity, making it particularly suitable for clinical therapeutic drug monitoring applications where rapid turnaround is essential. The direct injection of supernatants following centrifugation further simplifies the workflow, though some methods may incorporate an additional evaporation and reconstitution step to enhance sensitivity or improve chromatographic performance [3].

  • Liquid-Liquid Extraction: Liquid-liquid extraction (LLE) techniques provide superior sample clean-up compared to protein precipitation, effectively reducing matrix effects and concentrating the analyte to enhance sensitivity. Various organic solvent systems have been successfully employed for lenvatinib extraction, including diethyl ether, methyl tert-butyl ether with isopropanol (7:3, v/v) containing 0.1% acetic acid, and ethyl acetate-hexane mixtures. The method developed by Mano and Kusano utilized LLE with diethyl ether, achieving an impressive recovery of 95.8-100.8% for lenvatinib from human serum. This extraction efficiency is particularly notable given the extensive protein binding of lenvatinib, demonstrating the effectiveness of LLE in disrupting drug-protein interactions and transferring the analyte to the organic phase [5] [4].

  • Solid Phase Extraction: Solid phase extraction (SPE) provides an alternative approach that combines efficient clean-up with the potential for automation, utilizing various sorbent chemistries including hydrophilic-lipophilic balanced (HLB) and mixed-mode cation exchange (MCX) phases. Method E1 in the inter-laboratory comparison study employed SPE using an HLB plate with elution by 0.2 mM ammonium acetate in acetonitrile with 1% formic acid, while method E3 utilized an MCX plate with elution by 5% NH~4~OH in ACN/water (75:25, v/v). Although SPE typically involves more complex procedures and higher costs compared to alternative techniques, it offers advantages in reducing ion suppression and handling smaller sample volumes, which can be particularly beneficial when analyzing pediatric samples or other volume-limited matrices [4].

Table 1: Comparison of LC-MS/MS Methods for Lenvatinib Quantification in Human Plasma

Reference Extraction Method Sample Volume (μL) Linear Range (ng/mL) LLOQ (ng/mL) Retention Time (min) Runtime (min)
Zanchetta et al., 2021 [3] Protein precipitation 5 0.50-2000 0.50 ~2.5 4
Mano & Kusano, 2015 [5] Liquid-liquid extraction 200 0.08-100 0.08 NR NR
Dubbelman et al., 2012 [6] Protein precipitation + evaporation 250 0.25-50 0.25 NR 21
Srikanth et al., 2020 Liquid-liquid extraction 200 0.0102-0.5016 0.0102 4.508 8
Method A [4] LLE (diethyl ether) 200 0.1-500 0.10 NR NR
Method B [4] PP (ACN-MeOH, 2:1) 50 0.25-250 0.25 NR NR

Method Validation Studies

Cross-Laboratory Validation

The comparability of bioanalytical data across different laboratories and studies is essential for the global development of pharmaceutical compounds, particularly when pooling data from multiple clinical trials or transitioning between methods during the drug development lifecycle. An inter-laboratory cross-validation study conducted across five bioanalytical laboratories demonstrated the robustness and transferability of lenvatinib quantification methods [4] [6]. In this comprehensive evaluation, seven distinct LC-MS/MS methods were developed and validated according to regulatory guidelines, employing different sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. Despite these methodological differences, all assays demonstrated comparable performance when analyzing quality control samples and clinical study samples with blinded concentrations.

The cross-validation study revealed that the accuracy for quality control samples across all participating laboratories was within ±15.3% of the nominal concentrations, while the percentage bias for clinical study samples was within ±11.6%. These results confirm that lenvatinib concentrations determined in human plasma can be reliably compared across different laboratories and clinical studies, supporting the pooling of pharmacokinetic data from global development programs. The success of this cross-validation effort demonstrates that multiple methodological approaches can yield equivalent results when properly validated, providing flexibility in method selection based on available equipment, expertise, and specific application requirements [4].

Regulatory Validation Parameters

Bioanalytical method validation for lenvatinib follows international regulatory guidelines established by the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other regulatory bodies. These guidelines define comprehensive requirements for assessing key validation parameters including selectivity, sensitivity, accuracy, precision, matrix effects, recovery, and stability. The method developed by Zanchetta et al. demonstrated excellent precision with intra- and inter-day coefficient of variation (CV) values ≤11.3% across the quantification range, while accuracy ranged from 96.3% to 109.0% of nominal values. The lower limit of quantification (LLOQ) was established at 0.50 ng/mL with a signal-to-noise ratio >21:1, providing adequate sensitivity for monitoring trough concentrations during therapeutic drug monitoring [3].

Stability assessment represents a critical component of method validation, ensuring that analyte integrity is maintained throughout sample collection, processing, storage, and analysis. Comprehensive stability evaluations for lenvatinib methods have included short-term temperature stability (bench-top stability), long-term frozen storage stability, freeze-thaw stability, and processed sample stability in the autosampler. The validated method described by Zanchetta et al. demonstrated that lenvatinib remains stable in plasma through at least three freeze-thaw cycles, for 24 hours at room temperature, and for 48 hours in the autosampler at 10°C. Additionally, stock solution stability was confirmed for up to 36 months when stored at -20°C, supporting the long-term usability of reference standards [3].

Table 2: Validation Parameters for Lenvatinib Bioanalytical Methods

Validation Parameter Acceptance Criteria Method A [4] Method Zanchetta et al. [3] Method Mano & Kusano [5]
Accuracy (%) 85-115% (LLOQ: 80-120%) Within ±15% 96.3-109.0% 95.8-100.8%
Precision (CV%) ≤15% (LLOQ: ≤20%) NR ≤11.3% ≤7.4%
LLOQ (ng/mL) S/N ≥5 0.10 0.50 0.08 (serum)
Linear Range (ng/mL) R^2^ ≥0.99 0.1-500 0.50-2000 0.08-100
Matrix Effect (CV%) ≤15% NR ≤2.8% NR
Recovery (%) Consistent and reproducible NR ≥95.6% 95.8-100.8%
Carryover ≤20% of LLOQ NR <20% of LLOQ NR

G cluster_1 Method Development cluster_2 Method Validation cluster_3 Application Start Method Validation Workflow MD1 Column & Mobile Phase Selection Start->MD1 MD2 Mass Spectrometry Optimization MD1->MD2 MD3 Extraction Method Development MD2->MD3 MD4 Internal Standard Selection MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 MV2 Linearity & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Matrix Effects MV3->MV4 MV5 Recovery & Stability MV4->MV5 MV6 Cross-Validation MV5->MV6 AP1 Clinical Sample Analysis MV6->AP1 AP2 Pharmacokinetic Studies AP1->AP2 AP3 Therapeutic Drug Monitoring AP2->AP3

Diagram 1: Bioanalytical Method Development and Validation Workflow for Lenvatinib

Detailed Application Protocols

Sample Preparation Protocol

Materials and Reagents: Lenvatinib reference standard (purity ≥98%), internal standard (LENVA-D4 or ER-227326), drug-free human plasma with K2-EDTA or heparin as anticoagulant, LC-MS grade methanol, acetonitrile, and formic acid, type I ultrapure water (18.2 MΩ·cm resistance), DMSO for stock solution preparation.

Stock Solution Preparation:

  • Prepare primary stock solution of lenvatinib at 1 mg/mL in DMSO.
  • Prepare separate stock solutions for calibration standards and quality controls to avoid potential cross-contamination.
  • Prepare working solutions by serial dilution in methanol to appropriate concentrations (e.g., 40.0, 20.0, 10.0, 2.00, 0.80, 0.30, 0.06, and 0.01 μg/mL for calibration curve).
  • Prepare internal standard working solution at 50 ng/mL in acidified methanol (0.1% formic acid).
  • Store stock solutions at -20°C or below, with periodic stability verification.

Sample Extraction Procedure (Protein Precipitation):

  • Aliquot 5 μL of patient plasma sample into a microcentrifuge tube.
  • Add 95 μL of blank human plasma (for standard curve and QCs) or additional patient plasma (for actual samples).
  • Add 200 μL of internal standard working solution (50 ng/mL LENVA-D4 in acidified methanol).
  • Vortex vigorously for 60 seconds to ensure complete protein precipitation.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Transfer 150 μL of supernatant to an autosampler vial with insert.
  • Inject 2-10 μL into the LC-MS/MS system for analysis.

Alternative Extraction Procedures:

  • For liquid-liquid extraction: Add 200 μL of plasma sample to a glass tube, add internal standard solution, then add 2.5 mL of diethyl ether. Vortex for 10 minutes, centrifuge at 3,000 × g for 5 minutes, freeze the aqueous layer in a dry ice/acetone bath, and decant the organic layer into a clean tube. Evaporate to dryness under nitrogen stream and reconstitute in 200 μL of methanol-water (1:1, v/v).
  • For solid phase extraction: Condition SPE cartridge (HLB or MCX) with methanol and water. Load plasma sample diluted with internal standard, wash with water and 5% methanol, elute with appropriate solvent (e.g., 0.2 mM ammonium acetate in ACN with 1% formic acid for HLB). Evaporate eluent and reconstitute in mobile phase [4].
LC-MS/MS Analysis Protocol

Chromatographic Conditions:

  • Column: Synergi Fusion RP C18 (50 × 2.0 mm, 2.5 μm) or equivalent C18 column
  • Column Temperature: 35°C
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in methanol
  • Gradient Program:
    • 0-0.5 min: 50% B
    • 0.5-2.5 min: Linear increase to 95% B
    • 2.5-3.5 min: Hold at 95% B
    • 3.5-3.6 min: Return to 50% B
    • 3.6-4.0 min: Re-equilibrate at 50% B
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 μL
  • Total Run Time: 4.0 minutes
  • Autosampler Temperature: 10°C

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive mode
  • Ion Source Temperature: 500°C
  • Ion Spray Voltage: 5500 V
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 50 psi
  • Curtain Gas: 35 psi
  • Collision Gas: Medium (8-10 psi)
  • MRM Transitions:
    • Lenvatinib: m/z 427.2 → 370.2 (declustering potential: 100 V, collision energy: 35 V)
    • Lenvatinib: m/z 427.2 → 270.1 (declustering potential: 100 V, collision energy: 40 V) - qualifier
    • LENVA-D4 (IS): m/z 431.2 → 374.2 (declustering potential: 100 V, collision energy: 35 V)
  • Dwell Time: 150 msec per transition

System Suitability Test: Before each analytical run, perform system suitability testing by injecting:

  • Blank plasma sample to confirm absence of interference at lenvatinib and IS retention times
  • LLOQ sample to verify sensitivity (S/N >5:1)
  • Mid-level QC sample (e.g., 100 ng/mL) with six replicates to confirm precision (CV% ≤15%)

Data Analysis and Interpretation

Acceptance Criteria for Analytical Runs

For analytical runs to be considered valid, specific acceptance criteria must be met based on regulatory guidelines. Calibration standards should demonstrate linearity across the validated range with a correlation coefficient (r) of ≥0.99 using weighted (1/x or 1/x^2^) linear regression. At least 75% of calibration standards, including the LLOQ, must meet accuracy criteria of ±15% deviation from nominal values (±20% for LLOQ). The quality control samples analyzed in duplicate at low, medium, and high concentrations must demonstrate accuracy within ±15% of nominal values for at least 67% of QCs, with at least 50% at each concentration level meeting this criterion. The precision across QC samples should not exceed 15% CV [3].

Carryover evaluation is essential to ensure that samples with high concentrations do not affect the quantification of subsequent samples. The acceptance criterion for carryover typically requires that the response in a blank sample injected after a high concentration sample (upper limit of quantification) is less than 20% of the LLOQ response. Additionally, internal standard response should be consistent throughout the analytical run, with significant deviations (>50% change from average response) potentially indicating ionization suppression or other technical issues that may require investigation and potentially repeat analysis [3].

Application to Pharmacokinetic Studies

The validated bioanalytical methods for lenvatinib have been successfully applied to clinical pharmacokinetic studies and therapeutic drug monitoring. Population pharmacokinetic analysis based on pooled data from 15 clinical studies demonstrated that lenvatinib pharmacokinetics are best described by a three-compartment model with linear elimination and simultaneous first- and zero-order absorption. The population mean value for lenvatinib apparent clearance (CL/F) was 6.56 L/h with moderate interindividual variability (25.5% CV). The analysis identified several statistically significant covariates affecting lenvatinib clearance, including body weight, liver function markers (alkaline phosphatase and albumin), and concomitant administration of CYP3A4 inducers or inhibitors. However, the magnitude of these effects was considered insufficient to warrant dose adjustments in the product labeling [1].

Therapeutic drug monitoring of lenvatinib has emerged as a valuable strategy for optimizing clinical efficacy while minimizing toxicities. The method developed by Zanchetta et al. has been successfully applied to measure lenvatinib concentrations in plasma samples from cancer patients, covering the concentration range achievable across different dosing regimens (4-24 mg daily). The established therapeutic range for lenvatinib includes a potential efficacy threshold of 42.68 ng/mL (C~min~) for hepatocellular carcinoma and a potential toxicity threshold of 88 ng/mL for differentiated thyroid cancer. These thresholds highlight the importance of maintaining drug concentrations within an optimal range and demonstrate the clinical utility of validated bioanalytical methods for supporting personalized treatment approaches [3].

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_application Data Application Sample Plasma Sample Collection Prep1 Aliquot Plasma (5-200 µL) Sample->Prep1 Prep2 Add Internal Standard (Stable Isotope Labeled) Prep1->Prep2 Prep3 Protein Precipitation (Organic Solvent) Prep2->Prep3 Prep4 Centrifuge 14,000 × g, 10 min Prep3->Prep4 Prep5 Collect Supernatant Prep4->Prep5 LC1 Chromatographic Separation (C18 Column) Prep5->LC1 LC2 Mass Spectrometric Detection (ESI+ MRM) LC1->LC2 LC3 Data Acquisition LC2->LC3 App1 Quantitative Analysis LC3->App1 App2 Pharmacokinetic Profiling App1->App2 App3 Therapeutic Drug Monitoring App2->App3

Diagram 2: Lenvatinib Bioanalytical Procedure from Sample Collection to Data Application

Conclusion

The comprehensive validation of bioanalytical methods for the quantification of lenvatinib in human plasma has followed established regulatory guidelines and demonstrated robust performance across multiple laboratories and methodological approaches. The cross-validation study involving five independent laboratories confirmed that lenvatinib concentrations can be reliably compared across different clinical studies, supporting the pooling of pharmacokinetic data from global development programs. The LC-MS/MS methods developed for lenvatinib quantification have addressed various analytical challenges through optimized sample preparation techniques, chromatographic conditions, and mass spectrometric detection parameters, resulting in methods with adequate sensitivity, precision, and accuracy for supporting clinical therapeutics and drug development activities.

The application of these validated methods to therapeutic drug monitoring and pharmacokinetic studies has provided valuable insights into the exposure-response relationships of lenvatinib, enabling the proposal of preliminary therapeutic ranges for optimizing clinical outcomes. The continued refinement of these bioanalytical methods, including the recent development of approaches for simultaneously quantifying lenvatinib and its major metabolites, will further enhance our understanding of the complex pharmacokinetic-pharmacodynamic relationships of this multikinase inhibitor. As the clinical use of lenvatinib continues to expand across multiple oncological indications, these validated bioanalytical methods will play an increasingly important role in supporting personalized treatment approaches and optimizing the benefit-risk profile for cancer patients.

References

Comprehensive UV Spectrophotometric Analysis of Lenvatinib: Protocols, Applications, and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lenvatinib and Analytical Considerations

Lenvatinib is an orally administered multikinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET. It is clinically approved for the treatment of radioactive iodine-refractory differentiated thyroid cancer, advanced renal cell carcinoma, and unresectable hepatocellular carcinoma. The drug exerts its antitumor effects through dual mechanisms comprising anti-angiogenic activity via VEGFR inhibition and direct antitumor activity through FGFR signaling blockade. Despite its clinical efficacy, lenvatinib faces challenges related to poor aqueous solubility under physiological conditions, low oral bioavailability, and significant side effects including hypertension, diarrhea, fatigue, and decreased appetite.

UV spectrophotometric analysis represents a fundamental analytical technique for the quantification and characterization of lenvatinib in both bulk and pharmaceutical dosage forms. This technique leverages the inherent chromophoric properties of lenvatinib, which contains conjugated aromatic systems that absorb strongly in the ultraviolet region. The molecular structure of lenvatinib features quinoline and phenol derivatives that contribute to its characteristic UV absorption profile, making it amenable to spectrophotometric analysis without the need for complex derivatization. The development of robust UV spectrophotometric methods is essential for pharmaceutical quality control, enabling identity testing, assay determination, impurity profiling, and dissolution testing in accordance with regulatory requirements set forth by agencies such as the FDA and ICH.

Analytical Properties and Spectrophotometric Characteristics

Lenvatinib possesses distinct physicochemical properties that influence its analytical behavior and method development. The drug's molecular structure contains multiple aromatic rings and heteroatoms that contribute to its UV absorption characteristics, with documented maximum absorbance occurring at approximately 240 nm in methanol solutions. The extinction coefficient of lenvatinib has been determined as 72,350 M⁻¹cm⁻¹ in methanol at 241 nm, though this value undergoes modification when the drug is complexed within delivery systems such as cyclodextrin polymers, decreasing to 62,100 M⁻¹cm⁻¹ at 245 nm due to molecular encapsulation and environmental changes within the host matrix.

Table 1: Fundamental Properties of Lenvatinib Relevant to Spectrophotometric Analysis

Property Description Analytical Significance
Chemical Formula C₂₁H₁₉ClN₄O₄ Determines molecular weight and structural features affecting solubility
Molecular Weight 426.86 g/mol Essential for preparation of standard solutions and concentration calculations
pKa Not fully characterized Impacts ionization state and spectral shifts under different pH conditions
Log P High lipophilicity Affects solubility in various solvents and choice of extraction methods
Protein Binding 98-99% May complicate biological sample analysis without proper protein precipitation
Major λmax 240 nm (in methanol) Primary analytical wavelength for zero-order spectrophotometric methods

The solvent environment significantly influences the spectral properties of lenvatinib, with polar solvents such as methanol and water being commonly employed in UV spectrophotometric analysis. Methanol has been established as the preferred solvent for standard and sample preparation due to its ability to effectively dissolve lenvatinib while providing transparent UV windows in the relevant spectral regions. The derivative spectrophotometry approach leverages the fact that first-order derivative spectra exhibit a different wavelength maximum (253 nm) compared to zero-order spectra, providing an alternative analytical method that enhances selectivity particularly in the presence of potentially interfering excipients or degradation products.

Quantitative Spectrophotometric Analysis Methods

Method Validation Parameters

Recent studies have established and validated both zero-order and first-order derivative UV spectrophotometric methods for the quantification of lenvatinib in pharmaceutical dosage forms. These methods have been developed in accordance with International Council for Harmonisation (ICH) guidelines and demonstrate excellent performance characteristics for routine analytical applications. The zero-order method utilizes the native absorption spectrum of lenvatinib with quantification at 240 nm, while the first-order derivative method employs the peak-to-zero measurement at 253 nm, effectively minimizing potential background interference from formulation excipients or minor degradation products.

Table 2: Validation Parameters for UV Spectrophotometric Methods of Lenvatinib Analysis

Validation Parameter Zero-Order Method First-Order Derivative Method
Analytical Wavelength 240 nm 253 nm
Linearity Range 1-5 μg/mL 1-5 μg/mL
Limit of Detection (LOD) 0.017 μg/mL 0.165 μg/mL
Limit of Quantification (LOQ) 0.052 μg/mL 0.500 μg/mL
Precision (%RSD) <2% (intra-day & inter-day) <2% (intra-day & inter-day)
Accuracy (% Recovery) 98-102% 98-102%
Solution Stability Stable in methanol for 24 hours Stable in methanol for 24 hours

The linearity range of 1-5 μg/mL for both methods has been demonstrated through correlation coefficients (r²) exceeding 0.999, indicating excellent proportional relationship between concentration and absorbance across the validated range. Precision studies evaluating both intra-day (repeatability) and inter-day (intermediate precision) variations yielded %RSD values below 2%, confirming the reproducibility of the methods. Accuracy assessments conducted through recovery studies at multiple concentration levels demonstrated mean recoveries between 98-102%, validating the trueness of the methods for quantitative analysis of lenvatinib in pharmaceutical formulations.

Experimental Protocols
3.2.1 Standard Solution Preparation
  • Stock solution preparation: Accurately weigh 10 mg of lenvatinib reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with analytical grade methanol to obtain a primary stock solution of concentration 1000 μg/mL.

  • Working standard solutions: Pipette appropriate volumes of the stock solution (0.1 mL, 0.2 mL, 0.3 mL, 0.4 mL, and 0.5 mL) into separate 10 mL volumetric flasks. Dilute to volume with methanol to obtain working standards of 1, 2, 3, 4, and 5 μg/mL, respectively.

  • Sample preparation from capsules: Carefully open not less than 20 capsules and mix the contents. Accurately weigh powder equivalent to 10 mg of lenvatinib and transfer to a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 15 minutes with occasional shaking, and dilute to volume with methanol. Filter through a 0.45 μm membrane filter, discarding the first 1 mL of filtrate. Further dilute the filtered solution appropriately with methanol to obtain sample solutions within the working concentration range.

3.2.2 Instrumental Parameters and Quantification
  • Zero-order method: Scan the standard and sample solutions against methanol blank in the UV range of 200-400 nm using a 1 cm quartz cell. Record the absorbance at 240 nm. Construct a calibration curve by plotting absorbance against concentration of standard solutions and determine the regression equation. Calculate the drug content in sample solutions using the regression equation.

  • First-order derivative method: Using the same instrumental setup, obtain the first-order derivative spectra with a wavelength interval (Δλ) of 4 nm and scaling factor of 10. Measure the peak-to-zero amplitude at 253 nm. Construct the calibration curve using these measurements for standard solutions and determine the regression equation. Calculate the drug content in sample solutions using the corresponding regression equation.

  • Method validation: Perform system suitability testing by analyzing six replicates of standard solution and determine the %RSD of absorbance measurements. Validate the methods for precision (intra-day and inter-day), accuracy (recovery studies), specificity (in presence of excipients), and robustness (deliberate variations in wavelength and analytical solvent).

Advanced Applications in Formulation Development

Supramolecular Nanoassemblies

The development of supramolecular nanoassemblies represents an innovative approach to enhance the aqueous solubility and therapeutic efficacy of lenvatinib. Recent research has demonstrated the successful encapsulation of lenvatinib within a β-cyclodextrin branched polymer (PolyCD) together with a nitric oxide photodonor based on a rhodamine antenna (RD-NO). This ternary supramolecular complex exhibits a diameter of approximately 55 nm and significantly improves the solubility of both poorly water-soluble components. The formation of this nanoassembly was confirmed through comprehensive characterization techniques including dynamic light scattering, UV-Vis spectroscopy, and fluorescence spectroscopy.

The photophysical properties of the nanoassembly reveal enhanced efficiency of nitric oxide photorelease and intensified red fluorescence of RD-NO when encapsulated within the polymeric host. Importantly, Förster Resonance Energy Transfer experiments demonstrated that despite sharing the same polymeric host, lenvatinib and RD-NO are confined to different compartments, preventing intermolecular photoinduced processes that could lead to drug decomposition. Biological evaluation against HEP-G2 hepatocarcinoma cell lines demonstrated that the moderate cell mortality induced by the ternary complex in the dark increased significantly upon irradiation with visible green light, suggesting a synergistic effect between the photogenerated nitric oxide and the chemotherapeutic activity of lenvatinib.

Nanoparticulate Systems for Combination Therapy

Advanced nanoparticulate delivery systems have been engineered to combine lenvatinib with photodynamic therapy agents for synergistic cancer treatment. One such system incorporates lenvatinib with halogenated boron-dipyrromethene (BODIPY) photosensitizers, which self-assemble into nanoparticles and are further encapsulated with Pluronic F127 to improve aqueous stability. These LBPNPs (LBBr2 NPs and LBCl2 NPs) exhibit characteristic absorption peaks at 560.5 nm and 574.5 nm, respectively, with red-shifted absorption compared to free BODIPY components due to the π-π stacking interactions within the nanoparticle core.

The drug loading capacity of these nanoparticles was calculated to be 11.8% and 10.2% for LBBr2 NPs and LBCl2 NPs, respectively. The system demonstrates pH-responsive behavior, with accelerated release of lenvatinib (reaching 88.5% and 82.4% for the two nanoparticle types) under weakly acidic conditions (pH 5.0) that mimic the tumor microenvironment. This intelligent release profile enhances the targeting specificity while reducing systemic exposure. When evaluated in Hep3B and Huh7 liver cancer cells, the nanoparticles effectively internalized and released their payload in response to the acidic environment of tumor cells, resulting in significantly enhanced cytotoxicity compared to free lenvatinib alone, particularly upon laser irradiation that activates the photodynamic component.

Mechanism of Action and Signaling Pathways

Lenvatinib exerts its antitumor effects through multikinase inhibition that simultaneously targets angiogenic pathways and direct oncogenic signaling. The drug functions as a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1-3), which are primary drivers of tumor angiogenesis. Additionally, it targets fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET, thereby disrupting multiple signaling cascades essential for tumor growth, survival, and metastasis.

The following diagram illustrates the key signaling pathways inhibited by lenvatinib and their roles in tumor biology:

G cluster_1 Receptor Tyrosine Kinases cluster_2 Cellular Processes Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFR PDGFRα Lenvatinib->PDGFR KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth TumorGrowth FGFR->TumorGrowth Survival Survival PDGFR->Survival KIT->Survival Metastasis Metastasis RET->Metastasis

Structural analyses have revealed that lenvatinib adopts a distinct binding mode characterized by rapid association kinetics and relatively slow dissociation from its primary target VEGFR2. Crystallography studies demonstrate that lenvatinib binds to the ATP-binding site of VEGFR2 with the quinoline moiety functioning as an ATP mimetic, while the cyclopropane ring extends into a neighboring region. Unlike type II inhibitors such as sorafenib that induce a DFG-out conformation, lenvatinib binds to VEGFR2 in a DFG-in conformation, which contributes to its unique kinetic profile and potent inhibitory activity with a dissociation constant (Kd) of 2.1 nM.

The following workflow diagram outlines the integrated experimental approach for UV spectrophotometric analysis of lenvatinib in pharmaceutical formulations:

G StandardPrep Standard Solution Preparation Instrument Instrument Calibration StandardPrep->Instrument SamplePrep Sample Solution Preparation ZeroOrder Zero-Order Analysis at 240 nm SamplePrep->ZeroOrder FirstOrder First-Order Derivative Analysis at 253 nm SamplePrep->FirstOrder Instrument->ZeroOrder Instrument->FirstOrder DataAnalysis Data Analysis & Quantification ZeroOrder->DataAnalysis FirstOrder->DataAnalysis Validation Method Validation DataAnalysis->Validation

Regulatory Considerations and Quality Control

UV spectrophotometric methods for pharmaceutical analysis must adhere to stringent regulatory requirements to ensure the safety, efficacy, and quality of drug products. The United States Food and Drug Administration (FDA) mandates that pharmaceutical manufacturers demonstrate compliance with identity, strength, quality, and purity standards through validated analytical methods. For lenvatinib formulations, UV spectrophotometry serves as a key technique for identity testing (confirming the labeled drug substance), assay determination (verifying the quantity matches the labeled amount), and impurity profiling (detecting potential degradation products).

The Center for Drug Evaluation and Research (CDER), a division of the FDA, has established specific guidelines for spectrophotometric method validation that include assessments of accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness. Additionally, dissolution testing using UV spectrophotometry is critical for establishing the release characteristics of lenvatinib from solid oral dosage forms, ensuring that the drug is properly liberated for absorption. The validated methods described herein for lenvatinib analysis fulfill these regulatory expectations through comprehensive validation protocols that demonstrate linearity across the concentration range of 1-5 μg/mL, precision with %RSD values below 2%, and accuracy with recoveries of 98-102%, making them suitable for quality control applications in regulated environments.

Conclusion

UV spectrophotometric methods provide robust, accurate, and cost-effective approaches for the quantitative analysis of lenvatinib in pharmaceutical dosage forms. The zero-order and first-order derivative methods detailed in this application note enable reliable quantification with excellent precision and accuracy, fulfilling quality control requirements for identity, assay, and dissolution testing. The advanced applications of UV spectrophotometry in characterizing supramolecular nanoassemblies and nanoparticulate systems highlight its versatility in formulation development and drug delivery optimization. As research continues to advance lenvatinib-based combination therapies and novel delivery strategies, UV spectrophotometry will remain an indispensable analytical tool for pharmaceutical scientists engaged in the development and quality assurance of this important anticancer therapeutic.

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Lenvatinib Mesylate and Analytical Importance

This compound is a novel multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT signaling pathways. Approved for the treatment of radioactive iodine-refractory differentiated thyroid cancer, hepatocellular carcinoma, and in combination with everolimus for advanced renal cell carcinoma, this therapeutic agent demands rigorous quality control to ensure patient safety and efficacy. The development of robust stability-indicating methods for this compound is particularly crucial due to its recent market introduction and the potential formation of degradation products under various stress conditions that may impact therapeutic performance.

The forced degradation behavior of pharmaceutical compounds provides critical insights into their stability profiles and helps establish appropriate storage conditions and shelf life. For this compound, comprehensive degradation studies using advanced analytical techniques have revealed significant susceptibility to hydrolytic degradation, with relative stability under thermal and photolytic conditions. These findings underscore the importance of implementing chromatographic methods capable of separating and quantifying both the active pharmaceutical ingredient and its potential impurities or degradation products. The application of Quality by Design (QbD) principles in method development further enhances the robustness and reliability of these analytical procedures, ensuring consistent performance throughout the drug product lifecycle.

Summary of Reported RP-HPLC Methods for this compound

Multiple RP-HPLC methods have been developed and validated for the analysis of this compound in bulk drug substances and pharmaceutical dosage forms. These methods employ different chromatographic conditions optimized for specific applications, including assay determination, related substances testing, and stability studies. The fundamental parameters across these methods include varying stationary phases, mobile phase compositions, and detection wavelengths to achieve optimal separation, sensitivity, and efficiency.

Table 1: Comparison of Reported RP-HPLC Methods for this compound

Method Reference Column Mobile Phase Composition Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Application
Temgire (2021) [1] Inert Sustain C18 (250 × 4.6 mm, 5 μm) Water:ACN:TFA (60:40:0.1, v/v) 0.8 241 4.15 Capsule dosage form
Swain et al. (2023) [2] Kromasil C18 (150 × 4.6 mm, 3.5 μm) Ammonium acetate (pH 6.5):ACN (45:55, v/v) 0.8 309 Not specified Forced degradation studies
Journal of Chemical and Pharmaceutical Research (2015) [3] Kromasil C18 (250 × 4.6 mm, 5 μm) 0.01M Ammonium acetate (pH 3.5):Methanol (30:70, v/v) 1.0 309 3.73 Bulk and dosage form
Panigrahi et al. (2016) [4] YMC C18 (150 × 4.6 mm, 5 μm) Water:Methanol (30:70, v/v) 0.6 240 Not specified Pharmaceutical dosage form

The selection of chromatographic conditions depends on the specific analytical requirements. For instance, the method employing a mixture of water, acetonitrile, and trifluoroacetic acid (60:40:0.1% v/v) demonstrated excellent system suitability parameters with theoretical plates exceeding 8000 and a tailing factor of 1.25 for lenvatinib [1]. The use of acid modifiers such as trifluoroacetic acid and buffer systems at different pH values highlights the importance of mobile phase optimization to control ionization and improve peak shape, particularly for the determination of related substances where resolution of multiple components is critical.

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥99%)
  • HPLC-grade acetonitrile, methanol, and water
  • Trifluoroacetic acid (TFA) or ammonium acetate for mobile phase modification
  • Pharmaceutical dosage forms (e.g., LENVIMA 10 mg capsules)
  • Diluent: Mixture of water and acetonitrile (50:50, v/v) for standard and sample preparation
Instrumentation and Chromatographic Conditions

The following protocol outlines a specific, validated method for the quantification of lenvatinib in capsule dosage forms [1]:

  • Chromatographic system: Perkin Elmer Flexar HPLC or equivalent system with PDA detector
  • Column: Inert Sustain C18 (250 mm × 4.6 mm, 5 μm particle size) or equivalent
  • Mobile phase: Water:ACN:TFA in the ratio of 60:40:0.1% (v/v)
  • Flow rate: 0.8 mL/min
  • Injection volume: 10 μL
  • Detection wavelength: 241 nm
  • Column temperature: 35°C
  • Run time: 10 minutes
Preparation of Standard and Sample Solutions
  • Standard stock solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 μg/mL.
  • Working standard solution: Dilute the standard stock solution with diluent to obtain a concentration of 50 μg/mL.
  • Sample solution: Accurately weigh the contents of 10 capsules and calculate the average weight. Transfer an amount equivalent to 10 mg of lenvatinib into a 100 mL volumetric flask. Add approximately 50 mL of diluent, sonicate for 20 minutes with occasional shaking, and dilute to volume with the same. Filter through a 0.45 μm membrane filter. Pipette 10 mL of the filtrate into a 20 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 50 μg/mL.
Method Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines [3] [1] with the following parameters:

  • Specificity: Demonstrate resolution from placebo and known impurities
  • Linearity: Prepare standards at 50-150% of target concentration (10-100 μg/mL) with correlation coefficient (r²) ≥ 0.999
  • Precision: %RSD ≤ 2.0% for system precision and method precision
  • Accuracy: Recovery of 98-102% across three concentration levels (50%, 100%, 150%)
  • Robustness: Evaluate the impact of small, deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C)

Table 2: System Suitability Requirements for this compound HPLC Methods

Parameter Acceptance Criteria Typical Results
Theoretical plates (N) >2000 8143 [1]
Tailing factor (T) ≤2.0 1.25 [1]
Relative standard deviation (RSD) ≤2.0% 0.08% [1]
Retention time RSD ≤1.0% 0.05% [1]

QbD-Based Method Development Strategy

The application of Quality by Design (QbD) principles to RP-HPLC method development for this compound involves a systematic approach to understanding the method operating space and its impact on critical analytical attributes. A recent study employing a Box-Behnken design (BBD) optimized the separation of lenvatinib in combination with biochanin A, demonstrating the power of statistical optimization in chromatographic method development [5].

The QbD approach begins with defining the analytical target profile (ATP), which for lenvatinib related substances method includes parameters such as resolution from nearest impurity (>2.0), tailing factor (<1.5), and theoretical plate count (>2000). Critical method parameters typically include mobile phase composition, pH, flow rate, and column temperature. Through experimental design, the relationship between these parameters and critical quality attributes is modeled to identify the method operable design region (MODR), within which method adjustments can be made without requiring revalidation.

The optimized method developed through QbD principles demonstrated excellent performance characteristics with peak resolution of 6.70 ± 0.006, tailing factor of 1.17 ± 0.021 for lenvatinib, and theoretical plates number >2000 [5]. This systematic approach enhances method robustness, providing greater confidence in method performance throughout the product lifecycle and reducing the risk of method failure during routine analysis.

G ATP Define Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes ATP->CQA CPP Determine Critical Process Parameters CQA->CPP DOE Design of Experiments (Box-Behnken) CPP->DOE Modeling Statistical Modeling & Optimization DOE->Modeling MODR Establish Method Operable Design Region Modeling->MODR Control Method Control Strategy MODR->Control

Figure 1: QbD-Based Method Development Workflow - This diagram illustrates the systematic approach to developing robust HPLC methods using Quality by Design principles, from defining analytical targets to establishing control strategies.

Forced Degradation Studies and Degradation Pathway Elucidation

Forced degradation studies provide critical information about the inherent stability characteristics of this compound and help validate the stability-indicating capability of the RP-HPLC method. A comprehensive study using UPLC-QTof-MS analysis revealed that lenvatinib is particularly labile under hydrolytic stress conditions compared to dry heat and photolytic conditions [2]. Under acidic and alkaline hydrolytic conditions, the drug substance underwent significant degradation, leading to the identification and characterization of nine degradation products.

The degradation pathways primarily involve the hydrolysis of the ureido moiety, cyclopropane ring opening, and oxidative changes. The most prevalent degradation products included descyclopropyl lenvatinib (formed through cleavage of the cyclopropyl group from the ureido functionality) and lenvatinib N-oxide (resulting from oxidation of the quinoline nitrogen) [2] [6]. The structural characterization of these degradants was achieved through accurate mass measurement and fragmentation pattern analysis using high-resolution mass spectrometry.

The forced degradation study conducted under QbD principles further quantified a total of 41.17% degradants for lenvatinib, contrasting with in-silico prediction models [5]. This correlation between experimental and predicted degradation behavior underscores the value of computational tools in anticipating stability issues during early formulation development. The identification of specific degradation products informs appropriate formulation strategies and packaging configurations to mitigate degradation during storage, ultimately ensuring product quality throughout the shelf life.

G Lenvatinib Lenvatinib Acidic Acidic Hydrolysis (HCl, 0.1N) Lenvatinib->Acidic Alkaline Alkaline Hydrolysis (NaOH, 0.1N) Lenvatinib->Alkaline Oxidative Oxidative Stress (H₂O₂, 3%) Lenvatinib->Oxidative Thermal Thermal Stress (105°C) Lenvatinib->Thermal Photolytic Photolytic Stress (ICH conditions) Lenvatinib->Photolytic DP1 Descyclopropyl Lenvatinib (m/z 386.79) Acidic->DP1 DP4 4-(4-Amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxamide (m/z 343.77) Acidic->DP4 Alkaline->DP1 Alkaline->DP4 DP2 Lenvatinib N-Oxide (m/z 442.85) Oxidative->DP2 DP3 Desamino Hydroxy Lenvatinib (m/z 427.84) Oxidative->DP3

Figure 2: Forced Degradation Pathways of this compound - This diagram illustrates the major degradation routes of lenvatinib under various stress conditions, showing the formation of key degradation products identified through LC-MS studies.

Impurity Profiling and Structural Characterization

The comprehensive impurity profile of this compound includes both process-related impurities and degradation products, each requiring thorough characterization to understand their potential impact on drug safety and efficacy. The identified impurities span a range of structural modifications, including descyclopropyl derivatives, desamino compounds, hydroxy analogs, and various isomeric forms [6]. The structural elucidation of these impurities relies heavily on LC-MS/MS techniques with high-resolution mass accuracy, allowing for precise determination of elemental composition and fragmentation pathways.

Table 3: Characterization of Major Lenvatinib Impurities and Degradation Products

Impurity/Degradant CAS Number Molecular Formula Molecular Weight Origin/Formation Pathway
Descyclopropyl Lenvatinib 417719-51-8 [6] C18H15ClN4O4 386.79 Hydrolytic cleavage of cyclopropyl group
Lenvatinib N-Oxide 1788901-86-9 [6] C21H19ClN4O5 442.85 Oxidation of quinoline nitrogen
Desamino Hydroxy Lenvatinib 417717-21-6 [6] C21H18ClN3O5 427.84 Oxidative deamination with hydroxylation
4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide 417722-93-1 [6] C17H14ClN3O3 343.77 Hydrolytic cleavage of ureido linkage
6-Cyano Lenvatinib 1882873-21-3 [6] C21H17ClN4O3 408.84 Process-related impurity

The toxicological significance of these impurities must be considered in accordance with ICH guidelines Q3A and Q3B, which establish qualification thresholds based on the maximum daily dose. The application of in-silico toxicity prediction tools for lenvatinib and its degradants has demonstrated the importance of conducting thorough degradation studies during drug development, as some degradants may exhibit toxicological profiles different from the parent compound [5]. This comprehensive impurity profiling not only supports regulatory submissions but also guides the process optimization to minimize the formation of critical impurities during synthesis.

Conclusion

The development and validation of robust RP-HPLC methods for the determination of related substances in this compound represents a critical component of quality assurance for this important anticancer therapeutic. The methods outlined in these application notes demonstrate excellent performance characteristics for the separation, identification, and quantification of lenvatinib and its potential impurities and degradation products. The application of QbD principles in method development enhances robustness and reliability, while forced degradation studies provide crucial insights into the stability characteristics of the molecule.

The comprehensive impurity profiling using advanced analytical techniques such as UPLC-QTof-MS enables thorough characterization of degradation pathways and impurity formation mechanisms. These methods are suitable for application throughout the drug product lifecycle, from formulation development to routine quality control and stability monitoring, ensuring the consistent quality, safety, and efficacy of this compound drug products. As the therapeutic applications of lenvatinib continue to expand, these analytical methods will play an increasingly important role in maintaining the highest standards of pharmaceutical quality.

References

Analytical Application Notes for Lenvatinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Lenvatinib mesylate is a kinase inhibitor used in the treatment of various cancers. Ensuring its quality and stability requires robust analytical methods to monitor the active pharmaceutical ingredient (API) and identify potential impurities and degradation products [1]. The following protocols provide detailed methodologies for related substance analysis and forced degradation studies, which are critical for drug development and quality control.

Protocol for Related Substance Analysis by RP-HPLC

This method is designed for the separation and quantification of process-related impurities and degradation products in this compound [2] [3].

  • Objective: To develop and validate a specific, accurate, and precise Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining related substances in this compound.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) [3] or Enable C18 (250 mm x 4.6 mm, 5 µm) [4].
    • Mobile Phase: Gradient elution.
      • Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH adjusted to 4.20 with glacial acetic acid [3]. Another optimized method uses a pH of 3.84 [4].
      • Mobile Phase B: Mixture of Mobile Phase A and Methanol in the ratio 30:70 %v/v [3]. An isocratic method uses Ammonium Acetate buffer (pH 3.84): Methanol in the ratio 33.17:66.83 %v/v [4].
    • Flow Rate: 1.0 mL/min [3] [4].
    • Detection Wavelength: 250 nm [2] or 240 nm [4].
    • Column Temperature: 30°C [3].
    • Injection Volume: Typically 10-20 µL.
    • Sample Solvent: A mixture of methanol and acetonitrile is often suitable for dissolving the drug substance [2].
    • Sample Concentration: A concentration of 1 mg/mL is typical for related substance methods.
  • Experimental Workflow: The following diagram outlines the key steps in the related substance analysis procedure.

    G Start Start Method Prep Prepare Mobile Phases and Standard Solutions Start->Prep Equil Equilibrate HPLC System Prep->Equil Validate Perform System Suitability Equil->Validate Inj Inject Samples Acquire Acquire and Process Data Inj->Acquire End End Analysis Acquire->End Validate->Inj

Protocol for Forced Degradation Studies by UPLC-QTof-MS

Forced degradation studies help identify the intrinsic stability of the drug substance and characterize degradation products [1].

  • Objective: To subject this compound to various stress conditions and characterize the major degradation products using a stability-indicating Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTof-MS) method.

  • Instrumentation: UPLC system coupled with a QTof mass spectrometer and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) [1].
    • Mobile Phase: Gradient elution with 10 mM Ammonium Acetate buffer (pH ~6.8) and acetonitrile.
    • Flow Rate: 0.3 mL/min [1].
    • Detection: PDA scan range 200-400 nm; MS with ESI positive ion mode.
  • Sample Preparation for Stress Studies:

    • Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 30 minutes [1].
    • Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 30 minutes [1].
    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 30 minutes [1].
    • Thermal Degradation: Expose the solid drug to 105°C for 6 days [1].
    • Photolytic Degradation: Expose the solid drug to UV and visible light as per ICH Q1B guidelines [1].
  • Experimental Workflow: The comprehensive workflow for forced degradation studies is illustrated below.

    G Start Start Forced Degradation Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Analyze UPLC-QTof-MS Analysis Stress->Analyze MS_Data Obtain Accurate Mass and MS/MS Fragmentation Data Analyze->MS_Data Identify Identify and Characterize Degradation Products MS_Data->Identify Report Report Stability Profile Identify->Report End End Study Report->End

Summary of Analytical Parameters and Degradation Products

Table 1: Optimized HPLC Conditions for Related Substance Analysis
Parameter Specification 1 [3] Specification 2 [4]
Column Inertsil ODS-3V Enable C18
Mobile Phase Gradient (Ammonium Acetate pH 4.20 : Methanol mixture) Isocratic (Ammonium Acetate pH 3.84 : Methanol, 33:67 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 250 nm 240 nm
Column Temperature 30°C Not Specified
Retention Time of Lenvatinib Not Specified ~5.12 minutes
Table 2: Major Degradation Products of this compound under Forced Conditions [1]
Stress Condition Major Degradation Products / Observations
Acidic Hydrolysis Formation of N-Descyclopropyl Lenvatinib (DP-1) and Quinoline Derivative (DP-2)
Alkaline Hydrolysis Formation of Quinoline-6-Carboxylic Acid (DP-3)
Oxidative Degradation Formation of N-Oxide Lenvatinib (DP-4) and Chlorophenol Derivative (DP-5)
Thermal & Photolytic Relatively stable; minor degradation observed

Method Validation Parameters

The developed HPLC methods should be validated as per ICH Q2(R1) guidelines [3] [4]. The following table summarizes the typical validation criteria and their targets.

Table 3: Method Validation Criteria as per ICH Guidelines
Validation Parameter Acceptance Criteria
Specificity No interference from blank, placebo, or known impurities. Peak purity should pass.
Linearity Correlation coefficient (r²) > 0.99 over a specified range (e.g., 80-120% of specification level) [3].
Accuracy (Recovery) Recovery between 80-120% for impurity levels [3].
Precision (Repeatability) %RSD for replicate injections ≤ 1.0% for the API and ≤ 10.0% for impurities.
Limit of Detection (LOD) / Quantification (LOQ) Signal-to-noise ratio of about 3:1 for LOD and 10:1 for LOQ.

Important Formulation Considerations for Analysis

During method development, it is critical to consider the excipients used in the drug product, as they can impact analysis:

  • Stabilizers: Lenvatinib formulations often include alkalizers like sodium carbonate or magnesium oxide to prevent degradation and inhibit surface gelation of capsules, which can delay dissolution [5].
  • Excipient Compatibility: The analytical method should be able to separate the API from any potential degradants and excipient-related peaks.

Key Limitations and Further Research

The provided information has a specific gap: while the cited sources offer excellent methods for impurity testing and stability indicating assays, they do not detail a standard pharmacopeial dissolution test method (e.g., apparatus type, rotation speed, acceptance criteria). For a complete quality control protocol, you would need to consult official monographs or additional specialized literature on dissolution testing for this compound.


References

Comprehensive Application Notes and Protocols for the Preparation and Characterization of Lenvatinib Mesylate Reference Standards

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lenvatinib Mesylate

This compound is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including differentiated thyroid cancer, hepatocellular carcinoma, renal cell carcinoma, and endometrial carcinoma [1]. As a reference standard, high-purity this compound is essential for analytical method development, quality control, stability studies, and regulatory submissions in pharmaceutical development. The chemical structure consists of a quinoline core substituted with carboxamide, methoxy, and phenoxy groups containing a chloro substituent and cyclopropyl urea moiety, forming a mesylate salt to enhance solubility and stability [2] [3].

These application notes provide detailed protocols for the synthesis, purification, characterization, and analytical control of this compound reference standards, specifically designed for researchers, scientists, and drug development professionals working in pharmaceutical R&D and quality control laboratories.

Synthetic Chemistry and Preparation Protocols

Improved Synthetic Route

The synthetic pathway for this compound has been optimized for industrial-scale production with reduced processing steps and high yield [2]. The improved process involves three key stages:

G cluster_0 Step 1 Details cluster_1 Step 3 Details A Step 1: Condensation Reaction B Step 2: Purification A->B A4 Lenvatinib Base Crude A->A4 C Step 3: Salt Formation B->C D This compound Monohydrate C->D A1 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide A1->A A2 Cyclopropane Isocyanate A2->A A3 DMF Solvent A3->A C1 Lenvatinib Base Pure C1->C C2 Methanesulfonic Acid C2->C C3 Solvent System C3->C

Figure 1: Synthetic workflow for this compound monohydrate

Detailed Experimental Protocols
2.2.1 Step 1: Preparation of Lenvatinib Base Crude

Materials:

  • 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (IV) [2]
  • Cyclopropane isocyanate (reagent grade)
  • Dimethylformamide (DMF, anhydrous)
  • Hydrochloric acid solution (prepared by diluting concentrated HCl with purified water)
  • Ethyl acetate (organic solvent)

Procedure:

  • Charge 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (1.0 equivalent) into a reaction vessel
  • Add DMF (5-7 volumes relative to substrate) and stir to dissolve
  • Add cyclopropane isocyanate solution (1.0-1.2 equivalents) dropwise maintaining temperature at 25-30°C
  • Stir the reaction mixture for 4-6 hours at 25-30°C, monitoring by HPLC until starting material is <1.0%
  • Transfer the reaction mass into hydrochloric acid solution (1.0-2.0 volumes) and stir for 30 minutes
  • Add ethyl acetate (5.0-7.0 volumes), stir, and separate the organic layer
  • Wash the organic layer with water and concentrate under reduced pressure to obtain lenvatinib base crude
  • Dry the product at 60-65°C under vacuum until constant weight is achieved [2]
2.2.2 Step 2: Purification of Lenvatinib Base

Materials:

  • Lenvatinib base crude (from previous step)
  • Activated charcoal
  • Suitable solvent system (e.g., methanol, ethanol, or mixed solvents)

Procedure:

  • Dissolve lenvatinib base crude in a suitable solvent (8-10 volumes)
  • Add activated charcoal (2-5% w/w relative to crude product) and stir for 30-45 minutes at 25-30°C
  • Filter through a hyflow bed to remove charcoal
  • Wash the hyflow bed with fresh solvent (1-2 volumes)
  • Concentrate the filtrate under reduced pressure at 40-45°C
  • Cool the concentrate to 0-5°C and maintain for 1-2 hours
  • Filter, wash with cold solvent, and dry the purified lenvatinib base at 60-65°C under vacuum [2]
2.2.3 Step 3: Preparation of Amorphous this compound Monohydrate

Materials:

  • Purified lenvatinib base (1.0 equivalent)
  • Methanesulfonic acid (1.0-1.05 equivalents)
  • Suitable solvent (e.g., methanol, ethanol, or acetone)

Procedure:

  • Charge purified lenvatinib base into a reaction vessel
  • Add solvent (8-10 volumes) and stir to dissolve at 25-30°C
  • Add methanesulfonic acid (1.0-1.05 equivalents) dropwise maintaining temperature at 25-30°C
  • Stir the reaction mass for 2-4 hours at 25-30°C
  • Concentrate the reaction mass under reduced pressure at 40-45°C
  • Add water (5-7 volumes) to the residue and stir for 1-2 hours
  • Filter, wash with water, and dry the product at 60-65°C under vacuum to constant weight [2]

Analytical Method Development and Validation

HPLC Method for Impurity Analysis

A stability-indicating HPLC method has been developed and validated for the analysis of this compound and its impurities, suitable for reference standard qualification [4].

Table 1: HPLC Conditions for Impurity Profiling

Parameter Specification
Column Kromasil C18 (250 mm × 4.6 mm, 5 μm particle size) or equivalent
Mobile Phase Gradient mixture of solvent A (0.01M ammonium acetate buffer, pH adjusted to 3.5±0.05 with orthophosphoric acid) and solvent B (acetonitrile)
Flow Rate 1.0 mL/min
Detection PDA detector at 309 nm
Injection Volume 10 μL
Column Temperature 30°C ± 2°C
Sample Temperature 5°C ± 3°C
Run Time 55 minutes
Sample Concentration 1.0 mg/mL (diluent: methanol:water 50:50 v/v)

Mobile Phase Gradient Program:

  • Time (min)/%B: 0/25, 5/25, 20/60, 35/80, 40/80, 45/25, 55/25
Related Substances Method

Materials:

  • Diluent: Methanol:water (50:50 v/v)
  • Mobile phase A: 0.01M ammonium acetate buffer, pH 3.5 ± 0.05
  • Mobile phase B: Acetonitrile (HPLC grade)
  • Standard and sample solutions: 1.0 mg/mL of this compound in diluent

Procedure:

  • Prepare mobile phases and degas by sonication for 5 minutes
  • Set up the HPLC system according to parameters in Table 1
  • Inject blank (diluent), standard, and sample solutions
  • Record chromatograms and integrate peaks
  • Calculate impurities by area normalization method

System Suitability Requirements:

  • Theoretical plates for this compound peak: NLT 5000
  • Tailing factor: NMT 2.0
  • %RSD for six replicate injections of standard: NMT 5.0%
Method Validation Parameters

The HPLC method has been validated according to ICH Q2(R1) guidelines with the following demonstrated parameters [5]:

Table 2: Method Validation Results

Validation Parameter Results Acceptance Criteria
Linearity Correlation coefficient (r²) = 0.999 r² ≥ 0.999
Range 10-125 μg/mL Covering 50-150% of target concentration
Accuracy 100.3-100.6% recovery 98-102%
Precision %RSD < 1.0% %RSD ≤ 2.0%
Specificity No interference from blank, placebo, or degradation products Peak purity index ≥ 0.999
LOD 0.05 μg/mL Signal-to-noise ratio ≥ 3:1
LOQ 0.15 μg/mL Signal-to-noise ratio ≥ 10:1, %RSD ≤ 5.0%

Characterization Techniques and Specifications

Solid-State Characterization

Powder X-Ray Diffraction (PXRD):

  • Amorphous form: Broad halo pattern without sharp diffraction peaks [2]
  • Crystalline forms: Characteristic peaks at specific 2θ angles [6]

Differential Scanning Calorimetry (DSC):

  • Amorphous this compound monohydrate shows a broad endotherm corresponding to water loss followed by a glass transition [2]

Thermogravimetric Analysis (TGA):

  • Weight loss corresponding to water and solvent content

Fourier Transform Infrared Spectroscopy (FTIR):

  • Characteristic peaks (cm⁻¹): 3300-3500 (N-H stretch), 1650-1690 (C=O stretch), 1000-1300 (S=O stretch) [2]
Reference Standard Qualification

Acceptance Criteria:

  • Purity by HPLC: NLT 99.0%
  • Single unknown impurity: NMT 0.10%
  • Total impurities: NMT 1.0%
  • Water content (Karl Fischer): 3.0-5.0% for monohydrate
  • Residual solvents: Meets ICH guidelines

Forced Degradation Studies and Stability-Indicating Methods

Comprehensive Degradation Studies

Forced degradation studies under various stress conditions provide critical information about the intrinsic stability of this compound and the stability-indicating capability of analytical methods [7].

Table 3: Forced Degradation Conditions and Results

Stress Condition Parameters Degradation Observed Major Degradation Products
Acidic Hydrolysis 0.1N HCl, 60°C, 24 hours Significant degradation 9 degradation products identified
Basic Hydrolysis 0.1N NaOH, 60°C, 24 hours Moderate degradation 6 degradation products identified
Oxidative Stress 3% H₂O₂, 60°C, 24 hours Mild degradation 4 degradation products identified
Thermal Stress 105°C, 24 hours Minimal degradation 2 degradation products identified
Photolytic Stress 1.2 million lux hours, 24 hours Minimal degradation No significant degradation
UPLC-QTof-MS Method for Degradation Products

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase: 0.01M ammonium acetate (A) and acetonitrile (B) gradient
  • Flow Rate: 0.3 mL/min
  • Detection: PDA and mass spectrometry
  • Ionization: ESI positive and negative modes
  • Mass Range: 50-1200 m/z [7]

Key Findings:

  • This compound is most labile under hydrolytic stress conditions
  • A total of nine degradation products were identified and characterized
  • Structural elucidation performed using accurate mass measurements and MS/MS fragmentation patterns
  • The method effectively separates all degradation products from the main peak, demonstrating specificity and stability-indicating capability [7]

Applications in Pharmaceutical Analysis

Dosage Form Analysis

This compound is formulated as hard capsules containing 4 mg or 10 mg of lenvatinib equivalent [1]. The reference standard is used for:

  • Assay determination in drug substance and drug product
  • Related substances testing
  • Dissolution method development and validation
  • Stability studies under various storage conditions
Clinical Application and Therapeutic Monitoring

Therapeutic Indications:

  • Differentiated thyroid cancer: 24 mg once daily
  • Hepatocellular carcinoma: 8 mg or 12 mg once daily based on body weight
  • Renal cell carcinoma: 18 mg once daily in combination with everolimus
  • Endometrial carcinoma: 20 mg once daily in combination with pembrolizumab [1]

Dosage Adjustments: Dosage reduction levels are well-established for management of adverse effects with specific recommendations for different indications and patient populations [1].

Conclusion

These comprehensive application notes provide detailed protocols for the preparation, characterization, and analytical control of this compound reference standards. The improved synthetic process offers advantages of reduced steps and high yield, while the validated HPLC and UPLC methods provide reliable tools for quality assessment. The forced degradation studies provide crucial understanding of the stability profile and support the development of stability-indicating methods.

The protocols described herein are suitable for implementation in pharmaceutical R&D and quality control laboratories to ensure the consistent quality of this compound reference standards, ultimately supporting the development of safe and effective drug products for cancer treatment.

References

Comprehensive Technical Application Notes: Polymorph Characterization of Lenvatinib Mesylate Using Advanced Analytical Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lenvatinib Mesylate Polymorphism

This compound, an oral multiple receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant clinical efficacy in treating advanced thyroid carcinoma, hepatocellular carcinoma, and other malignancies. The drug substance exists in multiple crystalline forms, a phenomenon known as polymorphism, which can significantly influence pharmaceutical properties including solubility, stability, and bioavailability. Comprehensive polymorph characterization is therefore essential for ensuring consistent product quality throughout the drug development lifecycle. These application notes provide detailed methodologies for the identification and characterization of this compound polymorphs, specifically focusing on recently identified Forms M and XI.

The existence of multiple crystalline forms presents both challenges and opportunities during pharmaceutical development. Different polymorphic forms of the same active pharmaceutical ingredient can exhibit variations in dissolution behavior and physical stability, potentially affecting drug product performance and shelf-life. Systematic polymorph screening and thorough characterization have become standard practices in modern pharmaceutical development to identify the most suitable crystalline form for development. For this compound, several polymorphic forms have been disclosed in the literature, including Forms A, B, C, F, and I, with recent patents describing additional forms designated as Form M and Form XI [1] [2]. These newly identified forms offer potential advantages in terms of enhanced stability and improved solubility profiles.

Comprehensive Polymorph Characterization Data

X-ray Powder Diffraction (XRPD) Characterization

X-ray powder diffraction represents the primary technique for polymorph identification and characterization, providing definitive fingerprints of crystalline structures. The XRPD patterns for this compound Forms M and XI exhibit distinct characteristic peaks that enable unambiguous identification.

Table 1: Characteristic XRPD Peaks for this compound Polymorphs

Form M Form XI Relative Intensity Identification Significance
6.1° ± 0.2° 5.73° ± 0.2° Medium Form-specific diagnostic peak
11.3° ± 0.2° 11.45° ± 0.2° High Primary characteristic peak
15.2° ± 0.2° 16.15° ± 0.2° High Secondary characteristic peak
17.9° ± 0.2° 17.24° ± 0.2° Medium Tertiary characteristic peak
21.8° ± 0.2° 20.68° ± 0.2° Medium Form M distinctive peak
23.5° ± 0.2° 22.96° ± 0.2° High Form XI distinctive peak
7.9° ± 0.2° 8.03° ± 0.2° Low Additional confirmation peak
10.1° ± 0.2° 12.75° ± 0.2° Low Additional confirmation peak
22.8° ± 0.2° 23.76° ± 0.2° Medium Additional confirmation peak

For Form M identification, the XRPD pattern must display at least three characteristic peaks at 2θ values of 11.30°±0.2°, 6.1°±0.2°, and 15.2°±0.2° [1]. More comprehensive characterization should include at least six characteristic peaks with the additional peaks at 17.9°±0.2°, 23.5°±0.2°, and 21.8°±0.2° providing greater confidence in form identification. Form XI demonstrates a more complex XRPD pattern with numerous characteristic peaks, including distinctive reflections at 5.73°±0.2°, 11.45°±0.2°, and 16.15°±0.2° [2]. The complete XRPD pattern for Form XI includes additional peaks at 18.16°±0.2°, 19.69°±0.2°, 22.15°±0.2°, 24.32°±0.2°, and 26.32°±0.2°, among others.

Thermal Analysis Characterization

Thermal analysis techniques provide critical information about phase transitions, decomposition behavior, and solvate content of crystalline materials.

Table 2: Thermal Analysis Data for this compound Polymorphs

Parameter Form M Form XI Methodological Conditions
DSC Endothermic Peaks Not specified 114.05°C ± 5°C, 158.56°C ± 5°C Heating rate: 10°C/min, N₂ purge: 60 mL/min
TGA Weight Loss Not specified 6.94% (30-140°C) Heating rate: 10°C/min, N₂ purge: 20 mL/min
Moisture Content Not reported 6.5% Dynamic vapor sorption or Karl Fisher
Hydration State Not hydrated Dihydrate (theoretical water: 6.7%) Calculated from TGA and DVS data
Onset of Decomposition >200°C (estimated) >158°C Determined by DSC-TGA correlation

The thermal behavior of Form XI is particularly informative, with two distinct endothermic events observed in DSC analysis. The first endothermic event at 114.05°C±5°C corresponds to the loss of crystalline water molecules, while the second endothermic event at 158.56°C±5°C represents the melting point of the dehydrated material [2]. This thermal profile is consistent with a hydrate structure. The observed weight loss of 6.94% in TGA analysis closely matches the theoretical water content of 6.7% for a dihydrate form, confirming that Form XI exists as a dihydrate crystalline structure [2]. While complete thermal data for Form M is not fully disclosed in the available literature, its XRPD pattern suggests a non-solvated crystalline structure.

Analytical Methodologies and Instrumentation

X-ray Powder Diffraction Methodology

Instrumentation and Parameters:

  • Diffractometer: Panalytical Empyrean or Haoyuan DX-2700B X-ray powder diffractometer
  • X-ray Source: Cu Kα radiation (Kα1=1.540598 Å, Kα2=1.544426 Å)
  • Kα2/Kα1 Intensity Ratio: 0.50
  • Voltage and Current: 45 kV, 40 mA
  • Scan Range: 3.0° to 40.0° 2θ
  • Step Size: 0.013° 2θ
  • Scan Speed: 0.5 seconds per step

Sample Preparation:

  • Gently grind the sample to ensure particle size uniformity and prevent preferred orientation
  • Load the powder into a standard sample holder with a cavity depth of approximately 1 mm
  • Smooth the sample surface with a glass slide to create a flat, level surface for analysis
  • Avoid excessive pressure during preparation to prevent induced phase transformations

Data Collection:

  • Conduct analysis at ambient temperature and humidity conditions
  • Ensure adequate counting statistics by appropriate adjustment of scan speed
  • Apply background subtraction and Kα2 stripping during data processing
  • Use silicon standard reference material to verify instrument alignment and accuracy
Thermal Analysis Methods

Differential Scanning Calorimetry Protocol:

  • Instrument: METTLER TOLEDO DSC-1 or equivalent
  • Heating Rate: 10°C per minute
  • Temperature Range: 25°C to 250°C (or 300°C if needed)
  • Sample Pan: Hermetically sealed aluminum pans with pinhole lids
  • Sample Mass: 2-5 mg accurately weighed
  • Purge Gas: Nitrogen at 60 mL/min flow rate
  • Calibration: Indium and zinc standards for temperature and enthalpy calibration

Thermogravimetric Analysis Protocol:

  • Instrument: METTLER TOLEDO TGA-2 or equivalent
  • Heating Rate: 10°C per minute
  • Temperature Range: 30°C to 250°C (or 300°C)
  • Sample Mass: 5-10 mg in open alumina crucibles
  • Purge Gas: Nitrogen at 20 mL/min flow rate
  • Data Analysis: Determine weight loss steps and correlate with DSC endotherms
Supplementary Characterization Techniques

Dynamic Vapor Sorption Analysis:

  • Instrument: Automated vapor sorption analyzer
  • Temperature: 25°C ± 0.1°C
  • RH Range: 0% to 90% RH with 10% increments
  • Equilibrium Criterion: dm/dt <0.01% per minute over 10 minutes
  • Application: Hydration behavior and hygroscopicity assessment

Solid-State Nuclear Magnetic Resonance:

  • Instrument: High-resolution solid-state NMR spectrometer
  • Nucleus: 13C with cross-polarization and magic angle spinning
  • Application: Molecular conformation and crystal form verification

Hot-Stage Microscopy:

  • Instrument: Thermal system coupled with polarizing microscope
  • Temperature Range: Ambient to 300°C
  • Heating Rate: 10°C per minute
  • Application: Visual observation of thermal events and crystallinity

Experimental Preparation Protocols

Preparation of this compound Form M

Table 3: Preparation Parameters for Form M

Parameter Method 1 Method 2 Critical Quality Attributes
Starting Material Lenvatinib powder Form B of Lenvatinib Purity >98% by HPLC
Solvent System Acetonitrile Acetonitrile Anhydrous grade, water content <0.1%
Methanesulfonic Acid Dropwise addition Acetonitrile solution (64 μL/mL) Stoichiometric ratio 1:1 to API
Temperature Room temperature -5°C (±5°C) Controlled within ±2°C
Stirring Time >20 hours >4 hours addition + 5 hours aging Until stable crystal form obtained
Isolation Method Centrifugation Vacuum filtration under N₂ protection Efficient solvent removal
Drying Conditions Room temperature overnight Vacuum drying with humid N₂ purging (20-30% RH) Prevent form transformation

Protocol 1: Standard Laboratory Preparation

  • Suspension Preparation: Add 10 g of lenvatinib powder to 200 mL of acetonitrile in a 500 mL reactor equipped with mechanical stirring.
  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise over 30 minutes while maintaining efficient agitation at 200-300 rpm.
  • Crystallization: Continue stirring the suspension at room temperature (20-25°C) for a minimum of 20 hours to ensure complete form conversion.
  • Isolation: Separate the solid by centrifugation at 4000 rpm for 10 minutes and collect the wet cake.
  • Drying: Spread the wet cake evenly in a tray and dry at room temperature in a well-ventilated fume hood for 12-24 hours until constant weight is achieved.

Protocol 2: Controlled Scale-up Preparation

  • Suspension Preparation: Charge 100 g of Form B lenvatinib into a 2 L jacketed reactor and add 2 L of acetonitrile (mass-volume ratio 1:20).
  • Cooling: Adjust the reactor temperature to -5°C using a circulating chiller and maintain throughout the addition phase.
  • Controlled Addition: Prepare a solution of methanesulfonic acid in acetonitrile (64 μL/mL) and add slowly over 4 hours using a metering pump while maintaining agitation.
  • Aging: After complete addition, maintain the suspension at -5°C for an additional 5 hours with continuous stirring to promote complete crystallization.
  • Isolation: Filter the suspension under vacuum with nitrogen blanket protection and wash with cold acetonitrile (2×50 mL).
  • Conditioning: Transfer the wet cake to a vacuum oven and dry at room temperature with humid nitrogen purging (20-30% RH) for 24 hours to obtain the final Form M.
Preparation of this compound Form XI

Protocol: Seed-Crystallized Dihydrate Formation

  • Solution Preparation: Dissolve 10 g of this compound in 200 mL of ethyl acetate (mass-volume ratio 1:20) in a 500 mL reactor with mechanical stirring at room temperature.
  • Aqueous Phase Addition: Add 6 mL of purified water to the solution (ethyl acetate:purified water volume ratio 100:3) and stir for 15 minutes to create a heterogeneous system.
  • Seeding: Add 0.5 g of pre-characterized Form XI seed crystals (5% by mass of this compound) to the suspension and stir for 5 minutes to ensure uniform dispersion.
  • Crystallization: Continue stirring at 25°C for 8 hours to allow complete form transformation and crystal growth.
  • Isolation: Filter the suspension under vacuum and wash the solid with a 1:1 mixture of ethyl acetate and purified water (2×20 mL).
  • Drying: Dry the solid under ambient conditions for 4-6 hours to obtain this compound Form XI as a stable dihydrate.

Workflow Visualization and Technical Diagrams

Polymorph Screening Strategy

PolymorphScreening Start Start Polymorph Screening API Lenvatinib API Start->API SolventSelection Solvent System Selection API->SolventSelection Solution/Suspension Crystallization Crystallization Methods SolventSelection->Crystallization Multiple Methods Characterization Solid-State Characterization Crystallization->Characterization Solid Material FormM Form M Identification Characterization->FormM XRPD Pattern Matching FormXI Form XI Identification Characterization->FormXI XRPD Pattern Matching DataAnalysis Data Analysis & Comparison FormM->DataAnalysis FormXI->DataAnalysis

Diagram 1: Polymorph screening strategy for this compound showing the systematic approach to identifying and characterizing crystalline forms

Form M Preparation Workflow

FormMPreparation Start Start: Lenvatinib Base or Form B SolventCharge Charge Acetonitrile Solvent Start->SolventCharge Mass-Volume Ratio 1:20 AcidAddition Add Methanesulfonic Acid SolventCharge->AcidAddition Cool to -5°C if required Stirring Stirring and Crystallization AcidAddition->Stirring Controlled addition over 4 hours TemperatureControl Temperature Control Stirring->TemperatureControl Maintain -5°C to 25°C Isolation Solid Isolation Stirring->Isolation Aging time 5-20 hours TemperatureControl->Stirring Drying Drying Process Isolation->Drying Vacuum filtration or centrifugation FormM Form M Characterized Solid Drying->FormM Room temperature with humid N₂ if needed

Diagram 2: Detailed preparation workflow for this compound Form M showing critical process parameters and material transitions

Stability and Pharmaceutical Considerations

The physical stability and chemical integrity of pharmaceutical solids are critical factors in dosage form development. Form M of this compound demonstrates enhanced stability compared to previously known forms such as Form B and Form I, which have been reported to transform into Form C under various humidity conditions [2]. This transformation behavior in prior forms presented significant challenges for product development, as crystal form changes during storage or processing can alter drug dissolution profiles and potentially impact bioavailability.

Form XI offers additional advantages as a defined dihydrate with low hygroscopicity and uniform particle size distribution. The hydrate structure provides inherent protection against moisture-induced form variations, while the consistent particle morphology enables better powder flow and processing characteristics during pharmaceutical manufacturing. Both Forms M and XI demonstrate compatibility with standard excipient systems and maintain their crystalline integrity under normal processing conditions, making them suitable candidates for commercial drug product development. The defined crystallization protocols ensure robust preparation of these forms with high purity and minimal solvent residues, addressing critical regulatory requirements for pharmaceutical applications.

Conclusion

The comprehensive characterization protocols outlined in these application notes provide robust methodologies for the identification and analysis of this compound polymorphs. The detailed experimental procedures for Forms M and XI enable reproducible preparation of these crystalline forms with consistent quality attributes. Implementation of the orthogonal analytical techniques described, including XRPD, DSC, and TGA, allows for definitive polymorph identification and thorough solid-state characterization.

The polymorphic forms described offer potential improvements in stability profiles and manufacturing process control compared to earlier known forms of this compound. These advantages contribute to more reliable drug product performance and potentially enhanced therapeutic outcomes. The workflows and methodologies presented herein can be adapted for polymorph screening of similar pharmaceutical compounds, providing a framework for systematic solid-form selection in drug development programs.

References

Gelation Mechanism of Lenvatinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key factors that drive the gelation process.

Factor Description Role in Gelation
Charge-Assisted Bond (N+-H) Formed after protonation of lenvatinib in its mesylate salt form [1] Increases aqueous solubility, enabling molecular interaction and self-assembly required for gel network formation [1]
Intermolecular Hydrogen Bonds Bifurcated H-bonds between urea groups; NH⋯OC bonds between primary amide groups [1] Primary driving forces for molecular self-assembly and fibril formation [1]
π-π Stacking Interactions Occur between the benzene ring and the quinoline ring in the molecule [1] Contributes to the self-assembly process and stabilization of the gel network structure [1]
Crystalline Fibrillar Network Gel is composed of a new polymorph of crystalline lenvatinib [1] The cross-linked fibrillar network provides the gel's mechanical strength and viscoelastic properties [1]

This gelation process is specific to the salt form. The base form of lenvatinib does not gel in water, though it can form gels in various acidic solutions [1].

Strategies and Formulation Approaches

Based on the gelation mechanism, here are potential approaches to prevent or overcome gelation.

  • Alter the Solid Form: Investigating alternative crystal forms (polymorphs) of lenvatinib mesylate might lead to a version less prone to gelation. Patents describe several novel crystal forms with potentially different physicochemical properties [2] [3].
  • Supramolecular Encapsulation: A promising strategy is to encapsulate lenvatinib within a polymer that prevents the self-assembly process.
    • System: A supramolecular nanoassembly using a β-cyclodextrin branched polymer (PolyCD) [4].
    • Mechanism: The polymeric host solubilizes the drug, confining individual molecules and preventing the intermolecular interactions (hydrogen bonding and π-π stacking) necessary for gelation [4].
    • Outcome: This approach successfully forms a stable, water-soluble ternary nanoassembly (~55 nm) with lenvatinib and another guest molecule, completely bypassing the gelation issue [4].

Experimental Workflow for Gelation Investigation

For researchers characterizing or troubleshooting gelation, the following experimental workflow and methodologies are recommended.

Gelation Investigation Gelation Investigation Thermal Analysis Thermal Analysis Gelation Investigation->Thermal Analysis Rheology Rheology Gelation Investigation->Rheology Morphology Morphology Gelation Investigation->Morphology Spectroscopy Spectroscopy Gelation Investigation->Spectroscopy Assess thermal events & stability (DSC/TGA) Assess thermal events & stability (DSC/TGA) Thermal Analysis->Assess thermal events & stability (DSC/TGA) Measure mechanical strength & viscoelasticity Measure mechanical strength & viscoelasticity Rheology->Measure mechanical strength & viscoelasticity Visualize fibrillar network (e.g., SEM) Visualize fibrillar network (e.g., SEM) Morphology->Visualize fibrillar network (e.g., SEM) Identify molecular interactions (e.g., FTIR) Identify molecular interactions (e.g., FTIR) Spectroscopy->Identify molecular interactions (e.g., FTIR)

Detailed Methodologies
  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min (e.g., from 25°C to 250°C) to identify endothermic and exothermic events related to gel formation and crystal transitions [3].
  • Rheological Studies: Perform mechanical strength and viscoelasticity measurements to evaluate the gel's properties and cross-linking degree [1].
  • Morphological Studies: Utilize techniques like Scanning Electron Microscopy (SEM) to visualize the fibrillar network structure of the gel [1].
  • Spectroscopic Analysis: Apply Fourier-Transform Infrared (FTIR) spectroscopy to detect and characterize intermolecular hydrogen bonds and other non-covalent interactions driving self-assembly [1].

Key Takeaways for Troubleshooting

  • Focus on the Salt Form: The gelation is inherently linked to the mesylate salt. If gelation is a major obstacle, investigating other pharmaceutically acceptable salt forms could be a long-term strategy.
  • Supramolecular Chemistry is a Powerful Tool: The successful use of a β-cyclodextrin polymer demonstrates that physically isolating drug molecules from one another is an effective way to prevent gelation [4].
  • Characterization is Crucial: Use the outlined experimental techniques to understand the specific nature of the gel you are encountering, which is the first step toward inhibiting its formation.

References

Why Does Lenvatinib Mesylate Have Poor Dissolution?

Author: Smolecule Technical Support Team. Date: February 2026

The core issue is its propensity to form a hydrogel upon contact with aqueous media, which creates a viscous barrier that significantly hinders drug release [1] [2].

Aspect Key Findings
Observed Phenomenon Formation of a sticky, semi-transparent gel on the surface of compacts during intrinsic dissolution testing in water and 0.1 M HCl [2].
Impact on Dissolution Biphasic release profile: an initial rapid release phase followed by a sustained, slow release phase due to gel barrier formation [2].
Proposed Mechanism Molecular self-assembly of Lenvatinib Mesylate into a three-dimensional fibrillar network, driven by charge-assisted hydrogen bonding and π-π stacking interactions [2].

G Aqueous Medium Aqueous Medium LM Gel Formation LM Gel Formation Aqueous Medium->LM Gel Formation Fibrillar Network Fibrillar Network LM Gel Formation->Fibrillar Network H-Bonding & π-π Stacking H-Bonding & π-π Stacking Fibrillar Network->H-Bonding & π-π Stacking Barrier to Diffusion Barrier to Diffusion Fibrillar Network->Barrier to Diffusion Impaired Drug Release Impaired Drug Release Barrier to Diffusion->Impaired Drug Release

How to Analyze Lenvatinib: Validated Analytical Methods

Accurate quantification is essential for dissolution studies. Below are two validated bioanalytical methods, with the LC-MS/MS method offering superior sensitivity [3] [4].

Parameter HPLC-UV Method [3] LC-MS/MS Method [4]
Application Therapeutic Drug Monitoring in human serum Protein binding studies; general quantification in serum/plasma/PBS
Sample Volume Not Specified 200 µL
Sample Prep Solid-Phase Extraction (Octadecylsilyl silica cartridge) Liquid-Liquid Extraction (Diethyl ether: n-hexane)
Stationary Phase Conventional Octadecylsilyl silica column Not Specified
Mobile Phase 0.02 mol/L Sodium Phosphate (pH 6.7) : Acetonitrile (50:50, v/v) Not Specified
Flow Rate 1.0 mL/min Not Specified
Detection UV at 244 nm Tandem Mass Spectrometry (MS/MS)
Run Time Not Specified 4.5 minutes
Linear Range 6.25 - 400 ng/mL 0.08 - 50 ng/mL (in serum)
LLOQ 6.25 ng/mL 0.08 ng/mL (in serum)
Extraction Recovery ≥ 97% > 85%
Precision (CV) Intraday < 4.7%, Interday < 6.0% Within 6.6%

How to Improve Dissolution: Formulation Strategies

Advanced formulation techniques can effectively overcome the gelation problem and enhance dissolution.

Strategy Mechanism & Findings Experimental Notes
Nanoparticle Formulations Mechanism: Bypasses gelation via nanonization; enables synergistic therapy (e.g., with photodynamic therapy). Finding: pH-responsive Pluronic F127 nanoparticles co-loaded with Lenvatinib and a photosensitizer achieved ~88% drug release under weakly acidic conditions (pH 5.0) [5]. Method: One-step nanoprecipitation. Key Consideration: The π-π stacking between Lenvatinib and the photosensitizer (BODIPY) aids in stable nanoparticle self-assembly [5].
Co-amorphous Systems Mechanism: Disrupts the self-assembly capability by forming a molecular-level dispersion with a coformer. Finding: Co-amorphous system of Lurasidone HCl with L-Cysteine eliminated gelation and dramatically enhanced dissolution [2]. (Note: This is a proven concept for a drug with similar gelation issues and represents a promising strategy for Lenvatinib.) Screening of different coformers (e.g., amino acids, organic acids) is crucial to find one that effectively inhibits LM self-assembly.
Branded Formulation Mechanism: The commercial product's composition is designed to ensure adequate dissolution and bioavailability [1]. For comparative studies, the specific excipients and manufacturing process of the branded product are key.

G Problem: LM Gelation Problem: LM Gelation Strategy 1: Nanoparticles Strategy 1: Nanoparticles Problem: LM Gelation->Strategy 1: Nanoparticles Bypasses Barrier Strategy 2: Co-amorphous Strategy 2: Co-amorphous Problem: LM Gelation->Strategy 2: Co-amorphous Disrupts Self-Assembly Outcome: Improved Dissolution Outcome: Improved Dissolution Strategy 1: Nanoparticles->Outcome: Improved Dissolution Strategy 2: Co-amorphous->Outcome: Improved Dissolution

Experimental Protocol: Assessing Intrinsic Dissolution Rate (IDR)

This test is critical for evaluating the gelation behavior and intrinsic dissolution properties of your LM material or formulation [2].

  • Compaction: Place approximately 150 mg of crystalline LM (or your test formulation) into a 13 mm die. Compress at a pressure of 75 MPa for 10 seconds using a hydraulic press to form a compact.
  • Dissolution Testing: Use a standard dissolution apparatus (e.g., USP Type II paddle). The dissolution media can be 900 mL of purified water or 0.1 M HCl. Maintain the media temperature at 37 ± 0.5 °C with a paddle speed of 50 rpm.
  • Visual Observation: Closely monitor the surface of the compact throughout the test. The formation of a semi-transparent, viscous gel layer is a visual indicator of the problem.
  • Sampling & Analysis: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Filter the samples immediately (using a 0.45 µm or smaller filter) to remove any potential gel particles.
  • Quantification: Analyze the drug concentration in the filtrate using a validated HPLC-UV or LC-MS/MS method (as described above).
  • Data Plotting: Plot the cumulative amount of drug released per unit area (µg/mm²) against time (minutes). A biphasic profile (sharp initial release followed by a plateau) confirms the gelation effect.

References

Lenvatinib Mesylate: Key Pharmaceutical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on administration, which implies certain stability characteristics.

Property Description / Value Implication / Note
Dosage Forms 4 mg and 10 mg oral capsules [1] Standard formulation for clinical use.
Alternative Administration Can be administered as a suspension in water or apple juice via feeding tube [1] Suggests stability in aqueous solvents for short-term administration.
Absorption with Food High-fat meal delays absorption rate but does not affect overall extent [1] Indicates that components of food do not critically degrade the compound.
Protein Binding High (97% to 99%) [1] This property can influence drug distribution and may be a factor in assay development.

Mechanism of Action & Signaling Pathway

Lenvatinib is a multi-targeted tyrosine kinase inhibitor. Its mechanism of action can be visualized in the following pathway diagram, which is crucial for understanding its function in experiments.

G Lenvatinib Lenvatinib TKIs Tyrosine Kinase Receptors (VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT) Lenvatinib->TKIs Inhibits Angiogenesis Angiogenesis TKIs->Angiogenesis Stimulates Proliferation Proliferation TKIs->Proliferation Stimulates TumorGrowth Tumor Growth & Progression Angiogenesis->TumorGrowth Proliferation->TumorGrowth

Suggested Experimental Stability Protocols

Since explicit stability data is limited, you may need to establish your own laboratory protocols. Here are some key areas to investigate based on general pharmaceutical best practices and the information found:

  • Solubility and Stock Solution Stability: Prepare stock solutions in commonly used solvents like DMSO. Aliquot and store at recommended temperatures (e.g., -20°C or -80°C). Conduct periodic analysis (e.g., HPLC) over time to establish the degradation profile and determine the shelf-life of your stock solutions [1].
  • In-use Stability (Physiological Buffers): If using the drug in cell culture or other biological assays, test its stability in the specific media or buffers you use. Incubate the drug in the medium at the experimental temperature (e.g., 37°C) and measure its concentration and potency at various time points to ensure it remains active for the duration of your experiment.
  • Documentation and Control: Meticulously record the lot number, preparation date, and storage conditions for all your lenvatinib solutions. Use a freshly prepared stock solution as a control when testing the potency of older stocks to identify any loss of efficacy.

References

optimizing lenvatinib mesylate synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Routes & Optimization Data

The synthesis of Lenvatinib Mesylate is a multi-step process. The table below summarizes two key approaches: a classic route and an improved, more direct method.

Route Feature Classic Route (via Phenyl Carbamate Intermediate) [1] Improved Route (via Cyclopropane Isocyanate) [2]
Key Step Reaction of intermediate IV with phenyl chloroformate, followed by cyclopropyl amine [1] Direct reaction of intermediate IV with cyclopropane isocyanate [2]
Step Count Multiple steps to form the cyclopropylurea moiety Shorter process; single step to form the cyclopropylurea moiety
Reported Yield ~76% for the final cyclization step [1] High yield (specific value not provided in search results) [2]
Main Advantage Well-documented procedure Fewer processing steps, more economical for industrial scale, high yield

Troubleshooting Common Synthesis Issues

Here is a guide to common problems encountered during synthesis and their potential solutions.

Problem Possible Causes Suggested Solutions & Optimization Tips

| Low Yield in Cyclization | • Impure starting materials • Sub-optimal reaction conditions (temp, time) • Incomplete conversion | • Purify key intermediate (IV): Recrystallize from suitable solvents (e.g., ethanol) [1]. • Use cyclopropane isocyanate: This improved reagent can streamline the process and boost yield [2]. | | Low Yield in Salt Formation | • Incorrect stoichiometry of methanesulfonic acid • Unsuitable solvent system • Formation of solvates or unstable crystalline forms | • Control stoichiometry and temperature: Use one equivalent of methanesulfonic acid at 40°C in acetic acid [1]. • Employ a solvent exchange: Precipitate the salt using n-propanol as an anti-solvent, followed by recrystallization from ethanol to obtain the pure finished product [1]. | | Polymorph & Solvate Formation | • The product has multiple solid forms (polymorphs, hydrates, solvates) that can interconvert [3]. • Uncontrolled water activity in the solvent system. | • Strictly control water activity: The transformation of solvates is highly dependent on water activity. Ensure consistent solvent composition [3]. • Target the stable Form C: This form is thermodynamically stable, though it has low solubility. Metastable Form B converts to Form C under high humidity [3]. |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? this compound is a multi-targeted tyrosine kinase inhibitor (TKI). It works by inhibiting multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis, including VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT. This multi-pronged attack disrupts the signaling pathways that cancer cells use to grow and form new blood vessels [4] [5] [6].

Q2: How can I control the crystal form during the final recrystallization? Controlling the solid form is critical. The stable, market-approved form is Form C [2]. To obtain it consistently:

  • Use ethanol for recrystallization: The finished product of this compound can be obtained by stirring the crude salt in ethanol at 40°C for an extended period (e.g., 36 hours) [1].
  • Avoid high humidity with metastable forms: If you isolate other forms (like Form B), be aware that they can slowly convert to Form C under high-humidity conditions [3].

Q3: What are the critical quality parameters to monitor during synthesis?

  • Reaction Completion: Use analytical methods like HPLC to monitor the consumption of starting materials, especially in the cyclization step [2].
  • Solid Form Purity: Characterize the final product using Powder X-Ray Diffraction (PXRD) to confirm the correct crystal form (e.g., Form C) and the absence of other polymorphs or solvates [2] [3].
  • Chemical Purity: Employ standard techniques like NMR and HPLC to ensure high chemical purity of intermediates and the final active pharmaceutical ingredient (API) [2].

Experimental Workflow for Synthesis

The following diagram maps out the key stages and decision points in a typical synthesis workflow, integrating the optimization strategies discussed above.

Start Start Synthesis Plan Step1 Synthesize Key Intermediate IV (4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide) Start->Step1 Decision1 Choose Cyclization Route Step1->Decision1 RouteA Classic Route Decision1->RouteA Multi-step RouteB Improved Route Decision1->RouteB Shorter process StepA1 React with phenyl chloroformate RouteA->StepA1 StepB1 React with cyclopropane isocyanate RouteB->StepB1 StepA2 React with cyclopropylamine StepA1->StepA2 Step2 Obtain Lenvatinib Base (Crude) StepA2->Step2 StepB1->Step2 Step3 Purify Lenvatinib Base (e.g., use activated charcoal in solvent) Step2->Step3 Step4 Form this compound Salt (React with 1 eq. methanesulfonic acid) Step3->Step4 Step5 Recrystallize from Ethanol (Target stable Form C) Step4->Step5 Monitor Monitor Critical Quality Attributes Step5->Monitor PXRD PXRD: Confirm Crystal Form Monitor->PXRD HPLC HPLC: Check Chemical Purity Monitor->HPLC End Pure this compound API PXRD->End HPLC->End

References

reducing lenvatinib mesylate process impurities

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Controlling Key Impurities

The table below summarizes three critical process impurities, their chemical nature, and the primary strategies for their control.

Impurity Name/Identifier Chemical Structure / Description Primary Formation Cause Control Strategies
Impurity A (Dimer) [1] 4,4'-(((Carbonylbis(ureadiyl))bis(3-chloro-4,1-phenyl))bis(oxy))bis(7-methoxyquinoline-6-formamide) Formed from the starting material LVTN-1 (4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide) reacting with phenyl chloroformate [1]. Ensure LVTN-1 is fully consumed in subsequent reaction steps. Control the stoichiometry and reaction time with phenyl chloroformate [1].
Impurity B (Dimethyl Urea) [1] 4-(3-chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxamide Formed when the intermediate LVTN-2 reacts with dimethylamine instead of the target cyclopropylamine [1]. Use high-purity reagents. Prevent cross-contamination with dimethylamine-containing substances in the lab [1].
Impurity C (Ethoxy Derivative) [1] 4-ethoxy-7-methoxyquinoline-6-carboxamide Formed when Lenvatinib Mesylate undergoes a solvolysis reaction in ethanolic solutions [1]. Avoid using ethanol as a solvent in the final steps of the synthesis, especially under reflux conditions [1].
Impurity VII, VIII, IX [2] Not fully specified in the available data, but are key side products. Formed during the coupling reaction between 4-chloro-7-methoxyquinoline-6-carboxamide (VI) and the urea derivative (V) [2]. Optimize coupling reaction conditions: use 2.0 equivalents of compound (V) and a controlled temperature of 50°C (see protocol below) [2].

Experimental Protocol for Impurity Reduction in the Coupling Step

A key improvement in the synthesis of Lenvatinib (I) focuses on the critical coupling step to minimize the generation of Impurities VII, VIII, and IX [2].

Objective: To couple 4-chloro-7-methoxyquinoline-6-carboxamide (VI) with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V) to yield Lenvatinib (I) with minimal impurity formation.

Materials:

  • 4-chloro-7-methoxyquinoline-6-carboxamide (VI)
  • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (V)
  • Cesium Carbonate (Cs₂CO₃)
  • Dimethylsulfoxide (DMSO), anhydrous
  • Dichloromethane (DCM)

Procedure:

  • Reaction: In a suitable reaction vessel, suspend 1 equivalent of compound (VI) and 2 equivalents of compound (V) in anhydrous DMSO.
  • Add 2 equivalents of cesium carbonate to the reaction mixture.
  • Stir the mixture at a controlled temperature of 50°C for approximately 24 hours. Monitor the reaction for completion (e.g., by TLC or HPLC).
  • Isolation: After completion, cool the reaction mixture to room temperature. Precipitate the crude product by adding it to a volume of water with stirring. Filter the precipitated crystals and dry.
  • Crystallization (Further Purification):
    • Dissolve the crude Lenvatinib (I) in DMSO (approx. 5 volumes) at 70°C.
    • Cool the solution to room temperature.
    • Slowly add dichloromethane (DCM) in a DMSO:DCM ratio of 1:3 over 15 minutes.
    • Stir the mixture at room temperature for 16 hours, then further cool to 0-5°C for 1 hour.
    • Filter the suspension, wash the solid with a 1:3 DMSO:DCM mixture, and then triturate with pure DCM.

Expected Outcome: This optimized protocol can significantly reduce impurity levels. One study reported reductions of Impurity VII from 1.8% to 0.08%, Impurity VIII from 0.5% to 0.15%, and Impurity IX from 1.7% to 0.11%. After recrystallization, the purity of Lenvatinib (I) can reach 99.6% [2].

FAQ on Impurity Control

Q1: What analytical techniques are essential for monitoring these impurities? High-Performance Liquid Chromatography (HPLC) is the primary technique for separating, identifying, and quantifying process impurities in this compound [3] [4]. For structural confirmation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are indispensable [1] [4] [5].

Q2: Are there stability concerns that lead to degradation impurities? Yes. Forced degradation studies show that this compound is particularly labile under hydrolytic conditions (both acidic and basic) [4]. It is more stable under dry heat and photolytic conditions. It is crucial to conduct stability studies to identify degradation products that may form during the shelf life of the drug substance [4].

Q3: Besides chemical parameters, what other factors are critical? Strict adherence to residual solvent guidelines (ICH Q3C) is mandatory to ensure final product safety [6] [7]. Furthermore, this compound exists in multiple solid forms (polymorphs), so controlling the crystallization process is vital to consistently obtain the desired crystalline form [8] [9].

Workflow for Impurity Troubleshooting

The following diagram outlines a systematic approach to managing impurities during development and manufacturing.

Start Identify Impurity (via HPLC/MS) Char Characterize Structure (NMR, HR-MS) Start->Char Source Identify Source & Mechanism Char->Source Strat Develop Control Strategy Source->Strat Monitor Implement & Monitor Strat->Monitor

The strategies provided here, from precise reaction control to robust analytical monitoring, should provide a strong foundation for your development work.

References

lenvatinib mesylate polymorph interconversion

Author: Smolecule Technical Support Team. Date: February 2026

Known Solid Forms of Lenvatinib Mesylate

The table below summarizes the polymorphs and solvates (pseudopolymorphs) of this compound reported in the literature.

Form Designation Form Type Key Characteristics / XRPD Peaks Stability & Interconversion Notes
LEM-A [1] Polymorph Crystal structure reported; one of the fundamental anhydrous forms. ---
LEM-B [1] [2] Polymorph Reported to be obtained from desolvation of solvates LEM-H-EA and LEM-H-THF [1]. ---
LEM-C [1] Polymorph Crystal structure reported; one of the fundamental anhydrous forms. ---
LEM-H [1] Hydrate A pseudopolymorph (hydrate form). ---
LEM-H-EA [1] Solvate Iso-structural solvate (with ethyl acetate). Easily transforms into LEM-B upon solvent loss [1].
LEM-H-THF [1] Solvate Iso-structural solvate (with tetrahydrofuran). Easily transforms into LEM-B upon solvent loss [1].
Form DMSO-1 [3] Solvate/Hydrate Main XRPD peaks: 4.5, 9.0, 22.8, 25.2 (°2θ). A hydrate crystal form [3].
Form DMSO-2 [3] Solvate/Hydrate Main XRPD peaks: 4.6, 9.2, 15.6, 18.8, 22.1, 23.2 (°2θ). A hydrate form; loses water around 120°C [3].
Form ACA-1 [3] Solvate Main XRPD peaks: 5.9, 7.7, 10.9, 11.9, 12.6, 19.4, 22.6, 23.6, 24.5, 25.9, 26.7 (°2θ). An acetic acid solvate; upon drying, transforms to "ACA-1 HT dry" form [3].
Form M [2] Polymorph Characteristic XRPD peaks: 6.1°, 11.3°, 15.2° (±0.2°). Reported to have good stability and a purification effect during processing [2].

The relationships between some of these forms, particularly the desolvation pathways, can be visualized in the following workflow:

G LEM_H_EA LEM-H-EA (Ethyl Acetate Solvate) LEM_B LEM-B (Anhydrous Polymorph) LEM_H_EA->LEM_B Desolvation LEM_H_THF LEM-H-THF (THF Solvate) LEM_H_THF->LEM_B Desolvation LEM_H LEM-H (Hydrate) LEM_H->LEM_B Possible Pathway ACA_1 Form ACA-1 (Acetic Acid Solvate) ACA_1_HT_DRY Form ACA-1 HT DRY (Anhydrous Form) ACA_1->ACA_1_HT_DRY Drying/Heating

Diagram 1: Known pathways for solid form interconversion via desolvation.

Experimental Insights & Protocols

Forced Degradation and Stability

A forced degradation study provides a benchmark for how the drug substance behaves under stress, which is critical for understanding and troubleshooting stability issues during polymorph processing and storage.

  • Protocol Summary: Researchers used UPLC-PDA/QTof-MS to analyze this compound samples stressed under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions [4].
  • Key Findings: this compound was found to be most labile under hydrolytic conditions, especially alkaline hydrolysis, leading to multiple degradation products. It was more stable under thermal and photolytic stress [4]. This suggests that controlling moisture and pH during experiments is critical.
Preparation and Characterization of Forms

Patent literature provides detailed methods for obtaining specific crystalline forms.

  • Preparation of Form M: One method involves forming a suspension of lenvatinib free base in acetonitrile, adding methanesulfonic acid dropwise, and stirring for over 12 hours (preferably over 20 hours) at room temperature. The resulting solid is isolated and dried [2]. Another method involves using Form B as a starting material, suspending it in acetonitrile, slowly adding a solution of methanesulfonic acid in acetonitrile at low temperatures (-10°C to 0°C), aging the suspension for several hours, and then vacuum drying the filtered solid [2].
  • Preparation of Solvates (DMSO-1, DMSO-2, ACA-1): These forms are typically produced by dissolving or suspending this compound in a specific solvent (like DMSO or acetic acid) and then adding an anti-solvent or allowing the solvent to slowly evaporate to induce crystallization [3].
  • Characterization Techniques: Standard techniques for identifying and distinguishing polymorphs include [3] [2]:
    • X-Ray Powder Diffraction (XRPD)
    • Differential Scanning Calorimetry (DSC)
    • Thermogravimetric Analysis (TGA)
    • FT-Raman Spectroscopy

Frequently Asked Questions

Q1: Why does my this compound crystal form keep changing during processing? This is a common challenge driven by the compound's complex polymorphic behavior. The key factors are:

  • Solvent Exposure: Many forms are solvates. Using a different solvent or being exposed to atmospheric moisture can cause a solvate to desolvate and transform into another form (e.g., LEM-H-EA to LEM-B) [1].
  • Temperature and Humidity: During drying or storage, heat and moisture can trigger phase transitions. For example, Form ACA-1 transforms to a different form upon heating and drying [3]. Consistently control and monitor these parameters.

Q2: How can I ensure I have produced the correct polymorph? You cannot rely on the method of preparation alone. Definitive identification requires solid-state characterization [5].

  • Use Multiple Techniques: Combine XRPD, DSC, and TGA to get a definitive "fingerprint" of your material.
  • Compare with Reference Data: Always compare your analytical results (especially the XRPD peak positions) with published data for the target form [3] [2].

Q3: My formulation has inconsistent dissolution. Could polymorph interconversion be the cause? Yes, absolutely. Different polymorphs and solvates can have varying equilibrium solubility and dissolution rates [1]. An unintended change in the solid form during manufacturing or storage can alter the drug's bioavailability. It is crucial to ensure the solid form is consistent and the most thermodynamically stable one under storage conditions to prevent such issues.

Troubleshooting Common Experimental Scenarios

Scenario Potential Cause Suggested Action
Obtaining a mixture of forms Incomplete crystallization; rapid precipitation; wrong anti-solvent. Slow down the crystallization process (e.g., slower anti-solvent addition, slower cooling). Ensure the solvent/anti-solvent system is appropriate for the target form [3].
Form changes upon drying The initial crystal is a solvate or hydrate that loses solvent upon heating or under vacuum. Use milder drying conditions (e.g., room temperature, controlled humidity). Characterize the solid both before and after drying to understand the transformation [3].
Inconsistent results when repeating a literature procedure Uncontrolled variables like water content in solvents, subtle temperature fluctuations, or stirring rates. Scrupulously control and document all experimental parameters. Use high-purity, anhydrous solvents if a solvate is not desired.

References

handling lenvatinib mesylate solubility challenges

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Lenvatinib mesylate is a multi-target tyrosine kinase inhibitor, but its clinical application is limited by its poor aqueous solubility and subsequent low oral bioavailability (∼36 %) [1]. While the mesylate salt form improves upon the solubility of the base compound, it is still officially characterized as only "slightly soluble" in solvents like DMSO and methanol [2]. This "brick-dust" nature makes the development of effective drug delivery systems particularly challenging [1].

Formulation Strategies and Experimental Data

Here are some advanced strategies explored to enhance the solubility and bioavailability of lenvatinib.

Self-Nanoemulsifying Preconcentrate (SNEP)

This approach is designed to improve solubilization and absorption by forming fine oil-in-water nano-emulsions.

  • Mechanism: A mixture of co-solvent, surfactant, oil, and the drug forms a preconcentrate that rapidly emulsifies in aqueous environments, providing a large surface area for absorption [1].
  • Key Innovation: Ionic interaction between the weakly basic group of lenvatinib and the carboxylic acid group of Valproic Acid (VA) can facilitate solubility. VA also acts as a histone deacetylase (HDAC) inhibitor, providing potential for synergistic anticancer activity [1].

The table below summarizes quantitative findings from a recent SNEP study:

Parameter Finding/Value Experimental Context
Aqueous Solubility of Lenvatinib 0.7 μg/mL (at 37 ± 0.1 °C) [1] Baseline property in water.
Saturation Solubility in NMP ~450 mg/g [1] Screening of biocompatible solvents.
Particle Size of SNEP 40.35 ± 1.45 nm [1] After dilution of the SNEP formulation.
Polydispersity Index (PDI) 0.262 ± 0.01 [1] Indicates a relatively uniform particle size distribution.
Zeta Potential -5.41 ± 0.45 mV [1] Measured for the formed nano-emulsion.
Drug Loading 28.69 ± 2.13 % [1] In the optimized SNEP formulation.
Encapsulation Efficiency 99.98 ± 0.02 % [1] In the optimized SNEP formulation.
Nanoparticle Formulations

Nanotechnology can address limitations of conventional delivery systems, such as low solubility and non-specificity [1].

  • Pluronic F127 Nanoparticles: Lenvatinib can be co-assembled with photosensitizers (e.g., halogenated BODIPY) and encapsulated in Pluronic F127 to form stable, pH-responsive nanoparticles. These nanoparticles demonstrate synergistic chemo/photodynamic therapy and enhanced targeting in the acidic tumor microenvironment [3].
  • Mixed Micelles: Self-assembled phospholipid-based mixed micelles have also been reported to improve the solubility and anticancer activity of lenvatinib [1].

Experimental Protocol: SNEP Formulation

This protocol outlines the key steps for creating and testing a lenvatinib-valproic acid SNEP, based on a published methodology [1].

G start Start: Preformulation Solubility Screening step1 1. Screen excipients for drug solubility start->step1 step2 2. Prepare LNv-VA complex (Mix at 1:1 molar ratio in solvent) step1->step2 step3 3. Construct Pseudo-Ternary Phase Diagram (Identify nanoemulsion region) step2->step3 step4 4. Formulate SNEP Preconcentrate (Blend oil, surfactant, co-surfactant, complex) step3->step4 step5 5. Evaluate Self-Emulsification (Dilute preconcentrate, assess time & clarity) step4->step5 step6 6. Characterize Nanoemulsion (Particle size, PDI, Zeta Potential) step5->step6 step7 7. In Vitro Drug Release Study (Use dialysis bag at pH 6.8 and 1.2) step6->step7 end End: Evaluate Stability & Cytotoxicity step7->end

Detailed Methodology
  • Preformulation Solubility Screening

    • Dissolve an excess amount of lenvatinib in various biocompatible solvents (e.g., NMP, Transcutol, PG, PEG), including those screened for Valproic Acid.
    • Vortex and shake the mixtures for 48 hours in a water bath shaker at 25°C.
    • Centrifuge the samples and analyze the supernatant using a validated HPLC method to determine saturation solubility [1].
  • Preparation of LNv-VA Complex

    • Mix lenvatinib and Valproic Acid at a 1:1 molar ratio in a suitable solvent.
    • Sonicate the mixture and stir magnetically for 1 hour.
    • Evaporate the solvent under vacuum and collect the complex for use in the formulation [1].
  • Formulation of SNEP Preconcentrate

    • Based on solubility screening and pseudo-ternary phase diagram studies, identify the optimal ratio of oil, surfactant, and co-surfactant that produces a clear nanoemulsion upon aqueous dilution.
    • Integrate the LNv-VA complex into this mixture to form the final SNEP preconcentrate [1].
  • Characterization of the Formulation

    • Self-Emulsification Properties: Dilute the SNEP preconcentrate in aqueous media and observe the time taken to form a clear or slightly bluish nanoemulsion.
    • Droplet Size and Zeta Potential: Use dynamic light scattering (DLS) to measure the particle size (aim for < 50 nm), PDI (aim for < 0.3), and zeta potential.
    • Drug Loading and Encapsulation Efficiency: Determine the amount of drug incorporated into the system using HPLC after appropriate dilution and filtration [1].
  • In-Vitro Release Study

    • Use a dialysis bag method. Place the SNEP formulation in the bag and immerse it in a release medium (e.g., phosphate buffer at pH 6.8).
    • Maintain the system at 37°C with continuous agitation.
    • Withdraw samples at predetermined time intervals and analyze the drug concentration using HPLC to generate a release profile [1].

Troubleshooting Common Issues

Problem Potential Root Cause Suggested Solution
Poor Solubilization Inefficient LNv-VA complex formation or suboptimal excipient selection. Revisit the 1:1 molar ratio during complexation. Re-screen excipients using the phase diagram approach.
Preconcentrate not emulsifying Improper surfactant/oil ratio or inadequate energy for self-assembly. Adjust the S({}_{\text{mix}})/Oil ratio based on the pseudo-ternary phase diagram. Ensure gentle, consistent agitation during dilution.
Large Particle Size / High PDI Unstable emulsion, coalescence of droplets, or drug precipitation. Optimize the surfactant and co-surfactant type and ratio. Ensure the formulation is maintained at stable temperature conditions.
Low Drug Loading Saturation of the oil/surfactant phase or precipitation of the drug. Consider increasing the capacity of the lipid phase or using more potent solubility enhancers.
HPLC Analysis Issues Drug adsorption or degradation, column interference. Use silanized vials, ensure a suitable mobile phase, and validate the method's specificity for lenvatinib and VA [1].

Mechanism of Solubility Enhancement

The following diagram illustrates the mechanism by which the Valproic Acid complex and SNEP enhance lenvatinib delivery.

G A Lenvatinib (Basic Group) C Ionic Interaction A->C B Valproic Acid (Carboxylic Acid) B->C D LNV-VA Complex C->D E SNEP Preconcentrate (Oil, Surfactant, Sₘᵢₓ) D->E F Aqueous Environment (e.g., GIT Fluid) E->F G Fine Oil-in-Water Nanoemulsion F->G H Enhanced Solubilization & Bioavailability G->H

The core mechanism involves the formation of an ion-pair complex between lenvatinib and Valproic Acid, which is then incorporated into the lipid-based SNEP. Upon ingestion, the SNEP rapidly forms a nanoemulsion in the gastrointestinal tract, presenting the drug in a solubilized form with a large surface area, thereby significantly improving its absorption potential [1].

References

lenvatinib mesylate solid form stability

Author: Smolecule Technical Support Team. Date: February 2026

Characterizing Different Solid Forms

Different solid forms (polymorphs) of a drug can significantly impact its stability and solubility. The table below summarizes several reported crystal forms of lenvatinib mesylate. Please note that the comparative stability data between these forms is not fully detailed in the available search results.

Crystal Form Key XRPD Peaks (2θ ±0.2°) Reported Characteristics
Form X [1] 22.84°, 20.16°, 9.46° Reported to have good solubility and stability.
Form 1 [2] 7.4°, 14.8°, 24.8° Reported solubility is superior to some known forms; simple and low-cost preparation process.
Form M [3] Information not specified in detail. Reported to have higher solubility in several biological media compared to Form C.
Form A, B, C, F, I [1] [2] Information not specified in detail. Forms A and C are more stable than Forms B and I; Form F is a hydrate with lower thermodynamic stability; Form I is an acetate solvate.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are critical for understanding the stability of a drug substance and developing stable formulations. The following protocol, adapted from a published study, provides a methodology for assessing the stability of this compound [4].

Objective

To subject this compound to various stress conditions (hydrolysis, oxidation, thermal, and photolytic) to identify and characterize its major degradation products.

Materials and Equipment
  • API: this compound.
  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), high-purity solvents (e.g., methanol, acetonitrile).
  • Equipment: Thermostatic controlled water baths, photostability chamber, oven, UPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTof-MS).
Stress Conditions and Procedure

The study indicates that this compound is most susceptible to hydrolytic degradation [4]. A general procedure is outlined below:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol.
  • Stress Application:
    • Acidic Hydrolysis: Mix the drug solution with 1M HCl and maintain at 60°C for 3 hours [4].
    • Alkaline Hydrolysis: Mix the drug solution with 0.1M NaOH and maintain at 60°C for 1 hour [4].
    • Oxidative Degradation: Mix the drug solution with 3% (v/v) H₂O₂ and keep at room temperature for 24 hours [4].
    • Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
    • Photolytic Degradation: Expose the solid drug to UV and visible light as per ICH Q1B guidelines.
  • Termination and Analysis: After the stress period, neutralize the hydrolytic and oxidative samples immediately. Dilute all samples appropriately and analyze using the UPLC-QTof-MS method.
Analysis and Characterization
  • Chromatography: Use a UPLC method with a C18 column and a mobile phase of acetonitrile and an ammonium acetate/formic acid buffer in a gradient elution mode [4].
  • Mass Spectrometry: Characterize the degradation products using LC-QTof-MS. Use the data on accurate mass and elemental composition, along with MS/MS experiments, to deduce the structures of the degradation products. The cited study identified nine major degradation products under these conditions [4].

The workflow for this forced degradation study is as follows:

G Start Start Forced Degradation Study Prep Prepare this compound Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acidic Hydrolysis 1M HCl, 60°C, 3h Stress->Acid Base Alkaline Hydrolysis 0.1M NaOH, 60°C, 1h Stress->Base Oxid Oxidative Degradation 3% H₂O₂, RT, 24h Stress->Oxid Thermal Thermal Degradation 105°C, 48h Stress->Thermal Photo Photolytic Degradation ICH Q1B Stress->Photo Terminate Terminate Reaction (Neutralize/Dilute) Acid->Terminate Base->Terminate Oxid->Terminate Thermal->Terminate Photo->Terminate Analyze UPLC-QTof-MS Analysis Terminate->Analyze Characterize Characterize Degradation Products (Accurate Mass, MS/MS) Analyze->Characterize End Generate Stability Report Characterize->End

Analytical Technique Pathways

When characterizing solid forms and their stability, a combination of analytical techniques is essential. The following diagram outlines the primary tools and their roles in the workflow.

G API This compound Solid Form PhysioChem Physicochemical Characterization API->PhysioChem StressTest Stress Testing (Forced Degradation) API->StressTest XRPD X-Ray Powder Diffraction (XRPD) Primary tool for crystal form identification PhysioChem->XRPD DSC Differential Scanning Calorimetry (DSC) Measures thermal events (melting point) PhysioChem->DSC TGA Thermogravimetric Analysis (TGA) Measures weight loss (solvents, decomposition) PhysioChem->TGA HPLC HPLC/UPLC Monitors chemical purity and potency StressTest->HPLC MS Mass Spectrometry (MS) Identifies degradation products StressTest->MS

Potential FAQs for a Technical Support Center

Based on the general context, here are some hypothetical FAQs that could address user issues.

  • Q: Which crystal form of this compound has the best solubility for formulation?

    • A: Patent literature suggests that newer forms like Form X [1] and Form 1 [2] are reported to have improved solubility compared to earlier known forms. Form M is also reported to have high solubility in biological media [3]. The optimal form for a specific formulation should be determined through comprehensive pre-formulation studies.
  • Q: What is the most sensitive analytical method for monitoring this compound stability?

    • A: UPLC coupled with a high-resolution mass spectrometer (UPLC-QTof-MS) is a highly effective technique. It not only separates the drug from its degradation products but also provides accurate mass data for the structural characterization of unknown impurities, which is crucial for stability studies [4].
  • Q: Under which stress condition is this compound most unstable?

    • A: The drug is most labile under hydrolytic stress conditions (both acidic and alkaline) compared to dry heat and photolytic conditions [4]. This highlights the need for careful control of moisture during manufacturing and storage.

References

Efficacy & Safety Comparison: Lenvatinib vs. Sorafenib

Author: Smolecule Technical Support Team. Date: February 2026

Comparison Parameter Lenvatinib Sorafenib Data Source & Context
Overall Survival (OS) - Median 13.6 months [1] 12.3 months [1] REFLECT Trial (Overall Population)
OS (Japanese Subset) 17.6 months [1] 17.8 months [1] REFLECT Trial (Japanese Subset)
Progression-Free Survival (PFS) - Median 7.4 months [1] 3.7 months [1] REFLECT Trial (Overall Population)
PFS (Japanese Subset) 7.2 months [1] 4.6 months [1] REFLECT Trial (Japanese Subset)
Objective Response Rate (ORR) 24.1% [1] / 29.6% (Japanese) [1] 9.2% [1] / 6.9% (Japanese) [1] REFLECT Trial
Disease Control Rate (DCR) Significantly higher [2] Lower [2] Real-World Meta-Analysis
Common Adverse Events (AEs) Hypertension, decreased appetite, proteinuria, PPES* [1] PPES*, hypertension, diarrhea, alopecia [1] REFLECT Trial
Key Safety Differences Higher incidence of hypertension [2] [3] No significant difference in hand-foot syndrome (PPES) rates [2] Real-World Meta-Analysis

*PPES: Palmar-plantar erythrodysesthesia syndrome (Hand-foot syndrome).

Detailed Experimental Data & Methodologies

The comparative data primarily comes from two types of studies: a pivotal Phase III clinical trial (REFLECT) and a comprehensive meta-analysis of real-world studies.

The REFLECT Trial (Phase III Clinical Trial)

The REFLECT trial was a landmark, multicenter, randomized, open-label, non-inferiority study that provided the primary evidence for lenvatinib's approval in unresectable HCC [1].

  • Objective: To compare the efficacy and safety of lenvatinib against sorafenib as a first-line treatment in patients with unresectable HCC.
  • Patient Population: 954 patients with confirmed unresectable HCC, Child-Pugh class A liver function, and no prior systemic therapy [1].
  • Treatment Protocol:
    • Lenvatinib Arm: Oral lenvatinib at 12 mg/day (for body weight ≥60 kg) or 8 mg/day (for body weight <60 kg).
    • Sorafenib Arm: Oral sorafenib at 400 mg twice daily.
    • Treatment continued until disease progression or unacceptable toxicity [1].
  • Key Efficacy Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), Time to Progression (TTP), and Objective Response Rate (ORR) based on blinded independent imaging review [1].
Real-World Meta-Analysis

This analysis complemented the REFLECT trial by synthesizing evidence from routine clinical practice, which often includes a more diverse patient population [2].

  • Objective: To evaluate the efficacy and safety of lenvatinib versus sorafenib in a real-world setting.
  • Methodology:
    • Literature Search: Comprehensive search of databases (PubMed, Embase, Web of Science, Cochrane Library) from 2000 to 2022.
    • Study Inclusion: Included 15 real-world studies (9 single-arm and 6 comparative studies) with a total of 2,315 patients.
    • Data Synthesis: Used fixed or random-effects models to pool data on OS, PFS, ORR, DCR, and adverse events. Study quality was assessed using the MINORS checklist [2].

Mechanisms of Action

While both drugs are multi-kinase inhibitors, their specific targets differ, contributing to their distinct efficacy and safety profiles. The diagrams below illustrate their primary signaling pathway targets.

lenvatinib_mechanism Lenvatinib: Primary Signaling Pathway Targets cluster_targets Inhibited Tyrosine Kinase Receptors cluster_effects Biological Effects Lenvatinib Lenvatinib VEGFR VEGFR 1-3 Lenvatinib->VEGFR Strong Inhibition FGFR FGFR 1-4 Lenvatinib->FGFR Strong Inhibition Others PDGFRα, RET, KIT Lenvatinib->Others AntiAngio Inhibition of Tumor Angiogenesis VEGFR->AntiAngio AntiProlif Inhibition of Tumor Cell Proliferation FGFR->AntiProlif Others->AntiProlif

sorafenib_mechanism Sorafenib: Primary Signaling Pathway Targets cluster_targets Inhibited Kinases cluster_effects Biological Effects Sorafenib Sorafenib SerThrK Serine/Threonine Kinases Sorafenib->SerThrK e.g., Raf-1 TyroK Tyrosine Kinase Receptors Sorafenib->TyroK e.g., VEGFR, PDGFR ERK5 MEK5/ERK5 Pathway Sorafenib->ERK5 Novel Target AntiProlif Inhibition of Tumor Cell Proliferation SerThrK->AntiProlif AntiAngio Inhibition of Tumor Angiogenesis TyroK->AntiAngio CellCycle Cell Cycle Arrest & Migration Inhibition ERK5->CellCycle

  • Lenvatinib's Key Differentiator: Its strong concurrent inhibition of both the VEGF and FGF pathways provides a broader antiangiogenic effect and directly targets tumor proliferation, which is a unique advantage over sorafenib [2] [3].
  • Sorafenib's Novel Target: Recent research has identified the MEK5/ERK5 signaling pathway as a novel target of sorafenib. This pathway is involved in critical processes like cell cycle progression and migration, providing a new mechanistic insight into its antitumor effects [4].

Key Considerations for Professionals

  • Non-Inferiority in OS with Superior Secondary Outcomes: The REFLECT trial established lenvatinib's non-inferiority to sorafenib in overall survival. However, its statistically significant and clinically meaningful improvements in PFS, TTP, and ORR make it a powerful first-line option [1].
  • Real-World Validation: The meta-analysis confirms that the efficacy benefits observed in the controlled trial setting translate to routine clinical practice, with lenvatinib showing significantly longer OS and PFS in real-world cohorts [2].
  • Safety Profiles Guide Choice: The choice between the two may depend on a patient's comorbidities. Lenvatinib is associated with a higher risk of hypertension and proteinuria, whereas sorafenib more commonly causes diarrhea and alopecia. The risk of severe hand-foot syndrome is comparable [2] [1].

References

Summary of Lenvatinib Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Summary of Findings
Absorption Rapidly absorbed; Tmax 1-4 hours. High-fat meal delays Tmax but does not significantly affect overall exposure (AUC) [1] [2].
Distribution High plasma protein binding (98-99%), primarily to albumin. Volume of distribution ranges from 50.5 L to 163.0 L [1] [2].
Metabolism Extensively metabolized, primarily by the CYP3A4 enzyme in the liver (>80%), and also by aldehyde oxidase [1] [2].
Excretion Mainly via feces (64%), with about 25% recovered in urine [1] [2].
Elimination Half-life Approximately 28 hours, supporting once-daily dosing [1] [2].
Apparent Clearance (CL/F) 6.56 L/h, with low inter-individual variability (25.5% CV) [3].

Key Experimental Protocols and Methodologies

The robust pharmacokinetic model for lenvatinib was established through large-scale, population-based analyses. Here are the methodologies from two pivotal studies that generated the data in the table.

  • Study 1: Population PK Model (Gupta et al.)

    • Objective: To characterize the PK profile of lenvatinib and identify factors causing inter-individual variability [3].
    • Data Source: Pooled data from 15 clinical studies (8 Phase 1 in healthy subjects, 4 Phase 1 in solid tumors, 2 Phase 2 in thyroid cancer, 1 Phase 3 in RR-DTC) [3].
    • Subjects: 779 individuals receiving 3.2–32 mg oral lenvatinib [3].
    • Modeling: The PK was best described by a linear three-compartment model with simultaneous first- and zero-order absorption. The analysis was performed using NONMEM software [3].
    • Covariate Analysis: The effects of body weight, liver function markers, and concomitant CYP3A4 inducers/inhibitors on clearance were found to be statistically significant but not clinically relevant, indicating no need for routine dose adjustment based on these factors [3].
  • Study 2: PK/PD Model for Biomarkers and Tumor Response

    • Objective: To establish quantitative relationships between lenvatinib exposure, longitudinal serum biomarker data, and changes in tumor size [4].
    • Data Source: Data from 558 patients with radioiodine-refractory differentiated thyroid cancer (RR-DTC) in Phase II/III trials [4].
    • Bioanalysis: Serum levels of biomarkers (VEGF, Ang-2, Tie-2, FGF-23) were measured using commercially available enzyme-linked immunosorbent assays (ELISA) [4].
    • Modeling: A tumor growth inhibition Emax model was developed. The model identified that, in addition to lenvatinib exposure, the model-predicted relative changes over time for Tie-2 and Ang-2 were significant predictors of tumor response [4].

Mechanistic and Exposure-Response Pathways

The following diagrams illustrate the key pharmacokinetic and pharmacodynamic relationships of lenvatinib, based on the models described in the research.

G OralDose Oral Dose of Lenvatinib Absorption Absorption (Tmax: 1-4 hrs) OralDose->Absorption Distribution Distribution (High Protein Binding) Absorption->Distribution Metabolism Metabolism Primary: CYP3A4 Secondary: Aldehyde Oxidase Distribution->Metabolism SystemicExp Systemic Exposure (Plasma Concentration) Distribution->SystemicExp CL/F: 6.56 L/h Half-life: 28h Excretion Excretion Feces: 64% Urine: 25% Metabolism->Excretion PDMarkers PD Biomarkers ↓Tie-2, ↓Ang-2 ↑VEGF, ↑FGF-23 SystemicExp->PDMarkers TumorResponse Tumor Growth Inhibition PDMarkers->TumorResponse

G Lenvatinib Lenvatinib VEGFR VEGFR 1-3 Lenvatinib->VEGFR FGFR FGFR 1-4 Lenvatinib->FGFR OtherRTKs PDGFRα, RET, KIT Lenvatinib->OtherRTKs Angiogenesis Inhibition of Pathogenic Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis TumorGrowth Suppression of Tumor Growth OtherRTKs->TumorGrowth Angiogenesis->TumorGrowth

Research Implications and Future Directions

The established PK models are highly valuable for drug development and clinical application.

  • Dosing Strategy: The predictable PK profile and 28-hour half-life robustly support once-daily dosing, improving patient compliance [1] [3].
  • Exposure-Response for Combination Therapy: As lenvatinib is increasingly used with immunotherapies (e.g., pembrolizumab), understanding its exposure-based safety profile is crucial. One analysis suggested that most gastrointestinal adverse events occur within the first month, informing optimal monitoring schedules [5].
  • Addressing Resistance: Research into lenvatinib resistance mechanisms, such as epithelial-mesenchymal transition (EMT) and ferroptosis, is ongoing. A precise understanding of its pharmacokinetics is a foundational step for developing strategies to overcome resistance [1].

References

Summary of Cross-Validation Study for Lenvatinib Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

The following data is sourced from a 2018 study that developed and validated seven bioanalytical methods for lenvatinib in human plasma across five laboratories. The goal was to ensure that data from global clinical trials could be reliably compared [1].

Table 1: Method Validation Parameters and Acceptance Criteria

Validation Parameter Description & Results
Objective To confirm that multiple Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for lenvatinib produced comparable results across labs for clinical sample analysis [1].
Methods Developed 7 distinct LC-MS/MS methods across 5 laboratories [1].
Sample Matrix Human plasma [1].
Key Sample Preparation Techniques Protein precipitation, Liquid-liquid extraction (LLE), Solid phase extraction (SPE) [1].
Detection Method Multiple Reaction Monitoring (MRM) in positive ion electrospray mode [1].
Validation Outcome All methods were successfully validated, with parameters (e.g., accuracy, precision) meeting pre-defined acceptance criteria per regulatory guidelines [1].
Cross-Validation Results Accuracy of Quality Control (QC) samples was within ±15.3%; percentage bias for clinical study samples was within ±11.6%, confirming data comparability [1].

Table 2: Detailed Methodologies from Participating Laboratories This table outlines the specific technical variations for each method (A through E3) used in the cross-validation study [1].

Lab & Method Assay Range & Calibrators Internal Standard (IS) Sample Extraction (Volume) Chromatography Details
Lab A (Method A) 0.1–500 ng/mL, 9 points ER-227326 (structural analog) LLE by diethyl ether, 2.5 mL RP-HPLC, Symmetry Shield RP8 column
Lab B (Method B) 0.25–250 ng/mL, 8 points 13C6 lenvatinib (stable isotope) Protein precipitation by ACN-MeOH, 0.3 mL RP-HPLC, Hypersil Gold column
Lab C (Method C) 0.25–250 ng/mL, 7 points 13C6 lenvatinib LLE by MTBE-IPA with 0.1% AA, 0.75 mL RP-HPLC, Synergi Polar-RP column
Lab D (Method D) 0.1–100 ng/mL, 8 points ER-227326 LLE by diethyl ether, 1.5 mL RP-HPLC, Symmetry Shield RP8 column
Lab E (Method E1) 0.25–500 ng/mL, 7 points ER-227326 SPE by HLB plate, 0.4 mL RP-HPLC, Synergi Polar-RP column
Lab E (Method E2) 0.25–250 ng/mL, 7 points 13C6 lenvatinib LLE by MTBE-IPA with 0.1% AA, 0.75 mL RP-HPLC, Synergi Polar-RP column
Lab E (Method E3) 0.25–250 ng/mL, 7 points ER-227326 SPE by MCX plate, 0.4 mL RP-HPLC, Luna C18(2) column

Experimental Workflow Overview

The diagram below illustrates the general workflow for the method validation and cross-validation process described in the study.

Start Method Development (7 LC-MS/MS methods at 5 labs) V1 Initial Validation (Per regulatory guidelines) Start->V1 V2 Cross-Validation Phase V1->V2 V3 Sample Analysis (QC samples & clinical samples) V2->V3 V4 Data Comparison (Accuracy and bias assessment) V3->V4 End Conclusion: Methods Comparable V4->End

References

lenvatinib mesylate polymorph solubility comparison

Author: Smolecule Technical Support Team. Date: February 2026

Lenvatinib Mesylate Polymorphs at a Glance

The table below summarizes key characteristics of several identified solid forms of this compound. "Form C" is often referenced as a stable benchmark for comparison [1] [2].

Form Name Solid Form Type Key Characteristics Reported Solubility (μg/mL)
Form A [2] Anhydrous Polymorph One of the original polymorphs; crystal structure reported [2]. 65.7 (in water)
Form B [3] Anhydrous Polymorph Reported to be unstable, transforming to Form C under various humidity conditions [3]. Information missing
Form C [2] Anhydrous Polymorph Stable form; low solubility; endpoint for transformation of other forms [1] [3] [2]. 5.5 (in water)
Form H [2] Hydrate Pseudopolymorph; crystal structure available [2]. 6.4 (in water)
Form F [1] Hydrate Transforms to Form C in solutions with water activity up to 0.821 [1]. Information missing
Form D [1] New Unsolvated Form Newly discovered form; prepared via desolvation of a DMSO solvate [1]. Information missing
Form XI [3] Dihydrate Good solubility and stability; low hygroscopicity; not an organic solvate [3]. Information missing
DMSO Solvate [1] Solvate Intermediate for preparing new unsolvated forms (e.g., Form D) [1]. Information missing

Note: The solubility data shown is from a single comparative study [2]. Solubility can vary significantly with experimental conditions (temperature, solvent, etc.).

Experimental Insights into Polymorph Transformation

Understanding how and why polymorphs transform is as crucial as comparing their properties. Research provides detailed insights into these dynamic processes.

  • Solvent-Mediated Desolvation Transformation (SMDT): A 2020 study investigated the transformation of a this compound DMSO solvate to a new unsolvated Form D [1].

    • Mechanism: The process is thermodynamically controlled by the nucleation and growth of the stable Form D, rather than by the dissolution of the metastable solvate [1].
    • Key Finding: Water activity is the paramount factor. The desolvation process only occurs when the water activity in the DMSO-water mixture exceeds that of DMSO [1].
    • Methodology: The study combined solubility measurements using the gravimetric method with in situ monitoring of solid-phase composition using Raman spectroscopy. The solubility data was correlated using a non-random two liquids model to evaluate the thermodynamic driving force [1].
  • Stability and Transformation Pathways: Multiple studies note that several forms are inherently unstable and tend to convert to the more stable Form C.

    • Form B and Form I are known to transform into Form C or a mixture with Form C under different humidity conditions [3].
    • The hydrate Form F transforms to Form C in solution, limiting its practical utility [1].

The following diagram illustrates the typical workflow and logic for studying polymorph transformation, based on the methodologies cited:

start Start with Metastable Form (e.g., Solvate, Amorphous) step1 Expose to Solvent System (Control Water Activity) start->step1 step2 Monitor Transformation In-Situ (Raman Spectroscopy, PXRD) step1->step2 step3 Measure Solution Concentration (Gravimetric Method) step2->step3 step4 Analyze Thermodynamic Driving Force (Solubility Difference) step3->step4 end Obtain Stable Polymorph (e.g., Form C, Form D) step4->end

Strategic Implications for Drug Development

The data on this compound polymorphs highlights several critical considerations for pharmaceutical scientists.

  • Form Selection is More Than Solubility: While Form A shows higher equilibrium solubility, Form C's stability is often a dominant factor for shelf life and consistent product performance [2]. Form XI (dihydrate) is reported to offer a favorable balance of good solubility, high stability, and low hygroscopicity, making it a strong candidate for development [3].
  • Process Design Controls the Outcome: The synthesis of a specific polymorph requires precise control. The production of Form XI, for instance, involves a specific anti-solvent crystallization using ethyl acetate and water with seeding [3]. As research shows, failing to control parameters like water activity during processing can lead to unintended transformation to a different form [1].
  • Intellectual Property Considerations: Polymorphs can be critical for patent life. The general rule in Europe is that a new crystalline form of a known compound, without a demonstrated technical prejudice or unexpectedly superior property, lacks an inventive step [4] [5]. Successfully patenting a new form often requires data proving unexpected advantages, such as the improved stability demonstrated for the acalabrutinib polymorph or the "technical difficulty" in crystallizing it [4].

References

generic vs brand lenvatinib mesylate bioequivalence

Author: Smolecule Technical Support Team. Date: February 2026

Bioequivalence Study Data Summary

The following table summarizes the key design and findings from a 2024 bioequivalence trial of generic lenvatinib [1].

Trial Aspect Details
Study Type Randomized, open-label, single-dose, 2-period, 2-sequence crossover study [1]
Participants 24 healthy Chinese subjects (fasting study); 27 (postprandial study) [1]
Interventions Single 4 mg dose of test product (generic lenvatinib) vs. reference product (branded) [1]
Key Pharmacokinetic (PK) Parameters Area Under the Curve (AUC) and Maximum Concentration (Cmax) [1]
Fasting Condition Results The 90% confidence intervals for the ratio of geometric means of the generic vs. reference PK parameters fell within the standard bioequivalence range of 80%-125% [1].
Postprandial Condition Results The 90% confidence intervals also fell within the 80%-125% range, establishing bioequivalence [1].
Conclusion The generic and reference lenvatinib products are bioequivalent and well-tolerated under both fasting and fed conditions [1].

Detailed Experimental Protocol

The bioequivalence trial followed a rigorous methodology standard for such studies [1] [2].

  • Study Design: The use of a randomized, crossover design is the gold standard for bioequivalence trials. In this design, each subject receives both the test (generic) and reference (brand) product in different periods, separated by a washout period (14 days in this study) to eliminate carryover effects [1].
  • Bioequivalence Assessment: The primary goal was to compare the rate and extent of absorption of the generic and reference products.
    • Blood samples were collected from subjects at various time points after drug administration to measure the concentration of lenvatinib in the plasma over time.
    • Key PK parameters were calculated from this data: Cmax (peak concentration, indicating absorption rate), AUC (total exposure, indicating extent of absorption), and Tmax (time to reach Cmax) [1].
  • Statistical Analysis: Bioequivalence was determined if the 90% Confidence Intervals (CIs) for the geometric mean ratios (Test/Reference) of both AUC and Cmax were entirely within the pre-defined range of 80% to 125% [1] [2].
  • Safety Monitoring: Adverse Events (AEs) were monitored throughout the study to assess the safety and tolerability of both the test and reference products. The study concluded that both were well-tolerated [1].

The workflow below illustrates the standard design of a two-period crossover bioequivalence study [1] [2].

Start Study Start Screen Subject Screening & Selection Start->Screen Randomize Randomization Screen->Randomize Group1 Group 1 Randomize->Group1 Group2 Group 2 Randomize->Group2 Period1G1 Period 1: Receive Test Product Group1->Period1G1 Washout Washout Period (~14 days) Period1G1->Washout Period2G1 Period 2: Receive Reference Product PK Pharmacokinetic Sample Collection & Analysis Period2G1->PK Period1G2 Period 1: Receive Reference Product Group2->Period1G2 Period1G2->Washout Period2G2 Period 2: Receive Test Product Period2G2->PK Washout->Period2G1 Washout->Period2G2 Stats Statistical Comparison (90% CI within 80-125%) PK->Stats End Bioequivalence Conclusion Stats->End

Additional Key Findings and Methodology

  • Food Effect: The study also evaluated the impact of food. A high-fat diet delayed the absorption of lenvatinib (median Tmax increased from 2.3-2.5 hours to 5.3-6.1 hours) but did not affect the overall bioequivalence conclusion [1].
  • Safety Profile: Adverse events (AEs) were reported in 34.78% of subjects under fasting conditions and 48.15% under fed conditions. There was no significant difference in the rates of AEs between the generic and reference products, indicating a comparable safety profile [1].

Regulatory and Patent Status

Despite the proven bioequivalence of generic formulations in clinical trials, there is currently no generic version of Lenvima available in the United States [3]. This is due to patent protections.

  • Patent Protection: The brand-name drug Lenvima is protected by multiple patents issued by the U.S. Patent and Trademark Office. These patents cover the drug's compound, manufacturing process, specific formulations (like bitterness-masking techniques), and its use in combination with other drugs like pembrolizumab [3].
  • Patent Expiry: The key patents are set to expire between 2025 and 2038. The earliest expiry for a core patent is listed as October 24, 2025 [3]. This suggests that the earliest a generic could potentially enter the US market is late 2025, barring any patent extensions.

The data confirms that a generic lenvatinib mesylate capsule has been developed and is bioequivalent to the brand-name drug Lenvima. However, its commercial availability in specific markets like the US is pending the resolution of patent exclusivity.

References

lenvatinib combination therapy efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes of Lenvatinib Combinations

Cancer Type Combination Therapy Study Type & Patients Key Efficacy Findings Reference
HCC Lenvatinib + TACE Retrospective, 36 pts [1] ORR: 58.2% (7 CR, 46 PR); DCR: 81.3%; 1-yr OS: 66.8%; 2-yr OS: 39.3% [1]
HCC Lenvatinib + RFA Retrospective, 22 pts (9 combo, 13 mono) [2] Combo vs Mono: ORR 100% vs 76.9%; mPFS 12.5 mo vs 5.5 mo; mOS 21.3 mo vs 17.1 mo [2]
HCC Lenvatinib + Radiotherapy Retrospective, 32 pts (17 combo, 15 Lenvatinib+TACE) [3] Superior Infield Control (IFC) with Lenvatinib+RT (1-yr IFC 74.7% vs 13.2%); No significant OS difference [3]
Advanced Kidney Cancer Lenvatinib + Pembrolizumab Real-World, 194 pts [4] mPFS: 26 mo (vs 9 mo for Nivo+Ipi); Higher response rate; More side effects [4]
Anaplastic Thyroid Cancer (ATC) Lenvatinib + Anti-PD-1 Preclinical & Clinical Reviews [5] [6] Preclinical models: Enhanced antitumor activity & CD8+ T cell activation [5] [7]
Lung Cancer Lenvatinib + TrxR1 Inhibitor (Auranofin) Preclinical (In Vitro & In Vivo) [8] Synergistic antitumor effect (CI<1); Triggered ROS-dependent cell death; Inhibited tumor growth in mice [8]

Experimental Protocols Overview

For the key studies presented, here is a summary of the experimental methodologies used.

Study Focus Experimental Model / Population Treatment Protocol Key Assessments & Endpoints

| Lenvatinib + Anti-PD-1 in ATC (Preclinical) | Syngeneic mouse models (e.g., BNL 1ME A.7R.1, CT26) [7] | - Lenvatinib: 3 or 10 mg/kg, orally, once daily [7]

  • Anti-PD-1: 200 μg/mouse, i.p., once every 3 days [7] | - Tumor volume measurement [7]
  • Flow cytometry (immune cell populations) [7]
  • RNA sequencing & pathway analysis [7] | | Lenvatinib + TACE in HCC (Clinical) | Patients with uHCC (Single-center retrospective) [1] | - Lenvatinib: 8 mg (<60 kg) or 12 mg (≥60 kg) daily [1]
  • TACE: Chemo drugs (e.g., fluorouracil, epirubicin, platinum) via hepatic artery catheterization [1] | - mRECIST for tumor response (ORR, DCR) [1]
  • Overall Survival (OS) & Progression-Free Survival (PFS) [1]
  • Adverse Events (AEs) graded by CTCAE v5.0 [1] | | Lenvatinib + TrxR1 Inhibitor in Lung Cancer (Preclinical) | Human lung cancer cell lines (H1299, A549) & nude mouse xenografts [8] | - In Vitro: Lenvatinib & Auranofin treatment for 24 hours [8]
  • In Vivo: LEN (20 mg/kg) + AF (3 mg/kg) intragastric administration every other day [8] | - Cell viability assay (Trypan blue; Combination Index calculation) [8]
  • Western blot (protein analysis) [8]
  • ROS detection (DCFH-DA probe) [8]
  • Tumor volume measurement in vivo [8] |

Mechanism of Action & Signaling Pathways

The efficacy of lenvatinib combinations is driven by multi-targeted inhibition and synergistic mechanisms with partner drugs. The diagrams below summarize the key signaling pathways and experimental workflow.

Synergistic Mechanisms of Lenvatinib Combinations

cluster_lenva Lenvatinib Monotherapy Actions cluster_combo Combination Synergistic Effects Lenvatinib Lenvatinib Inhibit_Angio Inhibits Angiogenesis Lenvatinib->Inhibit_Angio IO Immunotherapy (e.g., anti-PD-1) Combo_IO • Reduces Immunosuppressive TAMs • Activates CD8+ T cells (IFN-γ, GzmB+) • Promotes Type-I IFN signaling IO->Combo_IO TrxR1_Inhibitor TrxR1_Inhibitor Combo_TrxR1 • Induces ROS accumulation • Activates ER stress • Triggers JNK signaling pathway TrxR1_Inhibitor->Combo_TrxR1 Local_Therapy Locoregional Therapy (e.g., TACE, RT) Combo_Local • Improves local tumor control (IFC) • Overcomes heat-sink effect (RFA) • Targets residual post-TACE growth Local_Therapy->Combo_Local Inhibit_Prog Inhibits Tumor Progression Inhibit_Angio->Inhibit_Prog

Preclinical In Vivo Workflow for Immunotherapy Combination

Start 1. Implant Syngeneic Tumor Cells (e.g., BNL 1ME A.7R.1, CT26) Group 2. Randomize Mice into Treatment Groups Start->Group Treat 3. Administer Treatments • Lenvatinib: Daily oral gavage • Anti-PD-1: IP injection q3d Group->Treat Harvest 4. Harvest Tumors & Spleens (typically on day 8-9) Treat->Harvest Analyze 5. Analyze Immune Response Harvest->Analyze Metrics Primary Endpoint: Tumor Volume Measurement Analyze->Metrics FACS Immune Profiling: Flow Cytometry (CD45+, CD8+, TAMs) Analyze->FACS Func Functional Assay: T cell activation (IFN-γ, GzmB) Analyze->Func RNA Mechanistic Study: RNA Sequencing & Pathway Analysis Analyze->RNA

Key Insights for Research and Development

The data indicates several important considerations for drug development:

  • Synergy with Immunotherapy: The strong preclinical rationale for combining lenvatinib with anti-PD-1/PD-L1 agents, based on immunomodulatory effects in the tumor microenvironment, is a major area of interest [5] [7].
  • Overcoming Monotherapy Limitations: Combinations can address primary limitations of lenvatinib monotherapy, including drug resistance and suboptimal efficacy in certain aggressive cancers like ATC and advanced lung cancer [5] [8].
  • Toxicity Management: While combinations can enhance efficacy, they often come with increased or different toxicity profiles (e.g., higher rates of adverse events with lenvatinib + pembrolizumab in kidney cancer), necessitating careful management in clinical practice [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

522.0975980 g/mol

Monoisotopic Mass

522.0975980 g/mol

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J78384F61

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Kisplyx is indicated for the treatment of adults with advanced renal cell carcinoma (RCC): in combination with pembrolizumab, as first-line treatment (see section 5. 1). in combination with everolimus, following one prior vascular endothelial growth factor (VEGF)-targeted therapy.
Lenvima is indicated as monotherapy for the treatment of adult patients with progressive, locally advanced or metastatic, differentiated (papillary/follicular/Hürthle cell) thyroid carcinoma (DTC), refractory to radioactive iodine (RAI). Lenvima is indicated as monotherapy for the treatment of adult patients with advanced or unresectable hepatocellular carcinoma (HCC) who have received no prior systemic therapy.

NCI Cancer Drugs

Drug: Lenvatinibmesylate
US Brand Name(s): Lenvima
FDA Approval: Yes
Lenvatinib mesylate is approved to be used alone or with other drugs to treat: Endometrial carcinoma that is advanced and got worse after other therapies. It is used with pembrolizumab in patients whose cancer is not microsatellite instability -high (MSI-H) or mismatch repair deficient (dMMR) and cannot be treated with surgery or radiation therapy.¹
Hepatocellular carcinoma (a type of liver cancer ). It is used as first-line treatment in patients whose disease cannot be removed by surgery.
Renal cell carcinoma (a type of kidney cancer ) that is advanced. It is used with everolimus in patients who have already received angiogenesis inhibitor therapy.
Thyroid cancer in certain patients with progressive , recurrent , or metastatic disease that does not respond to treatment with radioactive iodine.
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that lenvatinib mesylate provides a clinical benefit in these patients. Lenvatinib mesylate is also being studied in the treatment of other types of cancer.

Pharmacology

Lenvatinib Mesylate is a synthetic, orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase with potential antineoplastic activity. E7080 blocks VEGFR2 activation by VEGF, resulting in inhibition of the VEGF receptor signal transduction pathway, decreased vascular endothelial cell migration and proliferation, and vascular endothelial cell apoptosis.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE
L01XE29

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

857890-39-2

Wikipedia

Lenvatinib mesylate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Sato N, Beppu T, Kinoshita K, Yuki H, Suyama K, Yuruki H, Motohara T, Chiyonaga S, Akahoshi S. Partial Splenic Embolization for Lenvatinib Therapy-associated Thrombocytopenia Among Patients With Hepatocellular Carcinoma. Anticancer Res. 2019 Dec;39(12):6895-6901. doi: 10.21873/anticanres.13909. PubMed PMID: 31810959.
2: Rinninella E, Cintoni M, Raoul P, Mele MC, De Gaetano AM, Marini MG, Mora V, Gasbarrini A. Minimal impact of lenvatinib (Lenvima®) on muscle mass in advanced hepatocellular carcinoma and implications for treatment duration. Two cases from the REFLECT study. Eur Rev Med Pharmacol Sci. 2019 Nov;23(22):10132-10138. doi: 10.26355/eurrev_201911_19583. PubMed PMID: 31799685.
3: Feng F, Li X, Li R, Li B. The multiple-kinase inhibitor lenvatinib inhibits the proliferation of acute myeloid leukemia cells. Animal Model Exp Med. 2019 Sep 3;2(3):178-184. doi: 10.1002/ame2.12076. eCollection 2019 Sep. PubMed PMID: 31773093; PubMed Central PMCID: PMC6762047.
4: Kudo M. A New Treatment Option for Intermediate-Stage Hepatocellular Carcinoma with High Tumor Burden: Initial Lenvatinib Therapy with Subsequent Selective TACE. Liver Cancer. 2019 Oct;8(5):299-311. doi: 10.1159/000502905. Epub 2019 Sep 18. PubMed PMID: 31768341; PubMed Central PMCID: PMC6872999.
5: Hatanaka T, Kakizaki S, Nagashima T, Namikawa M, Tojima H, Shimada Y, Takizawa D, Naganuma A, Arai H, Sato K, Harimoto N, Shirabe K, Uraoka T. Analyses of objective response rate, progression-free survival, and adverse events in hepatocellular carcinoma patients treated with lenvatinib: A multicenter retrospective study. Hepatol Res. 2019 Nov 23. doi: 10.1111/hepr.13460. [Epub ahead of print] PubMed PMID: 31760660.
6: Aydemirli MD, Kapiteijn E, Ferrier KRM, Ottevanger N, Links TP, van der Horst-Schrivers ANA, Broekman KE, Groenwold RHH, Zwaveling J. Effectiveness and toxicity of lenvatinib in refractory thyroid cancer: Dutch real-life data. Eur J Endocrinol. 2019 Nov 1. pii: EJE-19-0763.R1. doi: 10.1530/EJE-19-0763. [Epub ahead of print] PubMed PMID: 31751307.
7: Kim JJ, McFarlane T, Tully S, Wong WWL. Lenvatinib Versus Sorafenib as First-Line Treatment of Unresectable Hepatocellular Carcinoma: A Cost-Utility Analysis. Oncologist. 2019 Nov 20. pii: theoncologist.2019-0501. doi: 10.1634/theoncologist.2019-0501. [Epub ahead of print] PubMed PMID: 31748341.
8: Honda S, Saitho Y, Sawada K, Hasebe T, Nakajima S, Okumura T. Repeated Perforation of the Gallbladder in a Patient with Hepatocellular Carcinoma Receiving Lenvatinib. Intern Med. 2019 Nov 18. doi: 10.2169/internalmedicine.3806-19. [Epub ahead of print] PubMed PMID: 31735795.
9: Kuzuya T, Ishigami M, Ito T, Ishizu Y, Honda T, Ishikawa T, Fujishiro M. Favorable radiologic antitumor response at 2 weeks after starting lenvatinib for patients with advanced hepatocellular carcinoma. Hepatol Res. 2019 Nov 12. doi: 10.1111/hepr.13452. [Epub ahead of print] PubMed PMID: 31721363.
10: Yamashita T, Kudo M, Ikeda K, Izumi N, Tateishi R, Ikeda M, Aikata H, Kawaguchi Y, Wada Y, Numata K, Inaba Y, Kuromatsu R, Kobayashi M, Okusaka T, Tamai T, Kitamura C, Saito K, Haruna K, Okita K, Kumada H. REFLECT-a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset. J Gastroenterol. 2019 Nov 12. doi: 10.1007/s00535-019-01642-1. [Epub ahead of print] PubMed PMID: 31720835.
11: Sasaki R, Fukushima M, Haraguchi M, Miuma S, Miyaaki H, Hidaka M, Eguchi S, Matsuo S, Tajima K, Matsuzaki T, Hashimoto S, Ooba K, Kugiyama Y, Yatsuhashi H, Motoyoshi Y, Shigeno M, Kinoshita N, Nakao K. Response to Lenvatinib Is Associated with Optimal RelativeDose Intensity in Hepatocellular Carcinoma: Experience in Clinical Settings. Cancers (Basel). 2019 Nov 10;11(11). pii: E1769. doi: 10.3390/cancers11111769. PubMed PMID: 31717674.
12: Hida T, Velcheti V, Reckamp KL, Nokihara H, Sachdev P, Kubota T, Nakada T, Dutcus CE, Ren M, Tamura T. A phase 2 study of lenvatinib in patients with RET fusion-positive lung adenocarcinoma. Lung Cancer. 2019 Dec;138:124-130. doi: 10.1016/j.lungcan.2019.09.011. Epub 2019 Sep 16. PubMed PMID: 31710864.
13: Ogasawara S, Mihara Y, Kondo R, Kusano H, Akiba J, Yano H. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. Anticancer Res. 2019 Nov;39(11):5973-5982. doi: 10.21873/anticanres.13802. PubMed PMID: 31704822.
14: Liu Z, Li X, He X, Xu Y, Wang X. Complete response to the combination of Lenvatinib and Pembrolizumab in an advanced hepatocellular carcinoma patient: a case report. BMC Cancer. 2019 Nov 8;19(1):1062. doi: 10.1186/s12885-019-6287-8. PubMed PMID: 31703571; PubMed Central PMCID: PMC6839182.
15: Chen WX, Li GX, Hu ZN, Zhu P, Zhang BX, Ding ZY. Significant response to anti-PD-1 based immunotherapy plus lenvatinib for recurrent intrahepatic cholangiocarcinoma with bone metastasis: A case report and literature review. Medicine (Baltimore). 2019 Nov;98(45):e17832. doi: 10.1097/MD.0000000000017832. Review. PubMed PMID: 31702638; PubMed Central PMCID: PMC6855517.
16: Hou FJ, Guo LX, Zheng KY, Song JN, Wang Q, Zheng YG. Chelidonine enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells. Onco Targets Ther. 2019 Aug 19;12:6685-6697. doi: 10.2147/OTT.S215103. eCollection 2019. PubMed PMID: 31695406; PubMed Central PMCID: PMC6707434.
17: Chen X, Zhang Y, Zhang N, Ge Y, Jia W. Lenvatinib combined nivolumab injection followed by extended right hepatectomy is a feasible treatment for patients with massive hepatocellular carcinoma: a case report. Onco Targets Ther. 2019 Sep 9;12:7355-7359. doi: 10.2147/OTT.S217123. eCollection 2019. PubMed PMID: 31686845; PubMed Central PMCID: PMC6752163.
18: Tada T, Kumada T, Hiraoka A, Michitaka K, Atsukawa M, Hirooka M, Tsuji K, Ishikawa T, Takaguchi K, Kariyama K, Itobayashi E, Tajiri K, Shimada N, Shibata H, Ochi H, Toyoda H, Nouso K, Tsutsui A, Nagano T, Itokawa N, Hayama K, Imai M, Joko K, Koizumi Y, Hiasa Y. Safety and efficacy of lenvatinib in elderly patients with unresectable hepatocellular carcinoma: A multicenter analysis with propensity score matching. Hepatol Res. 2019 Oct 29. doi: 10.1111/hepr.13427. [Epub ahead of print] PubMed PMID: 31660700.
19: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547897/ PubMed PMID: 31643233.
20: Molinaro E, Viola D, Viola N, Falcetta P, Orsolini F, Torregrossa L, Vagli P, Ribechini A, Materazzi G, Vitti P, Elisei R. Lenvatinib Administered via Nasogastric Tube in Poorly Differentiated Thyroid Cancer. Case Rep Endocrinol. 2019 Sep 18;2019:6831237. doi: 10.1155/2019/6831237. eCollection 2019. PubMed PMID: 31641541; PubMed Central PMCID: PMC6766666.

Explore Compound Types